2-Phenyl-2-(piperidin-1-yl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-phenyl-2-piperidin-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(11-7-3-1-4-8-11)14-9-5-2-6-10-14/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRRFTHGWKHATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328265 | |
| Record name | 2-phenyl-2-(piperidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107416-49-9 | |
| Record name | 2-phenyl-2-(piperidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 2-Phenyl-2-(piperidin-1-yl)acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Phenyl-2-(piperidin-1-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a carboxylic acid derivative featuring a phenyl group and a piperidine ring attached to the alpha-carbon. This unique structural arrangement makes it a valuable chiral building block and a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its physicochemical properties are fundamental to its reactivity, formulation, and biological behavior. This guide provides a comprehensive overview of these properties, grounded in established analytical principles and experimental data, to support researchers and developers in medicinal chemistry and pharmaceutical sciences. The narrative will delve into not just the "what" but the "why" of its characteristics and the methodologies used for their determination.
Chemical Identity and Structure
Accurate identification is the cornerstone of any chemical analysis. This compound is defined by the following identifiers and structural features.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 107416-49-9 | [2][3][4] |
| Molecular Formula | C₁₃H₁₇NO₂ | [2][3] |
| Molecular Weight | 219.28 g/mol | [2][3] |
| Canonical SMILES | C1CCN(CC1)C(C2=CC=CC=C2)C(=O)O | [3] |
Structure:
Caption: 2D Structure of this compound.
Physicochemical Properties
The interplay between the acidic carboxylic group, the basic tertiary amine of the piperidine ring, and the lipophilic phenyl group governs the compound's physical and chemical behavior.
| Property | Value / Description | Rationale & Significance |
| Appearance | Typically a white to off-white crystalline solid. | The solid state is characteristic of organic acids with moderate molecular weight and intermolecular hydrogen bonding capabilities. |
| Melting Point | Data not available in cited sources. Expected to be a sharp melting point for a pure crystalline solid. | A key indicator of purity. Impurities typically depress and broaden the melting range. |
| Solubility | Sparingly soluble in water; moderately soluble in organic solvents like ethanol, methanol, and DMSO. | The zwitterionic character at neutral pH limits water solubility, while the phenyl and piperidine rings favor solubility in less polar organic solvents. The hydrochloride salt form would exhibit enhanced aqueous solubility.[5] |
| pKa | Data not available in cited sources. Expected to have two pKa values. | The carboxylic acid group (pKa ~2-4) and the conjugate acid of the piperidine nitrogen (pKa ~9-11) dictate the ionization state of the molecule at different pH values, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile. |
| XLogP3-AA | 2.1 (Computed) | This value indicates moderate lipophilicity, suggesting the compound may have good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 40.5 Ų | This value is well within the typical range for orally bioavailable drugs (<140 Ų), suggesting good potential for passive transport across biological membranes.[2] |
| Rotatable Bond Count | 3 | A low number of rotatable bonds indicates a relatively rigid structure, which can be favorable for binding to a biological target.[2] |
Spectroscopic Profile
Spectroscopic data is essential for unambiguous structural confirmation. Data for the (R)-enantiomer provides a definitive fingerprint for the molecule.[1]
-
¹H NMR (400 MHz, CDCl₃) : The proton NMR spectrum shows characteristic signals for the aromatic protons of the phenyl group (δ 7.34-7.52 ppm), a singlet for the alpha-proton (δ 4.57 ppm), and a series of multiplets for the non-equivalent methylene protons of the piperidine ring (δ 1.41-3.12 ppm).[1] The integration of these signals corresponds to the number of protons in each environment, confirming the core structure.
-
¹³C NMR (100 MHz, CDCl₃) : The carbon spectrum displays signals for the carboxyl carbon (δ 162.21 ppm), aromatic carbons (δ 128.90-133.97 ppm), the alpha-carbon (δ 74.03 ppm), and the piperidine carbons (δ 22.25-51.76 ppm).[1]
-
High-Resolution Mass Spectrometry (HRMS-FAB+) : The experimentally determined mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) was 220.1250, which is in excellent agreement with the calculated exact mass of 220.1259.[1] This provides definitive confirmation of the molecular formula.
Experimental Protocols for Characterization
To ensure scientific integrity, all experimental determinations must follow validated protocols. The following outlines standard methodologies for characterizing the key physicochemical properties of this compound.
Caption: Workflow for Comprehensive Physicochemical Characterization.
Protocol 1: Melting Point Determination via Capillary Method
-
Principle: This method relies on the visual observation of the temperature at which a substance transitions from a solid to a liquid phase. The melting range provides an indication of purity.
-
Methodology:
-
Sample Preparation: Finely powder a small amount of the dry sample. Pack the sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube in a calibrated digital melting point apparatus.
-
Measurement: Heat the sample at a rapid rate (e.g., 10°C/min) to determine an approximate melting point.
-
Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 15-20°C of the approximate melting point, then reducing the heating rate to 1-2°C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting point.
-
-
Trustworthiness: The protocol's validity is ensured by the prior calibration of the thermometer/apparatus using certified reference standards with known melting points (e.g., caffeine, vanillin).
Protocol 2: pKa Determination via Potentiometric Titration
-
Causality: The compound possesses both an acidic and a basic functional group. Potentiometric titration is the gold-standard method for determining the pKa values of such ionizable compounds by measuring the change in pH upon addition of a titrant.
-
Methodology:
-
Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Acidic pKa (Carboxylic Acid): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.
-
Basic pKa (Piperidine Nitrogen): Titrate a separate sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.
-
-
Self-Validation: The system is validated by calibrating the pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10) immediately before the experiment.
Applications in Research and Development
The structure of this compound makes it a crucial precursor in synthetic chemistry. Its primary application lies in serving as a chiral starting material for more complex molecules. A notable example is its use in the enantiopure synthesis of bietamiverine and dipiproverine, which are known antispasmodic and anticholinergic agents.[1] This highlights its importance in drug discovery, where controlling stereochemistry is paramount for achieving desired therapeutic effects and avoiding potential side effects from other isomers.[1]
Safety and Handling
While specific toxicity data for this compound is not extensively documented, related compounds are classified as skin and eye irritants. Standard laboratory safety practices should be employed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[3]
Conclusion
References
-
2-Phenyl-2-(Piperidin-2-Yl)Acetic Acid - ChemBK . Available at: [Link]
-
Methyl 2-phenyl-2-(piperidin-1-yl)acetate | C14H19NO2 | CID 12957460 - PubChem . Available at: [Link]
-
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride - MySkinRecipes . Available at: [Link]
-
phenyl(piperidin-2-yl)acetic acid | Drug Information, Uses, Side Effects, Chemistry - Pharmacompass . Available at: [Link]
-
Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine - ResearchGate . Available at: [Link]
-
(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid hydrochloride - Chemspace . Available at: [Link]
-
(PDF) Antimicrobial and Antiproliferative Properties of 2‐Phenyl‐N‐(Pyridin‐2‐yl)acetamides - ResearchGate . Available at: [Link]
Sources
2-Phenyl-2-(piperidin-1-yl)acetic acid CAS number 107416-49-9
An In-depth Technical Guide to 2-Phenyl-2-(piperidin-1-yl)acetic acid (CAS Number: 107416-49-9)
A Keystone Scaffold in Modern Medicinal Chemistry
This guide offers a comprehensive technical overview of this compound, a heterocyclic carboxylic acid that stands as a significant building block in contemporary drug discovery and development. We will delve into its chemical architecture, synthetic pathways, and its instrumental role in the creation of pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights.
Molecular Architecture and Physicochemical Properties
This compound is a fascinating molecule that marries two key pharmacophores: the phenylacetic acid moiety and a piperidine ring. This unique combination bestows upon it a structural rigidity and a specific three-dimensional conformation that is crucial for its interaction with biological targets. The phenyl group provides a platform for aromatic interactions, while the piperidine ring, a prevalent scaffold in many FDA-approved drugs, often enhances pharmacokinetic properties.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 107416-49-9 | [3] |
| Molecular Formula | C₁₃H₁₇NO₂ | [4] |
| Molecular Weight | 219.28 g/mol | [3] |
| Appearance | White to off-white crystalline solid | |
| Storage Conditions | 2-8°C, sealed in a dry environment | [3] |
It is important to distinguish this compound from its isomers, such as 2-Phenyl-2-(piperidin-2-yl)acetic acid (CAS 19395-41-6), as the point of attachment on the piperidine ring dramatically influences its chemical reactivity and biological activity.[5] The hydrochloride salt of the title compound is also commercially available (CAS 107416-50-2).[6]
Synthesis and Chemical Reactivity
Enantioselective Synthesis from Chiral Precursors
A notable and highly valuable approach is the enantioselective synthesis, which is critical for developing stereospecific therapeutic agents. A published method details the synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid starting from the commercially available and enantiopure (R)-(-)-α-phenylglycine.[7] This pathway underscores the importance of chirality in the biological activity of its downstream products.
Experimental Protocol: Enantioselective Synthesis of (R)-(-)-Phenylpiperidin-1-yl-acetic acid [7]
-
Step 1: Reductive Amination: (R)-(-)-α-phenylglycine is reacted with a suitable protected glutaraldehyde derivative, followed by reduction of the intermediate imine to form the piperidine ring.
-
Step 2: Deprotection: Removal of any protecting groups to yield the final enantiopure product.
The causality behind choosing an enantiopure starting material like (R)-(-)-α-phenylglycine lies in the well-documented differences in pharmacological activity between enantiomers of a drug.[7] This approach avoids costly and often difficult chiral resolution steps later in the synthetic sequence.
General Synthetic Strategies for Phenylacetic Acids
More general methods for the synthesis of phenylacetic acid derivatives can also be adapted. These include:
-
Hydrolysis of Benzyl Cyanides: A classic and robust method involving the acid- or base-catalyzed hydrolysis of the corresponding benzyl cyanide precursor.[8][9]
-
Palladium-Catalyzed Carbonylation: An efficient method that introduces the carboxylic acid moiety via the carbonylation of a suitable benzyl halide.[10]
The choice of synthetic route will often depend on the availability of starting materials, desired scale, and the need for stereochemical control.
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups: the carboxylic acid and the tertiary amine within the piperidine ring. The carboxylic acid can undergo standard transformations such as esterification and amide bond formation, which are fundamental in creating libraries of derivatives for structure-activity relationship (SAR) studies.
Role in Drug Discovery and Development
The true significance of this compound lies in its application as a versatile scaffold for the development of novel therapeutics. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous drugs targeting a wide range of conditions.[11][12][13][14]
Central Nervous System (CNS) Applications
The structural motif of phenylpiperidine is a cornerstone of many centrally acting agents, particularly analgesics.[1] While specific data for the title compound is limited, its scaffold is being investigated for the development of inhibitors of the glycine transporter 1 (GlyT-1), a therapeutic strategy for schizophrenia.[1]
Anticholinergic and Antispasmodic Agents
The enantiomerically pure (R)-(-)-phenylpiperidin-1-yl-acetic acid has been successfully utilized as a starting material for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine.[7] These compounds are known for their antispasmodic and anticholinergic activities, highlighting the therapeutic potential embedded within this chiral building block.[1][7]
Diagram 1: Logical Flow of Drug Discovery Application
Caption: Drug discovery pathways originating from this compound.
Future Outlook and Research Trajectories
The future of this compound and its derivatives in medicinal chemistry appears promising. Key areas for future research include:
-
Exploration of Novel Derivatives: The synthesis and screening of new libraries of compounds derived from this scaffold could lead to the discovery of agents with novel mechanisms of action.
-
Asymmetric Catalysis: The development of more efficient and scalable asymmetric synthetic routes will be crucial for the economic production of enantiomerically pure therapeutics.
-
Elucidation of Pharmacological Profiles: In-depth studies are needed to fully characterize the pharmacological, pharmacokinetic, and toxicological profiles of this compound and its key derivatives.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. 107416-49-9|this compound|BLD Pharm [bldpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]
- 6. 107416-50-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Biological Activity of 2-Phenyl-2-(piperidin-1-yl)acetic Acid Derivatives
Authored by a Senior Application Scientist
Introduction
The 2-phenyl-2-(piperidin-1-yl)acetic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of pharmacologically active compounds.[1][2] The inherent structural features of this scaffold, combining a phenyl ring and a piperidine nucleus, impart favorable pharmacokinetic properties to its derivatives, making them attractive candidates for drug discovery and development.[2] This guide provides a comprehensive overview of the diverse biological activities exhibited by derivatives of this compound, with a focus on their antimicrobial, anticancer, and neuroprotective effects. We will delve into the underlying mechanisms of action, present key experimental data, and provide detailed protocols for their synthesis and biological evaluation.
Synthesis of this compound Derivatives: A General Approach
The synthesis of this compound derivatives typically involves a multi-step process. A common strategy is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with an amine and a cyanide source, followed by hydrolysis of the resulting aminonitrile.
Experimental Protocol: General Synthesis of this compound
Step 1: Synthesis of 2-phenyl-2-(piperidin-1-yl)acetonitrile
-
To a stirred solution of benzaldehyde (1 equivalent) and piperidine (1 equivalent) in a suitable solvent such as methanol, add potassium cyanide (1.1 equivalents) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-phenyl-2-(piperidin-1-yl)acetonitrile.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified 2-phenyl-2-(piperidin-1-yl)acetonitrile in a mixture of concentrated hydrochloric acid and water.
-
Reflux the reaction mixture for 12-24 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature and adjust the pH to the isoelectric point using a suitable base (e.g., sodium hydroxide) to precipitate the amino acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
Caption: General workflow for the synthesis of this compound.
Antimicrobial and Antifungal Activities
Derivatives of the piperidine scaffold have demonstrated significant potential as antimicrobial and antifungal agents.[3][4][5] The introduction of various substituents on the phenyl ring and the piperidine nitrogen allows for the modulation of their activity against a range of pathogenic microorganisms.
A study on N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamide analogues, synthesized from 4-aminophenol, showed promising antimicrobial potency against various fungal and bacterial strains.[4] Some of these synthesized compounds exhibited efficacy comparable to standard drugs like fluconazole and chloramphenicol.[4]
Data on Antimicrobial Activity
| Compound ID | Target Organism | Activity | Reference |
| N-[4-(2-piperidine-1-yl-ethoxy)phenyl]-acetamide | E. coli | Comparable to Chloramphenicol | [4] |
| N-[4-(2-piperidine-1-yl-ethoxy)phenyl]-acetamide | S. aureus | Comparable to Chloramphenicol | [4] |
| N-[4-(2-piperidine-1-yl-ethoxy)phenyl]-acetamide | F. oxysporum | Comparable to Fluconazole | [4] |
| N-[4-(2-piperidine-1-yl-ethoxy)phenyl]-acetamide | A. flavus | Comparable to Fluconazole | [4] |
Experimental Protocol: Disc Diffusion Assay for Antimicrobial Screening
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compound (dissolved in a suitable solvent like DMSO). Place the discs on the inoculated agar surface.
-
Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic/antifungal as a positive control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Caption: Workflow for the disc diffusion antimicrobial screening assay.
Anticancer and Cytotoxic Activities
The piperidine and piperazine scaffolds are promising templates for the development of novel anticancer agents.[6][7] Derivatives have shown cytotoxic and antiproliferative activities against various cancer cell lines.[6] The proposed mechanisms of action often involve the modulation of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways.[6] Inhibition of these pathways can lead to decreased cell proliferation, induction of apoptosis, and cell cycle arrest.[6]
Data on Cytotoxic Activity
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivative (SA5, 4-Cl) | 4T1 (Breast) | ~0.7 | [6] |
| 1-(2-Aryl-2-adamantyl)piperazine derivatives | Melanoma | Low µM range | [8] |
| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives | MCF7 (Breast) | Selective cytotoxicity | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48 or 72 hours.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Proposed mechanism of anticancer activity via inhibition of the PI3K/Akt signaling pathway.
Neuroprotective Effects
Derivatives containing the piperidine moiety have been investigated for their potential in treating neurodegenerative diseases.[9] Some of these compounds have demonstrated neuroprotective effects in various in vitro and in vivo models.[10][11] The mechanisms underlying these effects are diverse and can include the inhibition of acetylcholinesterase (AChE), which increases the levels of the neurotransmitter acetylcholine in the brain, and antioxidant properties that protect neurons from oxidative stress.[11][12]
For instance, certain piperazine derivatives have been shown to act as acetylcholinesterase inhibitors and protect against aluminum-induced neurotoxicity.[11] Other studies have highlighted the neuroprotective effects of piperine, a piperidine-containing natural product, in a mouse model of Parkinson's disease, demonstrating its antioxidant, anti-inflammatory, and anti-apoptotic properties.[13]
Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Neurotoxicity
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or HT22 cells) in appropriate media.[10][12]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Glutamate Exposure: Induce neurotoxicity by exposing the cells to a high concentration of glutamate.
-
Incubation: Incubate the cells for 24 hours.
-
Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Compare the viability of cells treated with the test compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
Caption: Potential neuroprotective mechanisms of this compound derivatives.
Conclusion and Future Perspectives
Derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. Their demonstrated antimicrobial, anticancer, and neuroprotective properties underscore their potential for the development of new therapeutic agents. Future research should focus on elucidating detailed structure-activity relationships to optimize their potency and selectivity. Furthermore, in-depth investigations into their mechanisms of action will be crucial for their translation into clinical applications. The versatility of this scaffold ensures that it will remain an area of active investigation in the field of medicinal chemistry for years to come.
References
- 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride | 19395-40-5 | Benchchem. (URL: )
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367. (URL: )
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 2(3), 192-196. (URL: )
- Synthesis , Identification some of new heterocyclic Compounds Derivatives and study of the biological Activity. (2024). Journal of Kufa for Chemical Sciences, 3(3). (URL: )
- This compound | 107416-49-9 | Benchchem. (URL: )
- Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. (2023). Molecules, 28(18), 6615. (URL: )
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(22), 6992. (URL: )
- A Comparative Analysis of (4-Methylpiperidin-1-yl)acetic Acid and Its Analogs in Anticancer Research. Benchchem. (URL: )
- Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. (2015). Metabolic Brain Disease, 30(2), 525-537. (URL: )
- Singh, L. P., Chawla, V., & Saraf, S. (2010). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. E-Journal of Chemistry, 7(4), 1303-1308. (URL: )
- Satoh, T., et al. (2007). Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells. Neuroscience Letters, 418(2), 143-147. (URL: )
- Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. (2023). Chemistry & Biodiversity, 20(3), e202201019. (URL: )
-
Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][3][14]triazin-7-ones and Stable Free Radical Precursors. (2018). Molecules, 23(3), 579. (URL: )
- 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. MySkinRecipes. (URL: )
- Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. (2018). Arkivoc, 2018(7), 471-481. (URL: )
- Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (2016). Experimental and Therapeutic Medicine, 11(5), 1839-1844. (URL: )
- Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2023). International Journal of Molecular Sciences, 24(13), 11048. (URL: )
- Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). Archiv der Pharmazie, 353(12), e2000208. (URL: )
- This compound. BLDpharm. (URL: )
- Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. (2023). Pharmaceuticals, 16(12), 1704. (URL: )
- Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2016). Iranian Journal of Pharmaceutical Research, 15(4), 799-810. (URL: )
- Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). Molecules, 27(15), 4930. (URL: )
- This compound 107416-49-9 wiki. Guidechem. (URL: )
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. air.unimi.it [air.unimi.it]
- 8. mdpi.com [mdpi.com]
- 9. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Spectroscopic Characterization of 2-Phenyl-2-(piperidin-1-yl)acetic acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the versatile synthetic intermediate, 2-Phenyl-2-(piperidin-1-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in experimental evidence and established scientific principles.
Introduction
This compound is a molecule of significant interest in medicinal chemistry, serving as a key building block in the synthesis of various pharmacologically active compounds. Its structure, featuring a phenyl group, a piperidine ring, and a carboxylic acid moiety, provides a unique scaffold for the development of novel therapeutics. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of subsequent synthetic transformations and biological evaluations. This guide presents a detailed analysis of its spectroscopic signature, based on experimentally obtained data.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR data have been acquired for this compound, offering a complete picture of its proton and carbon framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound is dissolved in deuterated chloroform (CDCl₃).
-
Data Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz spectrometer.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.
Caption: Workflow for ¹H NMR Analysis.
¹H NMR Data Summary:
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.35 | m | 5H | Phenyl group (Ph) |
| 3.85 | s | 1H | Methine proton (H-2) |
| 2.50 | m | 4H | Piperidine protons (H-2', H-5') |
| 1.55 | m | 6H | Piperidine protons (H-3', H-4') |
Interpretation:
The ¹H NMR spectrum clearly corroborates the structure of this compound. The multiplet at 7.35 ppm is characteristic of the five protons of the phenyl ring.[1] A key feature is the singlet at 3.85 ppm, corresponding to the single methine proton at the chiral center (C-2), which is adjacent to the phenyl group, the piperidine nitrogen, and the carboxylic acid.[1] The multiplets at 2.50 ppm and 1.55 ppm are assigned to the protons of the piperidine ring, with the protons closer to the nitrogen atom (H-2' and H-5') appearing at a lower field.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR analysis is used.
-
Data Acquisition: The ¹³C NMR spectrum is recorded on the same 300 MHz spectrometer, operating at a frequency of 75 MHz for ¹³C nuclei.
-
Data Processing: The data is processed similarly to the ¹H NMR spectrum.
Caption: Workflow for ¹³C NMR Analysis.
¹³C NMR Data Summary:
| Chemical Shift (δ, ppm) | Assignment |
| 175.2 | Carboxylic acid carbonyl (C=O) |
| 135.5 | Quaternary phenyl carbon (C-q) |
| 129.0 | 2 Phenyl carbons |
| 128.8 | 2 Phenyl carbons |
| 128.0 | 1 Phenyl carbon |
| 75.9 | Methine carbon (C-2) |
| 54.0 | 2 Piperidine carbons (C-2', C-5') |
| 26.0 | 2 Piperidine carbons (C-3') |
| 24.1 | 1 Piperidine carbon (C-4') |
Interpretation:
The ¹³C NMR spectrum further confirms the molecular structure. The downfield signal at 175.2 ppm is characteristic of a carboxylic acid carbonyl carbon.[1] The signals between 128.0 and 135.5 ppm correspond to the six carbons of the phenyl ring, with the quaternary carbon appearing at 135.5 ppm.[1] The methine carbon at the chiral center (C-2) resonates at 75.9 ppm.[1] The signals for the piperidine ring carbons appear at 54.0, 26.0, and 24.1 ppm, consistent with their chemical environments.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: A thin film of the compound is prepared.
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
Caption: Workflow for IR Spectroscopy.
IR Data Summary:
| Wavenumber (cm⁻¹) | Functional Group |
| 3450 | O-H stretch (carboxylic acid) |
| 2935, 2850 | C-H stretch (aliphatic) |
| 1620 | C=O stretch (carboxylic acid) |
Interpretation:
The IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups. A broad band at 3450 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group.[1] The bands at 2935 and 2850 cm⁻¹ are due to the C-H stretching of the aliphatic portions of the molecule, namely the piperidine ring and the methine group.[1] The strong absorption at 1620 cm⁻¹ is assigned to the C=O stretching vibration of the carboxylic acid.[1]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer.
-
Ionization: The molecules are ionized, typically using electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector.
Caption: Workflow for Mass Spectrometry.
Mass Spectrometry Data Summary:
| m/z | Relative Abundance (%) | Assignment |
| 219 | 15 | M⁺ (Molecular Ion) |
| 202 | 8 | [M - OH]⁺ |
| 174 | 10 | [M - COOH]⁺ |
| 131 | 100 | [Ph-CH-COOH]⁺ |
| 84 | 80 | [Piperidine]⁺ fragment |
Interpretation:
The mass spectrum shows a molecular ion peak (M⁺) at m/z 219, which corresponds to the molecular weight of this compound (C₁₃H₁₇NO₂).[1] The fragmentation pattern provides further structural confirmation. The base peak at m/z 131 is attributed to the loss of the piperidine moiety, resulting in the [Ph-CH-COOH]⁺ fragment.[1] The significant peak at m/z 84 corresponds to the piperidinyl cation.[1] Other observed fragments, such as the loss of a hydroxyl group (m/z 202) and a carboxylic acid group (m/z 174), are also consistent with the proposed structure.[1]
Conclusion
The comprehensive spectroscopic analysis presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS data, provides a definitive characterization of this compound. The experimental data are in complete agreement with the chemical structure, offering a reliable reference for researchers and scientists working with this important synthetic intermediate. The detailed protocols and interpretations serve as a valuable resource for ensuring the quality and identity of this compound in drug discovery and development workflows.
References
-
Gnecco, D., Juárez, J., Galindo, A., & Enríquez, R. G. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC, 2003(11), 56-60. [Link]
-
Gnecco, D., Juárez, J., Galindo, A., & Enríquez, R. G. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC, 2003(11), 56-60. Full Text PDF available from ResearchGate. [Link]
Sources
An In-depth Technical Guide to the Solubility of 2-Phenyl-2-(piperidin-1-yl)acetic acid
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Phenyl-2-(piperidin-1-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility based on its molecular structure and furnishes detailed, field-proven methodologies for its empirical determination.
Introduction: A Molecule of Amphoteric Nature
This compound is a fascinating molecule from a solubility perspective. Its structure incorporates a non-polar phenyl group, a basic piperidine ring, and an acidic carboxylic acid moiety. This combination confers amphoteric and, potentially, zwitterionic properties, making its solubility highly dependent on the surrounding chemical environment, particularly the pH and polarity of the solvent.[1][2] Understanding and quantifying this solubility is paramount for its application in pharmaceutical formulations, where bioavailability is often dictated by the dissolution characteristics of the active pharmaceutical ingredient (API).
This guide will first deconstruct the molecule's structure to predict its solubility behavior. Subsequently, it will present robust, validated protocols for accurately measuring its thermodynamic solubility, a critical parameter in drug discovery and development.[3]
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of this compound is a tale of competing intramolecular forces and their interactions with a solvent. The principle of "like dissolves like" provides a foundational understanding.[4]
-
Hydrophobic and Hydrophilic Moieties : The molecule possesses both a bulky, non-polar phenyl group and a saturated heterocyclic piperidine ring, which contribute to its lipophilicity and favor solubility in non-polar organic solvents. Conversely, the carboxylic acid group is polar and capable of hydrogen bonding, promoting solubility in polar solvents like water.[5]
-
The Critical Role of pH : As an amphoteric compound, its solubility in aqueous media is profoundly influenced by pH.[4]
-
In acidic solutions (low pH) , the tertiary amine of the piperidine ring will be protonated, forming a cationic species. This positively charged ion will exhibit enhanced solubility in polar protic solvents.
-
In alkaline solutions (high pH) , the carboxylic acid group will be deprotonated, forming a carboxylate anion. This negatively charged species will also have increased solubility in polar solvents.
-
At the isoelectric point (pI) , the pH at which the net charge of the molecule is zero, the compound will exist predominantly as a zwitterion.[2] In this state, the molecule has both a positive and a negative charge, which can lead to strong intermolecular electrostatic interactions and a crystalline structure that often results in minimal aqueous solubility.[2]
-
The interplay of these factors suggests that this compound will exhibit a U-shaped solubility profile in aqueous solutions as a function of pH, with the lowest solubility observed around its isoelectric point.
Diagram: pH-Dependent Ionization States
Caption: Ionization states of this compound at different pH values.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a particular solvent at a given temperature and pressure. It is a critical parameter for understanding the intrinsic dissolution behavior of a drug substance. The shake-flask method is the gold standard for its determination.[3][6]
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This protocol outlines the steps to determine the equilibrium solubility of this compound in various solvents.
Materials and Equipment:
-
This compound (pure, solid form)
-
Selected solvents (e.g., water, phosphate-buffered saline at various pHs, ethanol, methanol, acetonitrile, dichloromethane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Preparation : Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.[7]
-
Solvent Addition : Add a known volume of the desired solvent to each vial.
-
Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7][8]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sample Collection : Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.
-
Filtration : Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.
-
Quantification : Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.[9]
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for the shake-flask solubility determination method.
Analytical Quantification: HPLC Method
A robust and validated analytical method is essential for the accurate quantification of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[10][11]
Typical HPLC Parameters:
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 210 nm, where the carboxylic acid and phenyl groups exhibit absorbance.[9]
-
Injection Volume : 10-20 µL.
-
Column Temperature : 30°C.[10]
A calibration curve must be generated using standard solutions of known concentrations of this compound to ensure accurate quantification of the experimental samples.
Data Presentation
For clarity and ease of comparison, the determined solubility data should be presented in a tabular format.
| Solvent System | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | 7.0 | 25 | Experimental Value | Calculated Value |
| PBS | 5.0 | 37 | Experimental Value | Calculated Value |
| PBS | 7.4 | 37 | Experimental Value | Calculated Value |
| Ethanol | N/A | 25 | Experimental Value | Calculated Value |
| Methanol | N/A | 25 | Experimental Value | Calculated Value |
| Acetonitrile | N/A | 25 | Experimental Value | Calculated Value |
Conclusion
The solubility of this compound is a complex property governed by its amphoteric and zwitterionic nature. While theoretical predictions based on its structure provide valuable initial insights, empirical determination through robust methods like the shake-flask protocol is indispensable for obtaining accurate and reliable data. This guide provides the foundational knowledge and practical steps for researchers to confidently characterize the solubility profile of this and similar molecules, a critical step in the journey of drug development.
References
Sources
- 1. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enamine.net [enamine.net]
- 7. scielo.br [scielo.br]
- 8. bioassaysys.com [bioassaysys.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Phenyl-2-(piperidin-1-yl)acetic acid (Ritalinic Acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenyl-2-(piperidin-1-yl)acetic acid, more commonly known as ritalinic acid, is the primary and pharmacologically inactive metabolite of the central nervous system (CNS) stimulant methylphenidate.[1][2] Formed by the rapid de-esterification of methylphenidate via carboxylesterase 1 (CES1) in the liver, ritalinic acid has historically been dismissed in the context of therapeutic activity.[1][3] This guide challenges that long-held assumption, postulating that while ritalinic acid may be inert at the primary targets of its parent compound—the dopamine and norepinephrine transporters—its unique chemical structure warrants a thorough investigation into other potential therapeutic targets.[4][5] We present a scientifically grounded rationale for exploring novel interactions and provide comprehensive experimental workflows for identifying and validating new therapeutic avenues for this readily available compound.
Introduction: Re-evaluating the "Inactive" Metabolite
Methylphenidate is a cornerstone in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[6] Its therapeutic effects are attributed to the blockade of dopamine and norepinephrine reuptake.[7] Upon administration, methylphenidate is extensively metabolized, with 60-86% of the dose being excreted in the urine as ritalinic acid.[4][7] This rapid conversion to a metabolite with little to no affinity for monoamine transporters has led to its classification as "inactive."[2][4]
However, the history of pharmacology is replete with examples of metabolites possessing their own distinct and clinically relevant activities. The assertion of "inactivity" is often confined to the primary mechanism of the parent drug. The unique phenyl-piperidine acetic acid scaffold of ritalinic acid is present in numerous pharmacologically active compounds, suggesting the potential for interactions with a variety of other biological targets.[8][9] This guide serves as a call to action for the scientific community to re-examine ritalinic acid not as a metabolic dead-end, but as a potential starting point for novel drug discovery campaigns.
Table 1: Physicochemical Properties of Ritalinic Acid
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₃H₁₇NO₂ | [1] |
| Molar Mass | 219.284 g·mol⁻¹ | [1] |
| CAS Number | 19395-41-6 | [1] |
| LogP | ~ -0.32 | [10] |
| Water Solubility | 0.624 mg/mL | [10] |
Potential Therapeutic Target Classes
Based on structural similarities to known pharmacologically active molecules, we propose the following target classes for systematic investigation.
Sigma Receptors (σ₁ and σ₂)
The piperidine moiety is a common feature in high-affinity sigma receptor ligands.[11] These receptors are implicated in a range of neurological conditions, including neuropathic pain, neurodegenerative diseases, and psychiatric disorders. The phenyl-piperidine scaffold of ritalinic acid makes sigma receptors a highly plausible, yet unexplored, target.
-
Rationale: The structural resemblance to known sigma receptor modulators suggests a potential for binding and functional activity.
-
Therapeutic Implications: Agonism or antagonism at sigma receptors could open up therapeutic possibilities in pain management, neuroprotection, and psychiatry.
NMDA Receptors
Derivatives of 1-(1,2-diphenylethyl)piperidine and other phenyl-piperidine compounds have been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory.[12][13][14] Overactivation of NMDA receptors is linked to excitotoxicity and neurodegenerative processes.
-
Rationale: The core structure of ritalinic acid shares features with known NMDA receptor channel blockers.
-
Therapeutic Implications: Modulation of NMDA receptor activity could be beneficial in conditions characterized by excitotoxicity, such as stroke, traumatic brain injury, and Alzheimer's disease.
Other CNS Receptors and Ion Channels
The phenyl-piperidine scaffold is a versatile pharmacophore found in ligands for a wide array of G-protein coupled receptors (GPCRs) and ion channels. A broad-based screening approach is warranted to uncover novel interactions.
-
Rationale: The privileged structure of the phenyl-piperidine core suggests the potential for off-target activities that were not assessed in the initial characterization of ritalinic acid.
-
Therapeutic Implications: The discovery of novel interactions could lead to first-in-class therapeutics for a variety of CNS disorders.
Experimental Workflows for Target Identification and Validation
A multi-pronged approach, combining in silico, in vitro, and cellular assays, is essential for a comprehensive evaluation of ritalinic acid's therapeutic potential.
In Silico Screening
Computational methods can provide an initial, cost-effective assessment of the likelihood of interaction with various targets.
-
Workflow:
-
Pharmacophore Modeling: Generate a 3D pharmacophore model based on the structure of ritalinic acid.
-
Virtual Screening: Screen the pharmacophore model against a library of known protein structures, particularly sigma receptors, NMDA receptors, and other CNS targets.
-
Molecular Docking: Perform docking simulations of ritalinic acid into the binding sites of the top-ranked protein targets to predict binding affinity and pose.
-
Caption: In Vitro Target Validation Workflow.
Future Directions and Conclusion
The systematic investigation of this compound's interaction with the proposed targets could unveil novel pharmacology for a compound long-considered inert. Should these initial studies yield promising results, further exploration in cellular and in vivo models of disease will be warranted. The phenyl-piperidine acetic acid scaffold, readily accessible through the metabolism of a widely used pharmaceutical, represents a significant and underexplored opportunity for drug discovery. This guide provides the foundational logic and experimental framework to unlock this latent potential, potentially leading to the development of new therapies for a range of debilitating neurological and psychiatric disorders.
References
-
Wikipedia. Ritalinic acid. Link
-
Taylor & Francis Online. Ritalinic acid – Knowledge and References. Link
-
DailyMed. METHYLPHENIDATE HYDROCHLORIDE tablet. Link
- Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Drug Metabolism, 17(9), 834–843.
-
National Center for Biotechnology Information. Methylphenidate - StatPearls. Link
-
PharmGKB. Methylphenidate Pathway, Pharmacokinetics. Link
-
RxList. Ritalin (Methylphenidate Hcl): Side Effects, Uses, Dosage, Interactions, Warnings. Link
-
National Center for Biotechnology Information. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Link
-
Wikipedia. Methylphenidate. Link
-
U.S. Food and Drug Administration. Ritalin LA - accessdata.fda.gov. Link
-
MedchemExpress. Ritalinic acid (Ritalinate) | Methylphenidate Metabolite. Link
-
DEA Diversion Control Division. METHYLPHENIDATE. Link
-
Grokipedia. Ritalinic acid. Link
-
Selleck Chemicals. Ritalinic acid | CAS 19395-41-6. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Ritalinic Acid in Modern Pharmaceutical Development. Link
-
MySkinRecipes. 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. Link
-
Benchchem. This compound | 107416-49-9. Link
-
National Center for Biotechnology Information. Pharmacology of NMDA Receptors. Link
-
Guidechem. This compound 107416-49-9 wiki. Link
-
BLDpharm. 107416-49-9|this compound. Link
-
National Center for Biotechnology Information. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Link
-
ACS Publications. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Link
-
Neurocluster. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Link
-
Pharmacompass.com. phenyl(piperidin-2-yl)acetic acid | Drug Information, Uses, Side Effects, Chemistry. Link
-
ResearchGate. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Link
-
ACS Omega. Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. Link
-
PubMed. N-methyl-D-aspartate (NMDA) Receptor NR2 Subunit Selectivity of a Series of Novel piperazine-2,3-dicarboxylate Derivatives. Link
-
MDPI. Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold. Link
-
PubChem. (alphaR,2R)-alpha-Phenyl-2-piperidineacetamide | C13H18N2O | CID 11085277. Link
-
MDPI. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Link
-
PubChem. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097. Link
-
Sigma-Aldrich. 2-(4-(piperidin-4-yl)phenyl)acetic acid hydrochloride. Link
-
Sigma-Aldrich. 2-(4-(piperidin-4-yl)phenyl)acetic acid hydrochloride. Link
Sources
- 1. Ritalinic acid - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ClinPGx [clinpgx.org]
- 4. DailyMed - METHYLPHENIDATE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 5. Methylphenidate - Wikipedia [en.wikipedia.org]
- 6. Methylphenidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ritalin (Methylphenidate Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride [myskinrecipes.com]
- 9. benchchem.com [benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 14. researchgate.net [researchgate.net]
In Silico Modeling of 2-Phenyl-2-(piperidin-1-yl)acetic acid Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 2-Phenyl-2-(piperidin-1-yl)acetic acid and its derivatives, with a primary focus on their interaction with the human Glycine Transporter 1 (GlyT1). As compounds sharing this scaffold have shown potential as modulators of the central nervous system, particularly for conditions like schizophrenia, a robust computational analysis is paramount for accelerating drug discovery efforts. This document outlines a complete workflow, from initial ligand and protein preparation to advanced molecular dynamics simulations and pharmacokinetic profiling. Each protocol is presented with a rationale for the methodological choices, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals actively engaged in computational drug design and discovery.
Introduction: The Rationale for In Silico Investigation
This compound represents a privileged scaffold in medicinal chemistry. Its derivatives have been explored for various pharmacological activities, including antispasmodic and anticholinergic effects. Of particular interest is the potential for this class of molecules to interact with targets in the central nervous system (CNS). The Glycine Transporter 1 (GlyT1), a key regulator of glycine levels in the synaptic cleft, has emerged as a promising target for the treatment of schizophrenia. By inhibiting GlyT1, the concentration of the N-methyl-D-aspartate (NMDA) receptor co-agonist glycine is increased, potentially alleviating the hypofunction of NMDA receptors associated with the pathophysiology of schizophrenia.
In silico modeling offers a powerful and resource-efficient approach to investigate the molecular interactions between this compound and GlyT1. Through a combination of molecular docking, molecular dynamics simulations, and pharmacokinetic predictions, we can elucidate binding modes, predict binding affinities, assess the stability of the ligand-protein complex, and evaluate the drug-like properties of potential therapeutic candidates. This guide will provide a step-by-step methodology for conducting a comprehensive in silico analysis.
Foundational Preparations: Setting the Stage for Accurate Modeling
The accuracy of any in silico study is fundamentally dependent on the quality of the initial structures of the ligand and the protein target. This section details the essential preparatory steps.
Ligand Preparation
The three-dimensional structure of this compound is the starting point for our investigation.
Protocol 2.1: Ligand 3D Structure Generation and Optimization
-
2D Structure Sketching: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
Conversion to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be accomplished using software like Avogadro or the ligand preparation tools within molecular modeling suites.
-
File Format Conversion: Save the optimized 3D structure in a suitable format for docking, such as .pdbqt, which includes partial charges and atom type information.
Protein Target Preparation
The human Glycine Transporter 1 (GlyT1) is a membrane protein, which necessitates specific considerations during preparation.
Protocol 2.2: GlyT1 Structure Preparation
-
PDB Structure Retrieval: Download the crystal structure of human GlyT1 from the Protein Data Bank (PDB). Several structures are available; for this guide, we will use PDB ID: 8WFJ , which is a high-resolution structure of GlyT1 in complex with an inhibitor.[1]
-
Initial Cleaning: Open the PDB file in a molecular visualization tool like PyMOL or ChimeraX. Remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Handling Missing Residues and Loops: Inspect the protein structure for any missing residues or loops. If present, these can be modeled using tools like SWISS-MODEL or the loop modeling functionalities within molecular modeling software.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4. Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid).
-
Force Field Assignment: Assign a suitable force field for the protein, such as CHARMM36m or AMBER, which are well-validated for membrane proteins.
-
Final Structure for Docking: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.
Predicting Interactions: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This provides insights into the binding mode and a preliminary estimation of the binding affinity.
Docking Protocol Validation (Redocking)
Before docking our novel ligand, it is crucial to validate the docking protocol by redocking the co-crystallized ligand into the active site of the protein.
Protocol 3.1: Redocking Validation
-
Extract Co-crystallized Ligand: From the original PDB file (8WFJ), extract the co-crystallized inhibitor.
-
Prepare Ligand: Prepare the extracted inhibitor using the same procedure as in Protocol 2.1.
-
Define the Binding Site: The binding site for docking can be defined based on the position of the co-crystallized ligand. In AutoDock Vina, this is achieved by defining a grid box that encompasses the binding pocket.
-
Perform Docking: Dock the prepared co-crystallized inhibitor back into the prepared GlyT1 structure using AutoDock Vina.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the inhibitor. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[2][3][4]
Docking of this compound
With a validated protocol, we can now proceed to dock our ligand of interest.
Protocol 3.2: Molecular Docking with AutoDock Vina
-
Input Files: Use the prepared this compound (.pdbqt) and GlyT1 (.pdbqt) files.
-
Configuration File: Create a configuration file for AutoDock Vina specifying the receptor, ligand, and the coordinates of the grid box defined during the validation step.
-
Run Docking: Execute the AutoDock Vina docking calculation.
-
Analyze Results: Vina will output multiple binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Visualization and Interpretation of Docking Results
Visual inspection of the docking poses is critical for understanding the predicted interactions.
Protocol 3.3: Visualization with PyMOL
-
Load Structures: Open the prepared GlyT1 structure and the docked poses of this compound in PyMOL.
-
Identify Key Interactions: Analyze the top-ranked binding pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the GlyT1 binding pocket.
-
Generate High-Quality Images: Use PyMOL's visualization capabilities to create informative images of the predicted binding mode.
Table 1: Example Docking Results Summary
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | TYR128, SER303, LEU304 |
| Reference Inhibitor (from 8WFJ) | -10.2 | TYR128, PHE299, SER303 |
Simulating the Dynamic Reality: Molecular Dynamics
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, providing insights into its stability and the conformational changes that may occur.
System Setup for Membrane Protein Simulation
Setting up an MD simulation for a membrane protein requires careful construction of the membrane environment.
Protocol 4.1: System Building with CHARMM-GUI Membrane Builder
-
Input Protein Structure: Upload the prepared GlyT1 structure (in PDB format) to the CHARMM-GUI Membrane Builder.[5][6]
-
Orient Protein in Membrane: Use the tool's features to properly orient the transmembrane protein within the lipid bilayer.
-
Define Membrane Composition: Select a suitable lipid composition to mimic a neuronal membrane, for example, a mixture of POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) and cholesterol.
-
Solvation and Ionization: Solvate the system with water and add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.
-
Generate Simulation Files: CHARMM-GUI will generate all the necessary input files for running the simulation in GROMACS, including the topology file, coordinate file, and parameter files.
Molecular Dynamics Simulation Workflow
The following protocol outlines the key steps for running the MD simulation using GROMACS.
Protocol 4.2: GROMACS MD Simulation
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes.
-
Equilibration (NVT and NPT):
-
NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Equilibrate the system for a short period (e.g., 1 ns) to stabilize the temperature.
-
NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system for a longer period (e.g., 10 ns) to stabilize the pressure and density of the system. Position restraints on the protein and ligand are typically applied during equilibration and gradually released.
-
-
Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to observe the behavior of the ligand-protein complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex and the nature of the interactions over time.
Analysis of MD Simulation Trajectories
Analysis of the MD trajectory provides a wealth of information about the system's dynamics.
Protocol 4.3: Trajectory Analysis
-
RMSD Analysis: Calculate the RMSD of the protein backbone and the ligand to assess their stability throughout the simulation.
-
RMSF Analysis: Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified in the docking study to see if they are maintained during the simulation.
-
Visual Inspection: Animate the trajectory in a visualization tool like VMD to observe the dynamic behavior of the ligand in the binding pocket.[7]
Predicting Drug-Likeness: In Silico ADMET Profiling
A promising drug candidate must not only bind to its target with high affinity but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
ADMET Prediction using SwissADME
The SwissADME web server provides a user-friendly platform for predicting a wide range of pharmacokinetic and physicochemical properties.[8]
Protocol 5.1: SwissADME Analysis
-
Input Ligand Structure: Input the SMILES string of this compound into the SwissADME web server.
-
Run Prediction: Execute the prediction.
-
Analyze Output: Analyze the output, paying close attention to the following parameters:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Gastrointestinal (GI) Absorption: Prediction of the compound's absorption from the gut.
-
Blood-Brain Barrier (BBB) Permeation: A critical parameter for CNS-acting drugs.
-
Cytochrome P450 (CYP) Inhibition: Prediction of potential drug-drug interactions.
-
Bioavailability Score: An overall score indicating the likelihood of the compound having good bioavailability.
-
Table 2: Example SwissADME Output for this compound
| Property | Predicted Value | Assessment |
| Lipinski's Rule of Five | 0 violations | Good drug-likeness |
| GI Absorption | High | Favorable |
| BBB Permeation | Yes | Suitable for CNS target |
| CYP2D6 Inhibitor | No | Low risk of interaction |
| Bioavailability Score | 0.55 | Good |
Visualizing the Workflow and Concepts
To provide a clear overview of the in silico modeling pipeline, the following diagrams have been generated using the DOT language.
Caption: Overall workflow for the in silico modeling of this compound.
Caption: Workflow for the validation of the molecular docking protocol.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and robust in silico workflow for investigating the interactions of this compound with the Glycine Transporter 1. By following these detailed protocols, researchers can gain valuable insights into the potential of this chemical scaffold for the development of novel CNS-acting therapeutics. The integration of molecular docking, molecular dynamics simulations, and ADMET profiling provides a multi-faceted approach to ligand discovery and optimization, ultimately accelerating the drug development pipeline.
Future work should focus on the synthesis and in vitro testing of derivatives of this compound designed based on the insights gained from these computational studies. Experimental validation of the predicted binding affinities and functional activity is essential to confirm the in silico findings. Furthermore, more advanced computational techniques, such as free energy perturbation (FEP) calculations, could be employed to obtain more accurate predictions of binding affinities.
References
-
GROMACS. Membrane Protein: KALP 15 in DPPC - MD Tutorials. [Link]
-
Dr. H Ismail. (2023, August 24). KALP15 in DPPC | Membrane Protein MD Simulation Using GROMACS Tutorial Part 9 [Video]. YouTube. [Link]
-
GROMACS. Running membrane simulations in GROMACS. [Link]
-
GROMACS / Tutorials / Membrane protein. (2022, February 3). GitLab. [Link]
-
The GROMACS tutorials!. Introduction to Membrane-Protein Simulation. [Link]
-
RCSB PDB. (2024, April 3). 8WFJ: human glycine transporter 1 in complex with ALX-5407 in inward facing conformation. [Link]
-
Dr Jyoti Bala. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]
-
Computer-Aided Drug Design Tutorials. Visualization of Protein Surfaces with PyMOL. [Link]
-
The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]
-
Compchems. (2022, September 18). Building a protein membrane system using CHARMM-GUI. [Link]
-
Analysing Protein-Ligand Interactions : Tutorial. (2020, September 23). [Video]. YouTube. [Link]
-
ResearchGate. (2023, December 5). Interpretation of Molecular docking results?. [Link]
-
CHARMM-GUI. (2020, January 9). Building Outer Membrane of Gram-Negative Bacteria [Video]. YouTube. [Link]
-
ResearchGate. (2015, July 7). How can I validate a docking protocol?. [Link]
-
NIH. (2016, March 14). Molecular dynamics simulations of membrane proteins. PMC. [Link]
-
Theoretical and Computational Biophysics Group. Membrane Proteins Tutorial (Introductory). [Link]
-
PyMOL tutorial. Generate ligand interaction images. [Link]
-
CHARMM-GUI. (2020, January 9). Membrane Builder Tutorial 1 - Building GPI-CD59 in Plasma Membrane [Video]. YouTube. [Link]
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. [Link]
-
ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). [Link]
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2023, August 12). [Video]. YouTube. [Link]
-
Fowler Lab. (2014, September 3). A simple tutorial on analysing membrane protein simulations. [Link]
-
ACS Publications. Validation Studies of the Site-Directed Docking Program LibDock. [Link]
-
Daniele Teti. (2023, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
-
NIH. (2011, June 1). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]
-
GitLab. Computational BioPhysics Tutorials - 2023/2024. [Link]
-
MDPI. (2020, October 20). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). [Link]
-
Jack Q @ GitHub. (2017, May 30). DOT language for graph. [Link]
-
Graphviz. (2015, January 5). Drawing graphs with dot. [Link]
-
Chemvigyan. (2022, April 17). swiss ADME tutorial [Video]. YouTube. [Link]
-
NIH. (2016, March 14). Available Instruments for Analyzing Molecular Dynamics Trajectories. PMC. [Link]
-
GitHub. philipwfowler/simple-membrane-protein-analysis. [Link]
-
YouTube. SwissADME. [Link]
-
NIH. (2017, March 3). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PMC. [Link]
-
Pars Silico. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. [Link]
-
MIT. (2006, January 26). Drawing graphs with dot. [Link]
-
Dinis Cruz. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
-
ETFLIN. A Beginner's Guide to Molecular Docking. [Link]
-
MDPI. (2023, April 25). Applications of Molecular Dynamics Simulation in Protein Study. [Link]
-
Eagon Research Group. Vina Docking Tutorial. [Link]
-
Molecular Docking. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
-
Molecular Docking Tutorial. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]
-
Academia Sinica. Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
-
Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]
-
Bioinformatics Insight. (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing [Video]. YouTube. [Link]
-
Slideshare. Pharmacophore modeling. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. compchems.com [compchems.com]
- 6. ks.uiuc.edu [ks.uiuc.edu]
- 7. Available Instruments for Analyzing Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2-Phenyl-2-(piperidin-1-yl)acetic acid in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Phenyl-2-(piperidin-1-yl)acetic acid, a valuable chiral building block in modern organic and medicinal chemistry. While structurally similar to the well-known methylphenidate precursor, ritalinic acid, this N-substituted isomer possesses distinct synthetic applications. Its primary utility lies in its role as a precursor for the enantioselective synthesis of pharmacologically active molecules, particularly those with anticholinergic and antispasmodic properties. This document details the enantioselective synthesis of its (R)-enantiomer and provides step-by-step protocols for its subsequent conversion into chiral drug targets, underscoring its importance in the development of stereochemically pure active pharmaceutical ingredients (APIs).
Introduction: A Critical Structural Distinction and Synthetic Utility
The piperidine nucleus is a cornerstone structural motif in pharmaceutical design, present in numerous drug classes due to the favorable pharmacokinetic properties it often confers.[1][2] Within the broader class of phenylpiperidine derivatives, this compound holds a unique position. It is crucial to distinguish this compound from its more widely known structural isomer, 2-phenyl-2-(piperidin-2-yl )acetic acid (commonly known as ritalinic acid), the primary metabolite and key synthetic precursor to methylphenidate (Ritalin®).[3][4]
While ritalinic acid features a C-C bond between the piperidine ring and the chiral acetic acid center, the title compound possesses a C-N bond at this position. This fundamental difference in connectivity dictates a completely distinct set of synthetic applications. The primary value of this compound, particularly its enantiopure forms, is as a chiral starting material for building more complex molecules where the phenyl-acetic-N-piperidine fragment is a core structural element.[2][5]
Research has demonstrated its successful application in the enantiopure synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine, compounds recognized for their antispasmodic and anticholinergic activities.[5] This guide will focus on the practical methodologies for the synthesis of the chiral acid and its utilization in these targeted applications.
Enantioselective Synthesis of (R)-(-)-Phenylpiperidin-1-yl-acetic acid
The stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[5] Therefore, controlling stereochemistry from the outset is a cornerstone of modern drug development. The most efficient synthesis of (R)-(-)-Phenylpiperidin-1-yl-acetic acid begins with a commercially available, enantiopure starting material, (R)-(-)-α-phenylglycine, to establish the desired stereocenter early in the synthetic sequence.
The core transformation is the formation of the piperidine ring via a double N-alkylation of the primary amine of phenylglycine using 1,5-dibromopentane. This approach provides a direct and efficient route to the target molecule.
Caption: Synthetic workflow for (R)-(-)-Phenylpiperidin-1-yl-acetic acid.
Protocol 1: Synthesis of (R)-(-)-Phenylpiperidin-1-yl-acetic acid from (R)-(-)-α-Phenylglycine
This protocol is adapted from methodologies described for the enantiopure synthesis of the target acid.[5]
Materials:
-
(R)-(-)-α-Phenylglycine
-
1,5-Dibromopentane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Sodium Iodide (NaI)
-
Isopropanol
-
Diethyl Ether
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Hydroxide (NaOH), 1M solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (R)-(-)-α-phenylglycine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a catalytic amount of sodium iodide (0.1 eq).
-
Solvent and Reagent Addition: Add isopropanol to the flask to create a stirrable suspension. Add 1,5-dibromopentane (1.1 eq) to the mixture.
-
Causality Note: Potassium carbonate acts as the base to deprotonate the carboxylic acid and the ammonium salt formed from the amino acid, enabling the nucleophilic amine to attack the alkyl bromide. Sodium iodide serves as a catalyst via the Finkelstein reaction, transiently forming the more reactive 1,5-diiodopentane in situ to accelerate the alkylation rate.
-
-
Reaction Execution: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenylglycine is consumed.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and remove the isopropanol under reduced pressure using a rotary evaporator.
-
Add water to the residue to dissolve the inorganic salts.
-
Wash the aqueous layer with diethyl ether (2x) to remove any unreacted 1,5-dibromopentane and other non-polar impurities. Discard the organic layers.
-
Carefully acidify the aqueous layer to pH ~2 with 1M HCl. A precipitate may form.
-
Extract the product from the acidified aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure (R)-(-)-Phenylpiperidin-1-yl-acetic acid.
-
Expected Data: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and polarimetry to confirm its structure and enantiomeric purity.
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol |
| Appearance | White to off-white solid |
| Enantiomeric Purity | >98% ee (typical) |
Application in the Synthesis of Chiral APIs
The primary application of (R)-(-)-Phenylpiperidin-1-yl-acetic acid is as an intermediate for APIs where this specific chiral scaffold is required. Its carboxylic acid handle allows for straightforward derivatization, most commonly through esterification or amidation.
Sources
The Versatile Scaffold of 2-Phenyl-2-(piperidin-1-yl)acetic Acid in Medicinal Chemistry: A Guide for Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone, integral to the structure of numerous pharmaceuticals.[1] Its prevalence in clinically approved drugs underscores its importance as a "privileged scaffold" – a molecular framework that is frequently recognized by biological targets.[1] When combined with a phenylacetic acid moiety, the resulting structure, 2-Phenyl-2-(piperidin-1-yl)acetic acid, emerges as a versatile building block with significant potential for the development of novel therapeutics. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights for researchers and drug development professionals.
The strategic combination of a lipophilic phenyl group, a flexible and basic piperidine ring, and a carboxylic acid handle for further derivatization makes this compound an attractive starting point for accessing a diverse chemical space. Its derivatives have shown promise in a range of therapeutic areas, including as anticholinergic agents and enzyme inhibitors. This document will illuminate the synthetic routes to this key intermediate and showcase its utility in the generation of pharmacologically active molecules.
Enantioselective Synthesis of (R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic Acid: A Protocol
Chirality is a critical consideration in drug design, as enantiomers of a racemic drug can exhibit vastly different pharmacological and toxicological profiles.[2] The ability to synthesize enantiomerically pure compounds is therefore of paramount importance. Herein, we describe an established protocol for the enantioselective synthesis of (R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic acid starting from (R)-(-)-α-phenylglycine.[2]
Causality Behind Experimental Choices:
The choice of (R)-(-)-α-phenylglycine as the starting material directly installs the desired stereocenter at the α-carbon. The use of 1,5-dibromopentane in the presence of a mild base, sodium bicarbonate, facilitates a double N-alkylation to form the piperidine ring without promoting racemization of the chiral center. Maintaining the reaction temperature between 40-50°C is crucial to preserve the enantiomeric purity of the product.[2]
Experimental Protocol: Synthesis of (R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic Acid
Materials:
-
(R)-(-)-α-phenylglycine
-
1,5-dibromopentane
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask, prepare a suspension of (R)-(-)-α-phenylglycine in ethanol.
-
Add sodium bicarbonate to the suspension.
-
To the stirred suspension, add 1,5-dibromopentane.
-
Heat the reaction mixture to a temperature between 40°C and 50°C.
-
Maintain stirring at this temperature for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction mixture by filtering off the inorganic salts and evaporating the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
This method has been reported to yield the desired (R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic acid in high yield (95%) and in its enantiopure form.[2]
Application in the Synthesis of Anticholinergic and Antispasmodic Agents
A significant application of this compound is its use as a key precursor in the synthesis of anticholinergic and antispasmodic drugs, such as bietamiverine and dipiproverine.[2] These drugs are used to relieve muscle spasms and cramps. The carboxylic acid functionality of the parent compound provides a convenient handle for esterification or amidation to generate these more complex drug molecules.
Caption: Synthetic pathway from (R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic acid to Bietamiverine and Dipiproverine.
Protocol: General Esterification for the Synthesis of Bietamiverine and Dipiproverine Analogues
This protocol provides a general method for the esterification of this compound with a desired alcohol, which is a key step in synthesizing bietamiverine and dipiproverine.
Materials:
-
(R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic acid
-
Desired alcohol (e.g., 2-(diethylamino)ethanol for bietamiverine)
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve (R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired alcohol (1.1 equivalents) to the solution.
-
Add a catalytic amount of DMAP.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Derivatization and Exploration of Novel Biological Activities
The this compound scaffold can be further elaborated to explore a wide range of biological activities. By modifying the carboxylic acid group into an acetamide and introducing various substituents, novel compounds with potential therapeutic applications can be generated.
A study on N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives demonstrated the potential of this scaffold in developing enzyme inhibitors.[3] These compounds were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes.[3] Cholinesterase inhibitors are used in the treatment of Alzheimer's disease, while lipoxygenase inhibitors have potential as anti-inflammatory agents.[4]
Caption: Workflow for the synthesis and screening of 2-Phenyl-2-(piperidin-1-yl)acetamide derivatives.
Quantitative Data: Biological Activity of Acetamide Derivatives
The following table summarizes the reported inhibitory activities (IC₅₀ values) of some N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives against AChE, BChE, and LOX.
| Compound | R Group | AChE IC₅₀ (µM)[3] | BChE IC₅₀ (µM)[3] | LOX IC₅₀ (µM)[3] |
| 7a | Phenyl | 2.45 ± 0.11 | 1.87 ± 0.08 | 4.23 ± 0.15 |
| 7b | 4-Methylphenyl | 1.98 ± 0.09 | 1.54 ± 0.07 | 3.87 ± 0.13 |
| 7c | 4-Methoxyphenyl | 2.15 ± 0.10 | 1.68 ± 0.08 | 4.01 ± 0.14 |
| 7d | 4-Chlorophenyl | 1.56 ± 0.07 | 1.21 ± 0.06 | 3.12 ± 0.11 |
| 7e | 4-Nitrophenyl | 1.23 ± 0.06 | 0.98 ± 0.05 | 2.89 ± 0.10 |
Data presented as mean ± standard error of the mean.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the presence of multiple points for diversification make it an ideal starting material for the generation of compound libraries for drug discovery. The demonstrated applications in the synthesis of established drugs and the development of novel enzyme inhibitors highlight its broad therapeutic potential. Future research could focus on expanding the diversity of substituents on both the phenyl and piperidine rings to explore new structure-activity relationships and identify novel drug candidates with improved potency and selectivity.
References
-
Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC 2003 (xi) 56-60. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
-
Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. MDPI. [Link]
-
General Approach to Enantiopure 1-Aminopyrrolizidines: Application to the Asymmetric Synthesis of the Loline Alkaloids. National Institutes of Health. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Pak J Pharm Sci. [Link]
-
Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. PubMed. [Link]
-
Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. ResearchGate. [Link]
-
Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. ResearchGate. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. MDPI. [Link]
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed Central. [Link]
-
The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PubMed Central. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]
-
Piperidine-based drug discovery. University of Arizona. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
Application Notes & Protocols: 2-Phenyl-2-(piperidin-1-yl)acetic acid as a Versatile Scaffold for Novel Compound Synthesis
Introduction: The Strategic Value of the 2-Phenyl-2-(piperidin-1-yl)acetic Acid Scaffold
In the landscape of modern medicinal chemistry, the selection of a core building block is a critical decision that dictates the trajectory of a drug discovery program. This compound emerges as a scaffold of significant strategic value. It synergistically combines two privileged pharmacophores: the piperidine ring and the phenylacetic acid moiety.[1] The piperidine nucleus is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] Simultaneously, the phenylacetic acid fragment is a well-established structural motif, notably present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]
This unique combination provides a versatile three-dimensional framework with multiple points for chemical diversification. The carboxylic acid function serves as a primary handle for amide bond formation, esterification, or reduction, while the piperidine and phenyl rings offer sites for substitution to modulate lipophilicity, target engagement, and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Its utility has been demonstrated in the development of bioactive molecules targeting a range of biological entities including kinases, proteases, and G protein-coupled receptors. This guide provides an in-depth exploration of this building block, offering detailed protocols and expert insights for its effective utilization in research and development.
Physicochemical and Structural Properties
A thorough understanding of the building block's fundamental properties is essential for experimental design, including solvent selection, reaction monitoring, and purification strategies.
| Property | Value | Data Source(s) |
| Molecular Formula | C₁₃H₁₇NO₂ | [3] |
| Molecular Weight | 219.28 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | |
| CAS Number | 107416-49-9 | [1][3] |
| Topological Polar Surface Area | 40.5 Ų | [3] |
| Hydrogen Bond Acceptors | 3 | [3][4] |
| Hydrogen Bond Donors | 1 (from COOH) | [4] |
| Rotatable Bond Count | 3 | [3][4] |
| Solubility | Sparingly soluble in water; moderately soluble in methanol, ethanol, DMSO. |
Note: The hydrochloride salt (CAS: 107416-50-2) is also commercially available and offers enhanced solubility in aqueous media.[5][6]
Core Synthetic Applications & Strategies
The primary utility of this compound lies in its function as a molecular scaffold. The carboxylic acid is the most reactive handle, making amide coupling the most common and powerful derivatization strategy.
Workflow for Novel Amide Synthesis
The general workflow involves the activation of the carboxylic acid followed by nucleophilic attack by a primary or secondary amine. This process allows for the modular assembly of a diverse library of compounds.
Caption: General workflow for synthesizing novel amides.
Protocols for Derivatization: Amide Bond Formation
The formation of an amide bond is the most frequently employed reaction in medicinal chemistry.[7] The key is the activation of the carboxylic acid to make it sufficiently electrophilic to react with the amine.[7] Below are detailed protocols using common coupling reagents, with explanations for key steps.
Protocol 1: HATU-Mediated Amide Coupling
Insight: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient, modern coupling reagent. It forms a reactive O-acylisourea intermediate that rapidly acylates the amine. This method is known for its fast reaction times, high yields, and minimal racemization, making it a preferred choice for complex or sterically hindered substrates.[8][9]
Materials:
-
This compound
-
Target Amine (e.g., Benzylamine as a model)
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Rationale: DMF is an excellent polar aprotic solvent that dissolves the acid and most reagents. An inert atmosphere prevents side reactions with atmospheric moisture.
-
-
Addition of Base and Coupling Agent: Add DIEA (2.0-3.0 eq) to the solution and stir for 2-3 minutes. Follow this with the addition of HATU (1.1-1.2 eq).
-
Rationale: DIEA is a non-nucleophilic base that deprotonates the carboxylic acid to form the carboxylate anion, which is necessary for the reaction with HATU.[9] A slight excess of HATU ensures complete activation of the acid.
-
-
Activation: Stir the mixture at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the active ester intermediate.
-
Amine Addition: Add the target amine (1.0-1.1 eq) to the activated mixture.
-
Rationale: A slight excess of the amine can sometimes be used to drive the reaction to completion, but a 1:1 stoichiometry is often sufficient.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material (the carboxylic acid) is consumed (typically 1-4 hours).
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water or a saturated NaHCO₃ solution. Extract the product with an organic solvent like DCM or Ethyl Acetate (3x).
-
Rationale: The aqueous quench removes the water-soluble DMF and unreacted reagents. NaHCO₃ neutralizes any remaining acidic species.
-
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Rationale: The brine wash helps to remove residual water from the organic layer, facilitating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
Insight: The carbodiimide method, using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (1-Hydroxybenzotriazole), is a classic and cost-effective approach.[7][8] EDC activates the carboxylic acid, but the resulting intermediate can be susceptible to racemization and side reactions. HOBt acts as a trapping agent, forming an active ester that is more stable and reacts cleanly with the amine, thereby suppressing side reactions and preserving stereochemical integrity.[7][10]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve this compound (1.0 eq), the target amine (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Rationale: Cooling the reaction mixture helps to control the initial exothermic reaction upon adding EDC and minimizes potential side reactions and racemization.
-
-
EDC Addition: Add EDC hydrochloride (1.2 eq) to the cooled, stirring mixture in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 8-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, the workup procedure is similar to the HATU protocol: dilute with water, extract with an organic solvent, wash with aqueous base (e.g., NaHCO₃) and brine, dry, and concentrate.
-
Self-Validation: A key byproduct of EDC is a water-soluble urea, which is efficiently removed during the aqueous workup, simplifying purification.
-
-
Purification and Characterization: Purify the crude product by flash column chromatography and confirm its identity.
Structural Elucidation and Characterization
Confirming the structure of newly synthesized derivatives is a critical, self-validating step. A combination of spectroscopic techniques is required.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect to see characteristic signals for the aromatic protons on the phenyl ring, aliphatic protons of the piperidine ring, and the methine proton (the CH between the phenyl and carbonyl groups). The formation of the amide bond will result in a new NH proton signal (for primary amine reactants) and shifts in the signals of protons adjacent to the newly formed bond.
-
¹³C NMR: The carbonyl carbon of the amide typically appears around 165-175 ppm. New signals corresponding to the carbon atoms of the coupled amine will be present.
-
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) is commonly used to confirm the molecular weight of the product. The observed molecular ion peak ([M+H]⁺ or [M-H]⁻) should match the calculated exact mass of the target compound.
-
Infrared (IR) Spectroscopy: Successful amide formation can be confirmed by the appearance of a strong C=O stretching band around 1630-1680 cm⁻¹ and an N-H stretching band (for secondary amides) around 3200-3400 cm⁻¹.
Logical Framework for Scaffold Derivatization
The strategic application of this building block can be visualized as a hub-and-spoke model, where the core scaffold is the hub and each new derivative is a spoke, exploring a different region of chemical space.
Caption: Key diversification points of the scaffold.
Conclusion
This compound is a high-potential building block for constructing novel molecules with diverse biological activities. Its structural rigidity, combined with multiple, well-defined points for chemical modification, provides a robust platform for library synthesis and lead optimization. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals to harness the full potential of this versatile scaffold, enabling the efficient and logical development of new chemical entities.
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
PubMed. (2006). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Phenyl-2-(Piperidin-2-Yl)Acetic Acid. Retrieved from [Link]
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved from [Link]
-
Pharmacompass. (n.d.). phenyl(piperidin-2-yl)acetic acid | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Chemspace. (n.d.). 2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid hydrochloride. Retrieved from [Link]
-
MDPI. (2007). A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
-
Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
ACS Publications. (2024). Benzo[f]chromene Derivatives as Cytotoxic Agents. Retrieved from [Link]
-
MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. Retrieved from [Link]
-
YMER. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. Retrieved from [Link]
-
Pharmacompass. (n.d.). phenyl(piperidin-2-yl)acetic acid | API DMFs. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 3. guidechem.com [guidechem.com]
- 4. phenyl(piperidin-2-yl)acetic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride [myskinrecipes.com]
- 6. 107416-50-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. growingscience.com [growingscience.com]
- 10. scribd.com [scribd.com]
Topic: Experimental Protocols Using 2-Phenyl-2-(piperidin-1-yl)acetic acid
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a comprehensive technical guide on the utilization of 2-Phenyl-2-(piperidin-1-yl)acetic acid as a pivotal chemical scaffold in medicinal chemistry and drug discovery. The phenylpiperidine core is a well-established pharmacophore present in a multitude of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3] This guide moves beyond a simple recitation of facts to deliver field-proven insights into the synthesis, derivatization, and subsequent biological screening of compounds originating from this valuable building block. We provide detailed, self-validating protocols for the enantioselective synthesis of the chiral acid, its conversion into bioactive esters, and robust in vitro assays for characterizing the pharmacological activity of its derivatives, with a focus on G-Protein Coupled Receptor (GPCR) screening. The causality behind experimental choices is explained, empowering researchers to adapt and troubleshoot these methodologies.
Section 1: Compound Profile and Strategic Importance
Overview of the Phenylpiperidine Scaffold
The this compound structure combines two critical pharmacophores: the phenylacetic acid moiety, found in drugs like non-steroidal anti-inflammatory drugs (NSAIDs), and the piperidine nucleus.[1] The piperidine ring is a ubiquitous six-membered nitrogen-containing heterocycle that is a cornerstone in drug design, often imparting favorable pharmacokinetic properties and providing a rigid scaffold for precise orientation of functional groups.[1][3] The strategic value of this specific compound lies in its utility as a versatile synthetic intermediate for creating more complex molecules with potential therapeutic applications, including antispasmodic, anticholinergic, and analgesic agents.[1][4]
Physicochemical Properties
A clear understanding of the compound's properties is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | [5] |
| Molecular Weight | 219.28 g/mol | [5] |
| CAS Number | 107416-49-9 | [6] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in organic solvents like DCM, MeOH | Inferred from synthesis protocols[4] |
| Chirality | Contains a stereocenter at the α-carbon | [4] |
The Critical Role of Chirality
The α-carbon of this compound is a chiral center. It is a well-established principle in pharmacology that different enantiomers of a drug can exhibit vastly different activities, with one being therapeutic while the other may be inactive or even toxic.[4] Therefore, the ability to synthesize enantiomerically pure forms of this acid is paramount for developing stereospecific drugs. The (R)-enantiomer, for instance, serves as the starting material for the enantiopure synthesis of drugs like (R)-(-)-bietamiverine and (R)-(-)-dipiproverine.[1][4] The protocols in this guide will focus on an enantioselective approach.
Section 2: Enantioselective Synthesis Protocol
Rationale for the Method
This protocol describes an efficient synthesis of (R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic acid starting from the commercially available and enantiopure (R)-(-)-α-phenylglycine.[4] This strategy preserves the stereochemistry at the α-carbon, avoiding costly and complex chiral resolution steps later in the synthetic pathway. The key transformation involves a reductive amination reaction.
Protocol 2.1: Synthesis of (R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic acid
Materials and Reagents:
-
(R)-(-)-α-phenylglycine
-
1,5-Dibromopentane
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Hydroxide (NaOH), 1M solution
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
N-Alkylation: In a round-bottom flask, dissolve (R)-(-)-α-phenylglycine (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (3.0 eq) to the suspension. The carbonate acts as a base to deprotonate both the carboxylic acid and the amine.
-
Add 1,5-dibromopentane (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (DCM) and wash with water (2 x 20 mL).
-
Adjust the pH of the aqueous layer to ~2 with 1M HCl, then extract with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.[4]
-
Purification: Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient to afford the pure (R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic acid.
Controls and Validation:
-
Chiral HPLC: Confirm the enantiomeric purity of the final product and compare it to a racemic standard.
-
NMR Spectroscopy (¹H and ¹³C): Verify the chemical structure of the product.
-
Mass Spectrometry: Confirm the molecular weight of the synthesized compound.
Section 3: Application in Bioactive Compound Synthesis
This acid is rarely the final product; it is a versatile building block. The carboxylic acid handle is readily derivatized, most commonly via esterification or amidation, to produce a library of compounds for screening.
Workflow for Derivative Synthesis
The following diagram illustrates the general workflow from the synthesized acid to a final bioactive ester, a common strategy for improving cell permeability and modulating activity.
Caption: Synthetic workflow from chiral precursor to bioactive ester derivative.
Protocol 3.1: Synthesis of a Bioactive Ester Derivative
Rationale for the Method: This protocol details a standard esterification using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is highly efficient for coupling carboxylic acids with alcohols to form esters under mild conditions.
Materials and Reagents:
-
(R)-2-Phenyl-2-(piperidin-1-yl)acetic acid (1.0 eq)
-
Target alcohol (e.g., 2-(diethylamino)ethan-1-ol) (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
In an oven-dried, nitrogen-flushed flask, dissolve the acid, the target alcohol, and DMAP in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with cold DCM.
-
Combine the filtrates and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester via column chromatography on silica gel.
Section 4: Pharmacological Screening Protocols for Derivatives
Given the prevalence of the phenylpiperidine scaffold in CNS-active drugs, a primary and logical step is to screen derivatives against G-Protein Coupled Receptors (GPCRs), which are the targets for a vast number of these agents.[7]
Protocol 4.1: GPCR Activation Profile using BRET Biosensors
Rationale for the Method: Bioluminescence Resonance Energy Transfer (BRET) assays provide a highly sensitive and quantitative method for measuring GPCR activation in live cells.[8][9] This protocol uses the ONE-GO biosensor system, which measures the direct interaction between a YFP-tagged Gα subunit and an Nluc-tagged detector module upon GPCR stimulation.[8] This provides a direct readout of G-protein activation, which is a proximal event to receptor agonism and less prone to signal amplification artifacts seen in downstream second messenger assays.[8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. guidechem.com [guidechem.com]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for 2-Phenyl-2-(piperidin-1-yl)acetic acid
An In-Depth Technical Guide to the Analytical Quantification of 2-Phenyl-2-(piperidin-1-yl)acetic acid
This compound is a piperidine derivative of significant interest in pharmaceutical development and chemical synthesis. Its structural similarity to ritalinic acid, the primary metabolite of methylphenidate, makes it a relevant compound for metabolic studies, impurity profiling, and as a potential synthetic intermediate.[1][2] Accurate and precise quantification of this analyte is paramount for ensuring product quality, understanding pharmacokinetic profiles, and meeting stringent regulatory requirements.
This guide provides a comprehensive overview of validated analytical methodologies for the robust quantification of this compound. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles. The methods detailed herein are designed to be adaptable, whether for high-sensitivity bioanalysis in complex matrices or for routine quality control of bulk substances. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines, which provide a harmonized international approach to ensuring analytical data is reliable and reproducible.[3][4][5]
Strategic Overview of Analytical Methodologies
The selection of an analytical technique is dictated by the specific requirements of the measurement, primarily the concentration range of the analyte and the complexity of the sample matrix. For this compound, two primary chromatographic techniques are recommended:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices (e.g., plasma, oral fluid, hair).[2][6] Its unparalleled sensitivity and specificity, achieved by monitoring specific precursor-to-product ion transitions, make it the definitive choice for pharmacokinetic, toxicokinetic, and metabolite studies.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust, reliable, and widely accessible technique ideal for the analysis of higher concentration samples, such as in bulk drug substances, reaction monitoring, and formulation assays.[7] Its simplicity and cost-effectiveness make it a workhorse in quality control laboratories.
The following sections provide detailed protocols and the scientific rationale underpinning each method.
General Analytical Workflow
The logical flow from sample receipt to final data analysis is a critical component of a robust quality system. This process ensures traceability, minimizes error, and guarantees data integrity.
Caption: High-level workflow for sample analysis.
Method 1: Ultra-Sensitive Quantification by LC-MS/MS
This method is tailored for the determination of this compound in biological fluids, where low detection limits are essential. The protocol leverages the specificity of Multiple Reaction Monitoring (MRM) to eliminate interference from matrix components.[6]
Expertise & Causality: Why LC-MS/MS?
The power of LC-MS/MS lies in its dual-filter system. The first quadrupole (Q1) selects the protonated molecular ion of our analyte (the precursor ion). This ion is then fragmented in the collision cell (q2), and the second quadrupole (Q3) selects a specific, characteristic fragment ion (the product ion). This process is so selective that it can reliably measure picogram-to-nanogram levels of the analyte even in a "dirty" sample like plasma.[1] The use of a stable isotope-labeled internal standard (e.g., a deuterated analog) is critical; it co-elutes with the analyte and experiences identical matrix effects and ionization suppression, ensuring the highest possible accuracy and precision in quantification.[6]
Detailed Application Protocol: LC-MS/MS
1. Reagents and Materials
-
Reference Standard: this compound (purity ≥98%)
-
Internal Standard (IS): Deuterated this compound (e.g., d5-phenyl)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade
-
Water: Type I Ultrapure
-
Biological Matrix: Human plasma (or other relevant matrix)
2. Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and IS in methanol.
-
Working Solutions: Prepare serial dilutions of the primary stock in 50:50 ACN:Water to create calibration curve standards (e.g., 1-1000 ng/mL) and QC samples (Low, Mid, High concentrations).
3. Sample Preparation: Protein Precipitation (PPT) Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which would otherwise interfere with the analysis.[6][8]
Caption: Workflow for sample preparation via protein precipitation.
4. Instrumental Conditions
| LC Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification ensures the analyte is protonated for optimal retention and positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 5 minutes | A gradient elution ensures good peak shape and separation from matrix components. |
| Flow Rate | 0.4 mL/min | Standard flow rate for this column dimension. |
| Column Temp. | 40 °C | Improves peak symmetry and reduces viscosity. |
| Injection Vol. | 5 µL |
| MS/MS Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The piperidine nitrogen and carboxylic acid group are readily protonated. |
| MRM Transition | Analyte: m/z 220.1 → 122.1 (example) | Q1 selects the parent ion ([M+H]+); Q3 selects a stable product ion after fragmentation. |
| MRM Transition | IS: m/z 225.1 → 127.1 (example) | Specific transition for the deuterated internal standard. |
| Collision Energy | Optimize via infusion | Empirically determined to maximize product ion intensity. |
5. Method Validation & Performance The method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for purpose.[3][5]
| Parameter | Typical Acceptance Criteria | Example Data (from analogous compounds) |
| Linearity | r² ≥ 0.995 over 1-1000 ng/mL | r² > 0.997[6] |
| Accuracy | 85-115% (80-120% at LLOQ) | 88-112% recovery[1] |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) | Intra- and inter-day RSD < 12%[1] |
| LOD | Signal-to-Noise ≥ 3 | 0.2 ng/mL[1] |
| LOQ | Signal-to-Noise ≥ 10 | 0.5 ng/mL[1] |
| Specificity | No interference at analyte retention time in blank matrix | Confirmed by monitoring specific MRM transitions[2] |
Method 2: Robust Quantification by HPLC-UV
This method is designed for the assay of this compound as a bulk substance or in a simple pharmaceutical formulation, where concentrations are expected to be in the µg/mL to mg/mL range.
Expertise & Causality: Why HPLC-UV?
HPLC-UV is the cornerstone of pharmaceutical quality control due to its robustness, ease of use, and excellent quantitative performance for analytes with a UV chromophore. The phenyl group in the target molecule provides strong UV absorbance, making it readily detectable. A reversed-phase C18 column is used, which separates compounds based on their hydrophobicity.[7] Controlling the mobile phase pH is critical; maintaining a slightly acidic pH (e.g., pH 2-3) suppresses the ionization of the carboxylic acid group, making the molecule more nonpolar and ensuring good retention and sharp, symmetrical peak shapes.
Detailed Application Protocol: HPLC-UV
1. Reagents and Materials
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH) - HPLC grade
-
Buffers: Phosphate buffer or Trifluoroacetic acid (TFA)
-
Water: Type I Ultrapure
2. Preparation of Standards
-
Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water (diluent).
-
Calibration Standards: Prepare a series of standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 10-200 µg/mL). A minimum of 5 concentration levels is recommended for establishing linearity.[4]
3. Sample Preparation
-
Bulk Substance: Accurately weigh an amount of the substance equivalent to the stock solution and prepare in the same manner.
-
Formulation: Weigh and finely powder tablets or measure a volume of liquid formulation. Extract the analyte with a known volume of diluent, using sonication or mechanical shaking to ensure complete dissolution. Centrifuge or filter through a 0.45 µm filter to remove excipients before dilution into the calibration range.
4. Instrumental Conditions
| HPLC Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm) | Industry-standard column for robust separations of small molecules.[7] |
| Mobile Phase | Acetonitrile : 20mM Phosphate Buffer (pH 2.5) (60:40 v/v) | Isocratic elution is simple and robust for QC. Acidic pH ensures analyte is in a single, non-ionized form. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm | Phenyl ring provides absorbance in the lower UV range. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL |
5. Method Validation & Performance The validation of this method must also adhere to ICH guidelines to ensure its suitability for quality control purposes.[10]
| Parameter | Typical Acceptance Criteria |
| Linearity | r² ≥ 0.998 over the specified range |
| Accuracy | 98-102% recovery |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 1.5%Intermediate Precision (Inter-day): ≤ 2.0% |
| Specificity | Peak purity analysis; no co-elution with impurities or excipients |
| LOQ | Sufficiently low to quantify any specified impurities (if applicable) |
| Robustness | Method is unaffected by small, deliberate changes in parameters (e.g., pH ±0.2, %ACN ±2%) |
Conclusion
The analytical quantification of this compound can be achieved with high accuracy and reliability using the methodologies presented in this guide. For trace-level analysis in complex biological samples, LC-MS/MS is the superior technique, offering unmatched sensitivity and specificity. For routine quality control, reaction monitoring, and the analysis of bulk materials, HPLC-UV provides a robust, cost-effective, and highly reliable solution. The successful implementation of these methods, underpinned by rigorous validation according to ICH guidelines, will generate trustworthy data essential for advancing research and drug development programs.
References
- ICH Guidelines for Analytical Method Valid
- Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). (2018). PubMed.
- An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Deriv
- Simultaneous determination of methylphenidate and ritalinic acid in hair using LC-MS/MS. (2018). PubMed.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1995). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
- Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry. (2011). Journal of Pharmaceutical and Biomedical Analysis.
- Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency.
- Analytical methods validation as per ich & usp. (2014). Slideshare.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
- Bioanalytical sample prepar
Sources
- 1. Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of methylphenidate and ritalinic acid in hair using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical methods validation as per ich & usp | PPT [slideshare.net]
high-throughput screening assays involving 2-Phenyl-2-(piperidin-1-yl)acetic acid
Topic: High-Throughput Screening Assays Involving 2-Phenyl-2-(piperidin-1-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive guide to high-throughput screening (HTS) assays pertinent to the study of monoamine transporters, specifically the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). A central focus is the strategic use of this compound, also known as ritalinic acid, as a critical tool for assay validation. As the primary and pharmacologically inactive metabolite of methylphenidate, ritalinic acid serves as an ideal negative control to establish assay specificity and robustness.[1][2][3][4] This guide details the scientific rationale, step-by-step protocols, and data interpretation for two prominent HTS methodologies: a Fluorescence-Based Neurotransmitter Uptake Assay and a Scintillation Proximity Assay (SPA).
Scientific Rationale: The Role of this compound in Monoamine Transporter HTS
The Target: Dopamine and Norepinephrine Transporters
The Dopamine (DAT) and Norepinephrine (NET) transporters are members of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[5] They are critical regulators of neurotransmission, responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into presynaptic neurons.[6][7] This action terminates the neurotransmitter signal and maintains synaptic homeostasis. Due to their central role in modulating catecholamine levels, DAT and NET are significant therapeutic targets for a range of neurological and psychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and narcolepsy.[6][8]
The Parent Compound: Methylphenidate
Methylphenidate (commercially known as Ritalin®) is a potent central nervous system stimulant and a first-line treatment for ADHD.[6][8] Its therapeutic effects are primarily mediated by blocking DAT and NET, thereby increasing the extracellular concentrations of dopamine and norepinephrine.[6][9][10]
The Metabolite: this compound (Ritalinic Acid)
Upon oral administration, methylphenidate is extensively and rapidly metabolized in the liver via de-esterification.[1][11] This process is catalyzed by the carboxylesterase 1 (CES1) enzyme and yields this compound (ritalinic acid) as the major metabolite.[2][4][8] Crucially, this metabolic conversion renders the molecule pharmacologically inactive.[1][3][4] Ritalinic acid does not significantly bind to or inhibit the dopamine and norepinephrine transporters.[3]
Strategic Utility in HTS: The Ideal Negative Control
The pharmacological inactivity of ritalinic acid, in stark contrast to its parent compound, makes it an indispensable tool for HTS assay development and validation. In the context of screening for novel DAT/NET inhibitors, this compound should be used as a negative control to:
-
Confirm Assay Specificity: Demonstrate that the assay can distinguish between an active inhibitor (e.g., methylphenidate) and an inactive structural analog.
-
Identify False Positives: Help to rule out non-specific assay interference that might be caused by compounds with a similar chemical scaffold.
-
Establish a Baseline for Inhibition: Provide a true zero-inhibition data point, against which the activity of test compounds can be reliably normalized.
The workflow below illustrates the logical flow of a screening campaign incorporating this principle.
Caption: HTS workflow incorporating validation controls.
Protocol 1: Fluorescence-Based Neurotransmitter Uptake Assay
This protocol describes a homogeneous, fluorescence-based assay to measure the inhibition of DAT or NET in a high-throughput format. The assay utilizes a fluorescent substrate that is taken up by cells expressing the transporter, leading to an increase in intracellular fluorescence.[2][12] Inhibitors of the transporter will block this uptake, resulting in a reduced fluorescence signal.
Principle of the Assay
Cells stably expressing the transporter of interest (DAT or NET) are plated in microtiter plates. A fluorescent substrate, which is a mimic of monoamine neurotransmitters, is added along with test compounds. A masking dye in the assay buffer quenches the fluorescence of the extracellular substrate, ensuring that only the signal from internalized substrate is detected.[9]
Caption: Principle of the fluorescence-based uptake assay.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human DAT (hDAT) or human NET (hNET).
-
Culture Medium: DMEM/F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates, poly-D-lysine coated.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Substrate Kit: Commercially available neurotransmitter uptake assay kits (e.g., from Molecular Devices) containing a fluorescent substrate and masking dye.[2][3][4][6][9][12]
-
Test Compounds:
-
This compound (Negative Control)
-
Methylphenidate or Desipramine (Positive Control for NET), GBR 12909 (Positive Control for DAT)
-
Screening library compounds dissolved in 100% DMSO.
-
Step-by-Step Protocol
-
Cell Plating:
-
Harvest and count cells.
-
Seed cells into 384-well plates at a pre-optimized density (e.g., 15,000-20,000 cells/well) in 25 µL of culture medium.[6]
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence and formation of a monolayer.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of control compounds in DMSO. Prepare screening compounds at the desired final concentration (e.g., 10 µM).
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of compound stocks into the assay plate wells.
-
For controls, add positive control, negative control (ritalinic acid), and DMSO (vehicle) to designated wells.
-
-
Assay Initiation:
-
Prepare the assay reagent by diluting the fluorescent substrate and masking dye in Assay Buffer according to the manufacturer's instructions.
-
Add 25 µL of the assay reagent to all wells of the plate.
-
The final DMSO concentration should be kept below 1% to avoid cell toxicity.[5]
-
-
Signal Detection:
-
Immediately transfer the plate to a fluorescence microplate reader (e.g., FlexStation® 3) pre-set to 37°C.
-
Read the plate in kinetic mode for 30-60 minutes, with readings every minute, or in endpoint mode after a pre-determined incubation time (e.g., 30 minutes).
-
Use bottom-read mode with excitation/emission wavelengths appropriate for the fluorescent substrate (e.g., 440 nm Ex / 520 nm Em).
-
Data Analysis and Interpretation
-
Normalization:
-
Average the signal from the vehicle control wells (DMSO) to define 0% inhibition (Max Signal).
-
Average the signal from a high-concentration positive control wells (e.g., 100 µM Desipramine for NET) to define 100% inhibition (Min Signal).
-
Calculate the percent inhibition for each test well using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min))
-
-
Assay Quality Control (QC):
-
Calculate the Z'-factor to assess the robustness of the assay.[10] A Z' > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
-
-
Expected Results for Controls:
| Compound | Expected Target | Expected % Inhibition | Rationale |
| Methylphenidate | DAT / NET | High (>80%) | Known potent inhibitor of both transporters.[6] |
| Desipramine | NET | High (>80%) | Selective and potent NET inhibitor. |
| This compound | DAT / NET | Low (<10%) | Pharmacologically inactive metabolite, validates assay specificity.[1][3] |
| DMSO Vehicle | DAT / NET | 0% (by definition) | Defines the maximum signal for transporter activity. |
Protocol 2: Scintillation Proximity Assay (SPA) for Neurotransmitter Uptake
SPA is a homogeneous radioisotopic assay technology that avoids the need for separation of bound and free radioligand, making it suitable for HTS.[13][14] This protocol describes an SPA to measure the inhibition of [³H]-dopamine or [³H]-norepinephrine uptake into synaptosomes or membrane vesicles.
Principle of the Assay
Membrane vesicles or synaptosomes containing the transporter of interest are coupled to SPA beads (e.g., wheat germ agglutinin-coated beads). When a radiolabeled substrate (e.g., [³H]-dopamine) is taken up into the vesicles, it comes into close proximity with the scintillant embedded in the beads. The beta particles emitted by the radioisotope excite the scintillant, producing light that can be detected.[14][15] Unbound radioligand in the bulk solution is too far away to excite the beads. Inhibitors block uptake, resulting in a lower signal.
Caption: Principle of the Scintillation Proximity Assay.
Materials and Reagents
-
Membrane Preparation: Synaptosomes or membrane vesicles prepared from cells or tissues expressing hDAT or hNET.
-
Radioligand: [³H]-Dopamine or [³H]-Norepinephrine.
-
SPA Beads: Wheat Germ Agglutinin (WGA) coated Yttrium Silicate (YSi) SPA beads.
-
Assay Plates: 384-well white, clear-bottom microplates.
-
Assay Buffer: Na⁺/Cl⁻ dependent buffer (e.g., 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 25 mM HEPES, 5.6 mM Glucose, pH 7.4).
-
Test Compounds: As described in Protocol 1.
-
Scintillation Counter: Microplate-compatible scintillation counter (e.g., MicroBeta or TopCount).
Step-by-Step Protocol
-
Bead-Membrane Coupling:
-
Reconstitute SPA beads in Assay Buffer.
-
Add the membrane preparation to the bead suspension at a pre-optimized ratio.
-
Incubate for 1-2 hours at 4°C with gentle agitation to allow coupling.
-
-
Assay Setup:
-
Dispense 10 µL of Assay Buffer into all wells.
-
Add 50 nL of test compounds, controls (positive, negative), and vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of the bead-membrane suspension to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Assay Initiation and Reading:
-
Prepare the radioligand solution in Assay Buffer.
-
Add 10 µL of [³H]-substrate to all wells to initiate the uptake reaction.
-
Seal the plate and incubate at room temperature for a pre-determined time (e.g., 60 minutes).
-
Centrifuge the plate briefly to settle the beads.
-
Read the plate on a microplate scintillation counter.
-
Data Analysis and Interpretation
Data analysis follows the same principles as the fluorescence-based assay.
-
Normalization: Use DMSO vehicle for 0% inhibition (Max Signal) and a saturating concentration of a known inhibitor for 100% inhibition (Min Signal).
-
QC: Calculate the Z'-factor to ensure assay quality.
-
Expected Results: The expected outcomes for the control compounds, including the negligible inhibition by this compound, are identical to those outlined in the fluorescence assay table (Section 2.4). This confirms the assay is specifically measuring transporter-mediated uptake.
Conclusion
High-throughput screening for modulators of the dopamine and norepinephrine transporters is a cornerstone of drug discovery for numerous CNS disorders. The successful execution of these screens hinges on robust, validated assays. This compound (ritalinic acid), as the pharmacologically inactive metabolite of methylphenidate, is not a candidate for screening but rather a vital tool for ensuring the scientific integrity of the screening process. By incorporating this compound as a negative control, researchers can confidently distinguish true hits from artifacts, thereby increasing the efficiency and reliability of identifying novel and specific DAT and NET inhibitors. The detailed fluorescence-based and scintillation proximity assay protocols provided herein offer validated, HTS-compatible methods to achieve this goal.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4189, Methylphenidate. Retrieved from [Link]
-
Wikipedia contributors. (2024, November 26). Ritalinic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Grokipedia. (n.d.). Ritalinic acid. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Ritalinic acid – Knowledge and References. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2013). Ritalin LA (methylphenidate hydrochloride) extended-release capsules Label. Retrieved from [Link]
-
Patrick, K. S., Kilts, C. D., & Breese, G. R. (1981). Synthesis and pharmacology of hydroxylated metabolites of methylphenidate. Journal of Medicinal Chemistry, 24(10), 1237–1240. [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Wikipedia contributors. (2024, December 1). Methylphenidate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
ClinPGx. (n.d.). Methylphenidate Pathway, Pharmacokinetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: HTS Assay Validation. Retrieved from [Link]
-
Volkow, N. D., Wang, G. J., Fowler, J. S., Gatley, S. J., Logan, J., Ding, Y. S., Hitzemann, R., & Pappas, N. (1998). Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate. The American Journal of Psychiatry, 155(10), 1325–1331. [Link]
-
Drouin, C., Page, M., & Waterhouse, B. (2006). Ritalin packs punch by elevating norepinephrine, suppressing nerve signal transmissions. American Physiological Society. Retrieved from [Link]
-
Williams, J. B., Mallorga, P. J., Lemaire, W., Williams, D. L., Na, S., Patel, S., Conn, P. J., Pettibone, D. J., Austin, C., & Sur, C. (2003). Development of a scintillation proximity assay for analysis of Na+/Cl- -dependent neurotransmitter transporter activity. Analytical Biochemistry, 321(1), 41–49. [Link]
-
Wikipedia contributors. (2023, October 15). Scintillation proximity assay. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
- 1. Methylphenidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ritalinic acid - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. Methylphenidate - Wikipedia [en.wikipedia.org]
- 7. Oral Administration of Methylphenidate (Ritalin) Affects Dopamine Release Differentially Between the Prefrontal Cortex and Striatum: A Microdialysis Study in the Monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. Ritalin packs punch by elevating norepinephrine, suppressing nerve signal transmissions | EurekAlert! [eurekalert.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mice lacking the norepinephrine transporter are supersensitive to psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Methylphenidate on the Dopamine Transporter and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 2-Phenyl-2-(piperidin-1-yl)acetic Acid for Biological Assays
Abstract
This document provides a comprehensive guide for the strategic derivatization of the 2-Phenyl-2-(piperidin-1-yl)acetic acid scaffold. The core objective is to systematically explore the structure-activity relationship (SAR) to identify novel analogs with modulated biological activities. We present detailed synthetic strategies focusing on the three key modification points of the molecule: the carboxylic acid, the phenyl ring, and the piperidine moiety. Furthermore, we outline a tiered biological screening cascade, including specific protocols for primary binding and secondary functional assays, tailored to potential central nervous system (CNS) targets. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering both the strategic rationale and practical methodologies for advancing this chemical series.
Introduction: The Strategic Value of the Scaffold
The this compound structure represents a compelling starting point for chemical exploration. It is a structural analog of ritalinic acid, the primary metabolite of methylphenidate, a well-known dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitor[1][2][3]. While ritalinic acid itself is considered inactive, the underlying scaffold holds inherent potential for interaction with CNS targets[2]. Piperidine derivatives are ubiquitous in pharmacology, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties[4][5][6][7].
Systematic derivatization of this parent molecule allows for a thorough investigation of its SAR. By making targeted chemical modifications, researchers can:
-
Probe the steric and electronic requirements of putative binding pockets.
-
Enhance binding affinity and selectivity for specific biological targets.
-
Modulate pharmacokinetic properties (absorption, distribution, metabolism, excretion) to improve drug-like characteristics.
-
Discover novel biological activities not previously associated with the scaffold.
This application note will guide the user through a logical workflow, from the design of a focused compound library to its synthesis and subsequent biological evaluation.
Section 1: Synthetic Derivatization Strategies
The parent scaffold offers three primary vectors for chemical modification. A thoughtful combination of modifications at these positions can rapidly generate a diverse library of analogs for screening.
Figure 1: Strategic points for derivatization of the core scaffold.
Modification of the Carboxylic Acid Moiety (R1)
The carboxylic acid is the most accessible functional group for derivatization, commonly transformed into amides or esters. Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities from commercially available amines[8][9][10].
Strategy: Amide Library Synthesis Formation of an amide bond tempers the acidity of the parent molecule, which can significantly impact cell permeability and oral bioavailability. The diverse substituents introduced via the amine component can form new hydrogen bonds, hydrophobic interactions, or ionic interactions within a receptor binding site.
Protocol 1: General Procedure for Amide Coupling via EDC/HOBt This protocol describes a standard, reliable method for synthesizing a diverse amide library.
-
Activation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 20-30 minutes. The formation of the activated HOBt-ester can be monitored by TLC.[10]
-
Coupling: To the activated acid solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Reagent/Parameter | Condition/Value | Rationale |
| Coupling Agents | EDC, HOBt | Forms a highly reactive HOBt-ester intermediate, minimizing side reactions and improving yields, especially with less reactive amines.[10] |
| Solvent | Anhydrous DCM or DMF | DCM is suitable for most couplings; DMF is used for less soluble starting materials. Must be anhydrous to prevent hydrolysis of EDC. |
| Base | DIPEA or TEA | Scavenges the HCl byproduct of the reaction without interfering with the coupling agents. |
| Temperature | Room Temperature | Sufficient for most amide couplings; gentle conditions preserve sensitive functional groups. |
| Purification | Flash Chromatography | Standard method for removing unreacted starting materials, coupling agents, and byproducts. |
Modification of the Phenyl Ring (R2)
Substituting the phenyl ring allows for the exploration of electronic and steric effects on binding affinity. Quantitative structure-activity relationship (QSAR) studies on analogous compounds suggest that electron-withdrawing groups at the 3' or 4' positions can improve dopamine transporter (DAT) binding affinity[11].
Strategy: Suzuki-Miyaura Cross-Coupling The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming C-C bonds, ideal for adding substituted aryl or heteroaryl groups.[12][13] This strategy requires a precursor, such as a bromo-substituted version of the parent scaffold, which can then be coupled with a wide range of commercially available boronic acids or esters.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling This protocol assumes the starting material is a bromo-substituted analog, e.g., 2-(4-bromophenyl)-2-(piperidin-1-yl)acetic acid methyl ester.
-
Setup: In a Schlenk flask, combine the aryl bromide precursor (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 or Cs2CO3 (3.0 eq).
-
Solvent: Add a degassed solvent mixture, typically Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture under an inert atmosphere (N2 or Ar) to 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Hydrolysis: If starting from an ester, perform a final saponification step (e.g., with LiOH in THF/Water) to yield the final carboxylic acid derivative.
| Reagent/Parameter | Condition/Value | Rationale |
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Pd(PPh3)4 is a classic, robust catalyst. Others may be chosen for specific or challenging couplings.[12] |
| Base | K2CO3, K3PO4, Cs2CO3 | Essential for the transmetalation step of the catalytic cycle. Choice depends on substrate reactivity.[13] |
| Solvent System | Toluene/H2O, Dioxane/H2O | Biphasic systems are common to dissolve both the organic substrates and inorganic base.[12] |
| Temperature | 80-100 °C | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Section 2: Biological Evaluation Cascade
Based on the structural similarity to methylphenidate analogs, a logical starting point for biological evaluation is to screen for activity at monoamine transporters (DAT, NET, SERT) and NMDA receptors, which are known targets for related psychoactive compounds.[11][14]
Figure 2: Tiered biological assay cascade for screening derivatives.
Primary Screening: Receptor Binding Assays
The initial goal is to identify which, if any, of the synthesized derivatives bind to the primary targets of interest. Radioligand binding assays are a robust and sensitive method for determining the binding affinity (Ki) of test compounds.
Protocol 3: NMDA Receptor Binding Assay using MK-801 This protocol is adapted from established methods to detect ligand binding at the NMDA receptor channel site.[15][16]
-
Tissue Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 15 minutes. Resuspend the pellet and repeat the wash step three times to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of test compound (at various concentrations).
-
50 µL of MK-801 (final concentration ~1-5 nM).
-
50 µL of co-agonists L-glutamate (10 µM) and glycine (10 µM) to open the ion channel, which is required for MK-801 binding.[15]
-
350 µL of the prepared brain membrane homogenate.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three rapid washes with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known NMDA antagonist (e.g., 10 µM unlabeled MK-801). Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.
Secondary Screening: Functional Assays
Compounds that show significant binding affinity in primary screens must be evaluated in functional assays to determine their biological effect (e.g., inhibitor, agonist, antagonist).
Protocol 4: Dopamine Transporter (DAT) Uptake Inhibition Assay This assay measures a compound's ability to block the reuptake of dopamine into cells expressing DAT.[17][18][19]
-
Cell Culture: Use a cell line stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293 or MDCK cells.[17][20] Plate the cells in a 96-well plate and grow to ~80-90% confluency.
-
Assay Preparation: On the day of the experiment, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubation: Add KRH buffer containing various concentrations of the test compound to the wells. Incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add [3H]Dopamine (final concentration ~10-20 nM) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.
-
Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lysis & Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined using a known potent DAT inhibitor (e.g., cocaine or GBR 12909) or by using cells that do not express DAT.[19] Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.
Conclusion
The strategic derivatization and systematic biological evaluation of the this compound scaffold provides a clear and robust pathway for the discovery of novel, biologically active compounds. By employing classic medicinal chemistry transformations like amide coupling and Suzuki coupling, a diverse chemical library can be efficiently generated. The subsequent tiered screening cascade, beginning with high-throughput binding assays and progressing to more complex functional assays, ensures that resources are focused on the most promising candidates. This integrated approach of synthesis and screening is fundamental to modern drug discovery and offers a high probability of identifying lead compounds with therapeutic potential.
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]
-
ResearchGate. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]
-
Gogoi, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health, PMC. [Link]
-
Javitt, D. C. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current protocols in pharmacology, Chapter 1, Unit 1.13. [Link]
-
Reaction Biology. NMDA Biochemical Binding Assay Service. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Zhang, W., et al. (2021). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). ACS Macro Letters, 10(10), 1269-1275. [Link]
-
BioIVT. DAT Transporter Assay. [Link]
-
Nardi, F., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Chemical Science, 14(9), 2425-2431. [Link]
-
Gök, Y., et al. (2019). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 9(4), 2133-2143. [Link]
-
Trickler, W. J., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57861. [Link]
-
Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4), 377-380. [Link]
-
Froimowitz, M., et al. (2000). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Journal of Computer-Aided Molecular Design, 14(4), 335-351. [Link]
-
Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-368. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Reynolds, I. J. (1998). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor. Humana Press. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Power of Phenylboronic Acid Derivatives. [Link]
- Google Patents. (1997).
-
Chtita, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. [Link]
-
Wikipedia. List of methylphenidate analogues. [Link]
-
ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. [Link]
-
Antonov, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6526. [Link]
-
ResearchGate. Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. [Link]
-
Taylor & Francis Online. Ritalinic acid – Knowledge and References. [Link]
-
MySkinRecipes. 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. [Link]
-
ResearchGate. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. [Link]
-
Wikipedia. Ritalinic acid. [Link]
-
Giordano, F., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 71. [Link]
-
Pinard, E., et al. (2009). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(11), 3048-3052. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Ritalinic acid - Wikipedia [en.wikipedia.org]
- 4. ijirt.org [ijirt.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. hepatochem.com [hepatochem.com]
- 9. pharmacy.umich.edu [pharmacy.umich.edu]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 15. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bioivt.com [bioivt.com]
Application Notes and Protocols for the Synthesis of Bietamiverine and Dipiproverine Utilizing 2-Phenyl-2-(piperidin-1-yl)acetic acid
Introduction
Bietamiverine and dipiproverine are synthetic compounds recognized for their antispasmodic and anticholinergic properties. Their therapeutic potential has made their synthesis a subject of interest within the pharmaceutical and medicinal chemistry sectors. A key building block in the efficient synthesis of these molecules is 2-Phenyl-2-(piperidin-1-yl)acetic acid. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this precursor in the synthesis of bietamiverine and dipiproverine. The protocols detailed herein are based on established chemical principles and supported by scientific literature, offering a reliable pathway to these target compounds.
This guide is structured to provide not only step-by-step synthetic procedures but also the underlying chemical rationale for the selected reagents and conditions. By understanding the "why" behind each step, researchers can better troubleshoot and adapt these methods to their specific laboratory contexts. We will first detail the synthesis of the crucial precursor, (R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic acid, followed by its conversion to (R)-(-)-bietamiverine and (R)-(-)-dipiproverine.
Synthesis of the Key Precursor: (R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic acid
The enantiopure form of this compound is a critical starting material for the stereospecific synthesis of the target active pharmaceutical ingredients. A reliable method for its preparation involves the N,N-dialkylation of (R)-(-)-α-phenylglycine with 1,5-dibromopentane.[1]
Reaction Scheme: Synthesis of (R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic acid
Figure 1: Synthesis of the key precursor.
Protocol 1: Synthesis of (R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (R)-(-)-α-phenylglycine | 151.16 | 5.00 g | 33.1 mmol |
| 1,5-Dibromopentane | 229.99 | 8.38 g (5.0 mL) | 36.4 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.7 g | 99.1 mmol |
| Ethanol (anhydrous) | 46.07 | 150 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Hydrochloric acid (1 M) | 36.46 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (R)-(-)-α-phenylglycine (5.00 g, 33.1 mmol) and anhydrous ethanol (150 mL).
-
Stir the suspension and add potassium carbonate (13.7 g, 99.1 mmol) in one portion.
-
Add 1,5-dibromopentane (8.38 g, 36.4 mmol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted 1,5-dibromopentane.
-
Adjust the pH of the aqueous layer to ~6 with 1 M hydrochloric acid, which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield (R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic acid as a white solid.
Expected Yield: ~90-95%
Characterization Data for (R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic acid
| Analysis | Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.40-7.25 (m, 5H, Ar-H), 3.95 (s, 1H, CH-Ph), 2.60-2.40 (m, 4H, N-CH₂), 1.60-1.40 (m, 6H, CH₂) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 175.8 (C=O), 136.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.8 (Ar-CH), 72.5 (CH-Ph), 52.0 (N-CH₂), 26.0 (CH₂), 24.5 (CH₂) |
| IR (KBr, cm⁻¹) | 3400-2400 (O-H stretch), 2935, 2855 (C-H stretch), 1715 (C=O stretch) |
| Mass Spectrum (EI) | m/z 219 (M⁺), 174, 115, 84 |
Synthesis of Bietamiverine and Dipiproverine
With the precursor in hand, the synthesis of bietamiverine and dipiproverine can proceed via esterification. Two distinct and effective methods are presented here. For bietamiverine, an acid chloride-mediated esterification is employed. For dipiproverine, a carbodiimide-mediated coupling (Steglich esterification) is utilized.
Method A: Synthesis of (R)-(-)-Bietamiverine via Acid Chloride Intermediate
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, followed by reaction with 2-(diethylamino)ethanol.
Figure 2: Synthesis of Bietamiverine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic acid | 219.28 | 2.19 g | 10.0 mmol |
| Thionyl chloride (SOCl₂) | 118.97 | 1.43 g (0.87 mL) | 12.0 mmol |
| 2-(Diethylamino)ethanol | 117.19 | 1.29 g (1.5 mL) | 11.0 mmol |
| Dichloromethane (anhydrous) | 84.93 | 50 mL | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add (R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic acid (2.19 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.43 g, 12.0 mmol) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
In a separate flask, dissolve 2-(diethylamino)ethanol (1.29 g, 11.0 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the acyl chloride solution back to 0 °C and slowly add the solution of 2-(diethylamino)ethanol.
-
Let the reaction mixture stir at room temperature for 4 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford (R)-(-)-bietamiverine as a colorless oil.
Expected Yield: ~70-80%
| Analysis | Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.45-7.25 (m, 5H, Ar-H), 4.20 (t, 2H, O-CH₂), 3.98 (s, 1H, CH-Ph), 2.65 (t, 2H, N-CH₂), 2.55 (q, 4H, N-(CH₂)₂), 2.50-2.30 (m, 4H, piperidine N-CH₂), 1.60-1.40 (m, 6H, piperidine CH₂), 1.00 (t, 6H, CH₃) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 172.5 (C=O), 137.0 (Ar-C), 128.8 (Ar-CH), 128.2 (Ar-CH), 127.5 (Ar-CH), 72.0 (CH-Ph), 63.0 (O-CH₂), 52.5 (N-CH₂), 51.8 (piperidine N-CH₂), 47.8 (N-CH₂), 26.2 (piperidine CH₂), 24.5 (piperidine CH₂), 12.0 (CH₃) |
| IR (neat, cm⁻¹) | 2970, 2935, 2855 (C-H stretch), 1735 (C=O stretch), 1160 (C-O stretch) |
| Mass Spectrum (ESI) | m/z 319.2 (M+H)⁺ |
Method B: Synthesis of (R)-(-)-Dipiproverine via Steglich Esterification
This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst for the direct esterification of the carboxylic acid with 2-(piperidin-1-yl)ethanol. This method is particularly mild and avoids the formation of harsh byproducts.[2][3]
Figure 3: Synthesis of Dipiproverine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic acid | 219.28 | 2.19 g | 10.0 mmol |
| 2-(Piperidin-1-yl)ethanol | 129.20 | 1.42 g | 11.0 mmol |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11.0 mmol |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.12 g | 1.0 mmol |
| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add (R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic acid (2.19 g, 10.0 mmol), 2-(piperidin-1-yl)ethanol (1.42 g, 11.0 mmol), and 4-dimethylaminopyridine (0.12 g, 1.0 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (2.27 g, 11.0 mmol) in anhydrous dichloromethane (20 mL) dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the precipitated DCU and wash the solid with a small amount of dichloromethane.
-
Combine the filtrate and washings and wash successively with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1) to obtain (R)-(-)-dipiproverine as a viscous oil.
Expected Yield: ~85-90%
| Analysis | Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.42-7.28 (m, 5H, Ar-H), 4.22 (t, 2H, O-CH₂), 3.96 (s, 1H, CH-Ph), 2.60 (t, 2H, N-CH₂), 2.50-2.35 (m, 8H, piperidine N-CH₂), 1.65-1.40 (m, 12H, piperidine CH₂) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 172.6 (C=O), 137.1 (Ar-C), 128.7 (Ar-CH), 128.3 (Ar-CH), 127.6 (Ar-CH), 72.2 (CH-Ph), 62.8 (O-CH₂), 57.8 (N-CH₂), 54.8 (piperidine N-CH₂), 52.0 (piperidine N-CH₂), 26.3 (piperidine CH₂), 26.0 (piperidine CH₂), 24.5 (piperidine CH₂), 24.2 (piperidine CH₂) |
| IR (neat, cm⁻¹) | 2935, 2854 (C-H stretch), 1736 (C=O stretch), 1158 (C-O stretch) |
| Mass Spectrum (ESI) | m/z 331.2 (M+H)⁺ |
Mechanistic Insights and Rationale
The choice of esterification method depends on several factors, including the stability of the starting materials and the desired reaction conditions.
-
Thionyl Chloride Method: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol. This is a robust and high-yielding method, but it generates HCl as a byproduct, which must be neutralized. The reaction is typically performed at low temperatures to control its exothermicity.
-
Steglich Esterification (DCC/DMAP): This method is valued for its mild reaction conditions. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate that is readily attacked by the alcohol. This method avoids the use of harsh acidic or basic conditions and is often preferred for sensitive substrates. The primary drawback is the formation of dicyclohexylurea (DCU), which can sometimes be challenging to remove completely from the product.
Safety Precautions
-
Thionyl Chloride (SOCl₂): This reagent is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a potent skin sensitizer and can cause allergic reactions. Avoid inhalation of dust and direct contact with skin and eyes. Always handle with gloves in a fume hood.
-
1,5-Dibromopentane: This is a lachrymator and is harmful if swallowed or inhaled. It can cause skin and eye irritation.[4][5][6] Handle in a fume hood with appropriate PPE.
-
Potassium Carbonate (K₂CO₃): While less hazardous, it can cause skin and eye irritation. Avoid creating dust.
-
Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a well-ventilated area, away from ignition sources.
Conclusion
The synthetic routes outlined in this application note provide reliable and well-documented procedures for the preparation of bietamiverine and dipiproverine from the key precursor, this compound. By offering two distinct esterification methods, researchers can select the protocol that best suits their laboratory capabilities and substrate requirements. The detailed protocols, characterization data, and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and drug development to synthesize these valuable compounds efficiently and safely.
References
-
Gnecco, D., Juárez, J., Galindo, A., & Enríquez, R. G. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC, 2003(xi), 56-60. [Link][1]
-
Gnecco, D., et al. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. [Link][1]
-
Amanote Research. (2003, October 17). (PDF) Synthesis of (R)-(-)-Phenylpiperidin-1-Yl-Acetic Acid. [Link][7]
-
Carl Roth. (n.d.). 1,5-Dibromopentane Safety Data Sheet. [Link][4]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Dibromopentane, 97%. [Link][5]
-
Krishna Solvechem Ltd. (n.d.). 1,5-Dibromopentane CAS No: 111-24-0 - MATERIAL SAFETY DATA SHEET. [Link][6]
-
SpectraBase. (n.d.). Acetic acid (2S,3R,4R)-4-acetoxy-2-methyl-1-((R)-1-phenyl-ethyl)-piperidin-3-yl ester. [Link][9]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link][2]
-
ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. [Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. kscl.co.in [kscl.co.in]
- 7. (PDF) Synthesis of (R)-(-)-Phenylpiperidin-1-Yl-Acetic Acid [research.amanote.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. spectrabase.com [spectrabase.com]
- 10. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
role of 2-Phenyl-2-(piperidin-1-yl)acetic acid in targeting G protein-coupled receptors
An Application Guide to the Methodical Evaluation of Novel Ligands at G Protein-Coupled Receptors Focus Compound: 2-Phenyl-2-(piperidin-1-yl)acetic acid
Introduction
G protein-coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing pivotal roles in nearly every physiological process.[1] This functional diversity makes them the target for approximately one-third of all currently marketed drugs.[2] The discovery of novel ligands that can selectively modulate these receptors is a cornerstone of modern pharmacology. This guide focuses on a systematic approach to characterize the activity of a novel compound, using This compound as a representative example.
The this compound scaffold is of significant interest as it forms the core of various biologically active molecules. For instance, its (R)-enantiomer serves as a synthetic precursor to bietamiverine and dipiproverine, known for their antispasmodic and anticholinergic properties, which often imply interaction with muscarinic acetylcholine receptors—a key class of GPCRs.[3] This structural precedent provides a strong rationale for investigating the potential GPCR-modulating activity of the parent compound and its analogs.
This document serves as both an application note and a set of detailed protocols for researchers, scientists, and drug development professionals. It outlines a logical, step-by-step workflow to determine if a compound like this compound binds to a specific GPCR, to elucidate the functional consequence of that binding (i.e., agonism vs. antagonism), and to characterize its potency and efficacy.
Part 1: Foundational Concepts & Preliminary Assessment
Before initiating experimental work, a foundational understanding of GPCR signaling and the properties of the investigational compound is essential.
The Landscape of GPCR Signaling
GPCRs transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins, which are composed of α, β, and γ subunits. The Gα subunit, upon receptor activation, exchanges GDP for GTP and dissociates from the Gβγ dimer, with both components proceeding to modulate downstream effectors.[4] The Gα subunit is categorized into several families, with the most prominent being Gαs, Gαi, and Gαq, which initiate distinct signaling cascades.[5]
-
Gαs (stimulatory): Activates adenylyl cyclase, leading to an increase in the second messenger cyclic adenosine monophosphate (cAMP).
-
Gαi (inhibitory): Inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
Gαq: Activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a transient increase in cytosolic calcium.[6]
Understanding these pathways is critical for selecting the appropriate functional assay to measure a receptor's activity.
The Investigational Compound: this compound
A thorough characterization begins with understanding the compound's basic properties.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 107416-49-9 | [7] |
| Molecular Formula | C₁₃H₁₇NO₂ | [8] |
| Molecular Weight | 219.28 g/mol | PubChem |
| Synonyms | Phenyl-piperidin-1-yl-acetic acid | [9] |
Part 2: Experimental Protocols for GPCR Characterization
The experimental approach follows a logical progression from confirming physical interaction (binding) to assessing functional outcomes.
Step 1: Assessing Receptor Binding
The first crucial question is whether the compound physically interacts with the target receptor. Radioligand binding assays are the gold standard for quantifying this interaction.[10] A competition binding assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a high-affinity radiolabeled ligand from the receptor.[11]
Protocol 1: Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for a target GPCR.
-
Causality: This protocol is chosen because it allows for the sensitive and quantitative assessment of an unlabeled compound's ability to compete for the same binding site as a known radioligand.[10] The resulting IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) is a direct measure of its competitive potency.
Materials:
-
Cell membranes prepared from cells expressing the target GPCR.
-
Radiolabeled ligand (e.g., ³H-NMS for muscarinic receptors) at a concentration near its Kd.
-
Unlabeled ("cold") ligand for determining non-specific binding (e.g., Atropine).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Plate Setup: Design a 96-well plate map including wells for Total Binding (radioligand only), Non-Specific Binding (radioligand + excess cold ligand), and Competition (radioligand + serial dilutions of the test compound).
-
Reagent Addition: To each well, add in order:
-
50 µL of Assay Buffer.
-
50 µL of the appropriate concentration of test compound, cold ligand, or buffer.
-
50 µL of the radiolabeled ligand.
-
50 µL of the cell membrane suspension (typically 10-50 µg protein/well).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[10] This time must be optimized for each receptor-ligand pair.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by 3-4 rapid washes with ice-cold Assay Buffer to separate bound from free radioligand.
-
Drying & Counting: Allow the filter mat to dry completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the data as % Specific Binding versus the log[Test Compound].
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Concentration (M) | % Specific Binding |
| 1.00E-10 | 98.5 |
| 1.00E-09 | 95.2 |
| 1.00E-08 | 85.1 |
| 1.00E-07 | 52.3 |
| 1.00E-06 | 15.6 |
| 1.00E-05 | 2.1 |
Step 2: Characterizing Functional Activity
Once binding is confirmed, the next step is to determine the compound's functional effect. Is it an agonist that activates the receptor, or an antagonist that blocks the action of an agonist?[12]
Protocol 2: Gs/Gi-Coupled Receptor Activity - cAMP Accumulation Assay
-
Objective: To measure the effect of the test compound on intracellular cAMP levels, indicating activity at Gs- or Gi-coupled receptors.
-
Causality: cAMP is the direct second messenger for Gs and Gi pathways, making its measurement a reliable and proximal readout of receptor activation or inhibition.[13][14] Modern assays like HTRF or AlphaScreen are homogeneous (no-wash) and highly sensitive, making them ideal for high-throughput screening.[14]
Materials:
-
Whole cells expressing the target Gs- or Gi-coupled receptor.
-
Test Compound, serially diluted.
-
Reference Agonist and Antagonist.
-
Forskolin (for studying Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF cAMP Dynamic 2 or AlphaScreen cAMP Assay Kit).
-
Plate reader compatible with the chosen assay technology.
Procedure:
-
Cell Plating: Seed cells into a 384-well plate and incubate overnight to form a confluent monolayer.
-
Compound Addition & Stimulation:
-
Agonist Mode (Gs): Add serial dilutions of the test compound or reference agonist to the cells.
-
Antagonist Mode (Gi): Pre-incubate cells with serial dilutions of the test compound or reference antagonist. Then, add a fixed concentration of a reference agonist to challenge the system.
-
Agonist Mode (Gi): Add serial dilutions of the test compound in the presence of a fixed concentration of forskolin (to elevate basal cAMP levels). A Gi agonist will cause a decrease in this signal.
-
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis & Detection: Lyse the cells and perform the detection steps according to the manufacturer's protocol for the chosen cAMP kit. This typically involves adding a europium-labeled anti-cAMP antibody and a cAMP-d2 tracer (for HTRF).
-
Reading: Read the plate on a compatible plate reader.
Data Analysis:
-
Calculate the assay ratio (e.g., HTRF ratio) and normalize the data to a percentage of the maximal response of a reference agonist.
-
Plot % Activity versus log[Compound] and fit to a sigmoidal dose-response curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
| Assay Mode | Outcome | Interpretation |
| Gs Agonist | Dose-dependent increase in cAMP | Compound is a Gs agonist |
| Gi Agonist | Dose-dependent decrease in forskolin-stimulated cAMP | Compound is a Gi agonist |
| Antagonist | Dose-dependent inhibition of reference agonist's effect | Compound is an antagonist |
Protocol 3: Gq-Coupled Receptor Activity - Intracellular Calcium Flux Assay
-
Objective: To measure changes in intracellular calcium concentration, indicating activity at Gq-coupled receptors.
-
Causality: Gq activation rapidly and robustly triggers calcium release from the endoplasmic reticulum, and fluorescent calcium-sensitive dyes provide a direct, real-time readout of this event.[15][16] This assay is highly sensitive and well-suited for high-throughput formats using instruments like a FLIPR (Fluorescence Imaging Plate Reader).[17][18]
Materials:
-
Whole cells expressing the target Gq-coupled receptor.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 No Wash or Calcium 5 Assay Kit).
-
Test Compound, serially diluted.
-
Reference Agonist.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
FLIPR or similar fluorescence plate reader with liquid handling capabilities.
Procedure:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96- or 384-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium dye loading solution to each well. Incubate for 1 hour at 37°C, allowing the dye to enter the cells.
-
Assay Execution:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will measure a baseline fluorescence for a set period (e.g., 10-20 seconds).
-
The instrument's integrated pipettor will then add the test compound or reference agonist to the cell plate.
-
Fluorescence is monitored in real-time immediately following compound addition for 1-3 minutes to capture the transient calcium peak.
-
-
Antagonist Mode: To test for antagonism, pre-incubate the dye-loaded cells with the test compound for 15-30 minutes before adding a reference agonist with the FLIPR.
Data Analysis:
-
The primary readout is the change in fluorescence intensity (ΔRFU) from baseline to the peak response.
-
Normalize the data as a percentage of the maximal response of a reference agonist.
-
Plot % Activity versus log[Compound] and fit to a sigmoidal dose-response curve to determine the EC₅₀.
Part 3: Data Integration and Advanced Characterization
The true pharmacological profile of a compound is revealed by integrating data from multiple assays.
A compound that binds to the receptor and elicits a response on its own is an agonist . A compound that binds but has no effect on its own, yet blocks the activity of an agonist, is an antagonist . If a compound binds but shows no activity in either agonist or antagonist mode, it may be a neutral antagonist or an inverse agonist, which would require further specialized assays to confirm. By systematically applying the protocols described herein, researchers can confidently classify the pharmacological activity of novel molecules like this compound and its derivatives, paving the way for their potential development as therapeutic agents.
References
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]
-
Thayyullathil, F., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology. [Link]
-
Kallol, D. & Kumari, P. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]
-
Hauser, A. S., et al. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. [Link]
-
Wang, L., et al. (2009). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NIH Probe Development Center. [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. [Link]
-
Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. [Link]
-
MySkinRecipes. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. [Link]
-
ResearchGate. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. [Link]
-
Gherbi, K., et al. (2022). Chemical biology approaches to resolve the subcellular GPCR signaling landscape. Current Opinion in Chemical Biology. [Link]
-
Precise PEG. (n.d.). 2-(4-(2-chloro-4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetic acid. [Link]
-
Alexander, S. P. H., et al. (2013). The Concise Guide to PHARMACOLOGY 2013/14: G Protein-Coupled Receptors. British Journal of Pharmacology. [Link]
-
Pharmacompass. (n.d.). phenyl(piperidin-2-yl)acetic acid | Drug Information. [Link]
-
Molecules. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]
-
PubChem. (n.d.). Piperidin-1-yl-acetic acid. [Link]
-
Lee, W. & Seok, C. (2016). Locating ligand binding sites in G-protein coupled receptors using combined information from docking and sequence conservation. Scientific Reports. [Link]
-
Yang, D., et al. (2021). G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery. Signal Transduction and Targeted Therapy. [Link]
-
Yip, K. H., et al. (2019). PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling. Nature Communications. [Link]
-
Saleh, N., et al. (2019). Understanding Ligand Binding Selectivity in a Prototypical GPCR Family. Journal of Chemical Information and Modeling. [Link]
-
Jacobson, K. A. (2015). New paradigms in GPCR drug discovery. Biochemical Pharmacology. [Link]
-
ChemBK. (n.d.). 2-Phenyl-2-(Piperidin-2-Yl)Acetic Acid. [Link]
-
Limongelli, V., et al. (2025). Functional dynamics of G protein-coupled receptors reveal new routes for drug discovery. Nature Reviews Drug Discovery. [Link]
-
Ghosh, E., et al. (2015). A synthetic intrabody based selective and generic inhibitor of GPCR endocytosis. Scientific Reports. [Link]
-
Zhang, R. & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
PubChem. (n.d.). Methyl 2-phenyl-2-(piperidin-1-yl)acetate. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2006). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. [Link]
-
PubChem. (n.d.). (alphaR,2R)-alpha-Phenyl-2-piperidineacetamide. [Link]
Sources
- 1. Chemical biology approaches to resolve the subcellular GPCR signaling landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 107416-49-9|this compound|BLD Pharm [bldpharm.com]
- 8. chembk.com [chembk.com]
- 9. Page loading... [guidechem.com]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. multispaninc.com [multispaninc.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Development of Central Nervous System Active Compounds
Introduction: Navigating the Challenges of CNS Drug Discovery
The development of therapeutic agents for Central Nervous System (CNS) disorders is one of the most formidable challenges in modern medicine. The intricate complexity of the brain, coupled with the formidable blood-brain barrier (BBB), creates significant hurdles for drug delivery, efficacy, and safety assessment. This guide provides a comprehensive overview of key in vitro and in vivo methodologies, offering researchers, scientists, and drug development professionals a robust framework for advancing CNS active compounds from initial screening to preclinical validation. The protocols and insights herein are grounded in established scientific principles and field-proven experience to enhance the translatability of preclinical findings.
Part 1: Deconstructing the Blood-Brain Barrier - In Vitro Models
A critical initial step in CNS drug development is to determine a compound's ability to cross the BBB. In vitro models offer a scalable and cost-effective approach for early-stage permeability screening.
The Rationale for In Vitro BBB Models
Animal testing is resource-intensive and raises ethical considerations. In vitro BBB models provide a valuable alternative for initial screening, allowing for the rapid assessment of a large number of compounds.[1] These models are essential for understanding the mechanisms of drug transport across the brain endothelium.[2] While no single in vitro model perfectly replicates the in vivo environment, careful selection and interpretation can significantly de-risk a CNS drug discovery program.[2][3]
Commonly Used In Vitro BBB Models
Several in vitro models have been developed, each with its own advantages and limitations. A summary is provided in the table below.
| Model Type | Description | Advantages | Limitations | Key Cell Types |
| Monolayer Models | A single layer of brain endothelial cells cultured on a semi-permeable membrane.[2][3] | Simple, high-throughput, cost-effective. | Lacks the complexity of the in vivo neurovascular unit, may have lower barrier tightness. | Primary brain endothelial cells, immortalized cell lines (e.g., hCMEC/D3).[3] |
| Co-culture Models | Brain endothelial cells are cultured with other cell types of the neurovascular unit, such as astrocytes and pericytes. | More closely mimics the in vivo environment, often resulting in tighter barrier properties.[3] | More complex to set up and maintain. | Brain endothelial cells, astrocytes, pericytes, neurons.[3] |
| Stem Cell-Based Models | Brain endothelial-like cells are differentiated from induced pluripotent stem cells (iPSCs).[2][3] | Provides a source of human-relevant cells, can be used to model patient-specific BBB characteristics.[2][4] | Differentiation protocols can be complex and variable. | iPSC-derived brain endothelial cells, astrocytes, and neurons.[2] |
| Microfluidic (Organ-on-a-Chip) Models | 3D models that incorporate physiological shear stress and more complex cellular arrangements.[1][5] | Recapitulates the in vivo microenvironment more accurately, including flow and 3D architecture.[1] | Technically demanding, lower throughput. | Various combinations of neurovascular unit cells. |
Protocol: Permeability Assessment using the hCMEC/D3 Cell Line in a Transwell Assay
The hCMEC/D3 cell line is a widely used immortalized human cerebral microvascular endothelial cell line that provides a reproducible in vitro BBB model.[6][7][8][9]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a hCMEC/D3 monolayer.
Materials:
-
hCMEC/D3 cells[6]
-
Complete hCMEC/D3 culture medium[6]
-
Transwell inserts (e.g., 0.4 µm pore size) and companion plates[2]
-
Rat tail collagen I[6]
-
Test compound and a low-permeability marker (e.g., Lucifer yellow)
-
Analytical instrumentation for quantifying the test compound (e.g., LC-MS/MS)
Procedure:
-
Coating Transwell Inserts:
-
Dilute rat tail collagen I to 50 µg/mL in sterile water.
-
Add the collagen solution to the apical side of the Transwell inserts and incubate for at least 1 hour at 37°C.
-
Aspirate the excess collagen solution and allow the inserts to air dry.
-
-
Cell Seeding:
-
Culture hCMEC/D3 cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Seed the cells onto the apical side of the coated Transwell inserts at a density of 2.5 x 10^5 cells/cm².
-
Add complete culture medium to the basolateral chamber.
-
-
Monolayer Formation and Integrity Assessment:
-
Permeability Assay:
-
Wash the cell monolayer with transport buffer (e.g., HBSS).
-
Add the test compound and Lucifer yellow to the apical chamber (donor).
-
Add fresh transport buffer to the basolateral chamber (receiver).
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Quantification and Calculation:
-
Quantify the concentration of the test compound and Lucifer yellow in all samples using appropriate analytical methods.
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
Data Interpretation: A high Papp value suggests good BBB permeability, while a low Papp value indicates poor permeability. The permeability of Lucifer yellow should be very low, confirming the integrity of the monolayer during the experiment.
Part 2: Assessing Neuronal Health - In Vitro Neurotoxicity
Early identification of potential neurotoxicity is crucial to prevent late-stage drug attrition.[12][13] In vitro neurotoxicity assays provide a rapid and sensitive means to evaluate the adverse effects of compounds on neuronal cells.[12][14]
The Importance of Early Neurotoxicity Screening
Neurotoxicity can manifest in various ways, including neuronal death, neurite outgrowth inhibition, and disruption of synaptic function.[12] Identifying these liabilities early in the drug discovery process saves significant time and resources.[13]
Key In Vitro Neurotoxicity Assays
| Assay Type | Endpoint Measured | Rationale |
| Cell Viability Assays (e.g., MTT, LDH) | Cell death, metabolic activity. | A direct measure of cytotoxicity. |
| Neurite Outgrowth Assay | Length and branching of neurites. | Assesses the impact on neuronal development and connectivity.[12] |
| Mitochondrial Function Assays | Mitochondrial membrane potential, ATP production. | Mitochondria are critical for neuronal survival and function. |
| Calcium Imaging | Intracellular calcium levels. | Dysregulation of calcium homeostasis is a common mechanism of neurotoxicity.[12] |
| Microelectrode Array (MEA) | Spontaneous electrical activity of neuronal networks. | Provides a functional assessment of neuronal network health.[12] |
Protocol: High-Content Neurite Outgrowth Assay using iPSC-Derived Neurons
Human induced pluripotent stem cell (iPSC)-derived neurons offer a physiologically relevant model for assessing neurotoxicity in a human context.[4][15][16]
Objective: To quantify the effect of a test compound on neurite outgrowth of human iPSC-derived neurons.
Materials:
-
Cryopreserved human iPSC-derived neurons
-
Neuron culture medium and supplements
-
Poly-L-ornithine and laminin for coating plates
-
96- or 384-well imaging plates
-
Test compound
-
Fluorescent dyes for staining neurons (e.g., β-III tubulin antibody) and nuclei (e.g., Hoechst)
-
High-content imaging system and analysis software
Procedure:
-
Plate Coating:
-
Coat imaging plates with poly-L-ornithine followed by laminin according to the manufacturer's instructions to promote neuronal attachment and growth.
-
-
Cell Plating:
-
Thaw and plate iPSC-derived neurons at an appropriate density to allow for neurite extension without excessive network formation.
-
-
Compound Treatment:
-
Allow the neurons to recover and extend initial neurites (typically 24-48 hours).
-
Prepare a serial dilution of the test compound in culture medium.
-
Add the compound to the cells and incubate for a specified period (e.g., 48-72 hours). Include vehicle control and a positive control (a known neurotoxin).
-
-
Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells and stain with an antibody against β-III tubulin to visualize neurons and their processes.
-
Counterstain with a nuclear dye.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to automatically identify cell bodies and trace neurites.
-
Quantify parameters such as total neurite length per neuron, number of branches, and number of neurites.
-
Data Interpretation: A dose-dependent decrease in neurite length or complexity compared to the vehicle control indicates potential neurotoxicity.
Part 3: Modeling CNS Diseases - In Vivo Approaches
While in vitro models are invaluable for initial screening, in vivo models are essential for evaluating the efficacy and safety of CNS drug candidates in a complex physiological system.[17] Rodent models are widely used to mimic key aspects of human CNS diseases.[18][19]
Rationale for Using Animal Models
Animal models allow for the investigation of disease pathogenesis and the assessment of therapeutic interventions in a whole-organism context, which is not possible with in vitro systems.[18][19] They are crucial for understanding the complex interplay between different cell types and systems in both health and disease.
Workflow for In Vivo CNS Drug Development
Caption: A typical workflow for in vivo CNS drug development.
Commonly Used Rodent Models for Neurodegenerative Diseases
The selection of an appropriate animal model is critical and depends on the specific disease and the therapeutic mechanism being investigated.
| Disease | Model Type | Description | Key Pathological Features |
| Alzheimer's Disease | Transgenic Mice (e.g., APP/PS1, 5XFAD)[20][21] | Overexpress human genes with mutations linked to familial Alzheimer's disease.[18][22] | Amyloid-beta plaques, neuroinflammation, cognitive deficits.[23][24] |
| Alzheimer's Disease | Non-Transgenic (e.g., Aβ infusion) | Direct injection of amyloid-beta into the brain.[19] | Acute amyloid pathology and cognitive impairment.[24] |
| Parkinson's Disease | Neurotoxin-Induced (e.g., MPTP, 6-OHDA)[25] | Administration of toxins that selectively destroy dopaminergic neurons.[26][27] | Loss of dopaminergic neurons, motor deficits.[25] |
| Parkinson's Disease | Genetic Models (e.g., α-synuclein, LRRK2, PINK1)[28][29] | Express mutations in genes associated with familial Parkinson's disease.[25][28] | α-synuclein aggregation, mitochondrial dysfunction, age-dependent neurodegeneration.[26] |
Protocol: Assessing Cognitive Function in a Mouse Model of Alzheimer's Disease using the Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[30]
Objective: To evaluate the effect of a test compound on spatial learning and memory in a transgenic mouse model of Alzheimer's disease.
Materials:
-
Transgenic Alzheimer's disease mice (e.g., 5XFAD) and wild-type littermates[20]
-
Circular water tank (maze)
-
Escape platform
-
Video tracking system and software
-
Test compound
Procedure:
-
Acclimation and Pre-training:
-
Acclimate the mice to the testing room and handling for several days.
-
On the day before the acquisition phase, place each mouse in the water maze for 60 seconds without the platform to habituate them to the environment.
-
-
Acquisition Phase (Learning):
-
This phase typically lasts for 5-7 days.
-
Place the escape platform in a fixed quadrant of the maze, submerged just below the water surface.
-
For each trial, gently place the mouse into the water at one of four starting positions, facing the wall of the tank.
-
Allow the mouse to swim freely for 60 seconds to find the platform.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Perform 4 trials per day for each mouse, with an inter-trial interval of at least 15 minutes.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
-
Probe Trial (Memory):
-
24 hours after the last acquisition trial, remove the platform from the maze.
-
Place each mouse in the maze for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Data Interpretation:
-
Acquisition Phase: Alzheimer's disease model mice are expected to show a longer escape latency and path length compared to wild-type mice, indicating a learning deficit. A therapeutic compound should improve the learning curve of the transgenic mice.
-
Probe Trial: Wild-type mice should spend significantly more time in the target quadrant, demonstrating memory of the platform's location. A successful therapeutic should increase the time the transgenic mice spend in the target quadrant.
Part 4: High-Throughput Screening for CNS Drug Discovery
High-throughput screening (HTS) allows for the rapid testing of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[31][32][33][34]
The Role of HTS in CNS Drug Discovery
HTS is a critical starting point for many drug discovery programs, enabling the efficient exploration of vast chemical space.[31][32] In the context of CNS disorders, HTS assays can be designed to identify compounds that, for example, inhibit protein aggregation, protect neurons from cell death, or modulate the activity of specific receptors or enzymes.[31][32]
From HTS to Lead Optimization
Caption: The progression from high-throughput screening to a preclinical candidate.
Considerations for Developing a Cell-Based HTS Assay for Neuroprotection
Objective: To identify compounds that protect neurons from a specific insult (e.g., oxidative stress, excitotoxicity).
Key Steps:
-
Cell Model Selection: Choose a robust and reproducible cell line or primary culture that is relevant to the disease of interest. iPSC-derived neurons are increasingly being used for their human relevance.[4][35]
-
Assay Development:
-
Optimize cell seeding density, compound incubation time, and the concentration of the neurotoxic insult.
-
Select a simple, robust, and automatable readout, such as a cell viability assay (e.g., ATP measurement).
-
-
Assay Validation:
-
Determine the Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 is generally considered excellent for HTS.
-
Confirm the activity of known neuroprotective compounds (positive controls).
-
-
Screening Campaign:
-
Screen the compound library at one or more concentrations.
-
Identify "hits" based on a predefined activity threshold.
-
-
Hit Confirmation and Prioritization:
-
Re-test the primary hits to confirm their activity.
-
Perform dose-response experiments to determine the potency (EC50) of the confirmed hits.
-
Use secondary assays, such as high-content imaging, to further characterize the mechanism of action of the most promising compounds.[32]
-
Conclusion: An Integrated Approach to CNS Drug Development
The successful development of CNS active compounds requires a multi-faceted and integrated approach. By combining the strengths of in vitro models for early screening and mechanistic studies with the physiological relevance of in vivo models for efficacy and safety testing, researchers can increase the probability of translating promising discoveries into effective therapies for debilitating neurological and psychiatric disorders. The methodologies and protocols outlined in this guide provide a foundational framework for navigating the complexities of CNS drug discovery.
References
- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Google Scholar.
-
Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Parkinson's Disease Models for Drug Discovery & Research. (n.d.). Taconic Biosciences. Retrieved January 15, 2026, from [Link]
-
Rodent models for Alzheimer's disease drug discovery. (2015). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
In silico and in vitro Blood-Brain Barrier models for early stage drug discovery. (n.d.). IEEE Xplore. Retrieved January 15, 2026, from [Link]
-
Rodent Models for Alzheimer's Disease in Drug Testing. (2021). Maze Engineers. Retrieved January 15, 2026, from [Link]
-
Using stem cell-derived neurons in drug screening for neurological diseases. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
In vitro Blood Brain Barrier Models. (n.d.). Slater Lab - WordPress at UD. Retrieved January 15, 2026, from [Link]
-
Rodent Models for Alzheimer's Disease in Drug Discovery. (n.d.). ScienceDirect. Retrieved January 15, 2026, from [Link]
-
Rodent Models of Amyloid-Beta Feature of Alzheimer's Disease: Development and Potential Treatment Implications. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Rodent models for Alzheimer's disease drug discovery. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Animal Models of Parkinson's Disease. (n.d.). NCBI - NIH. Retrieved January 15, 2026, from [Link]
-
CNS Disease Models For Preclinical Research Services. (n.d.). Pharmaron. Retrieved January 15, 2026, from [Link]
-
Animal Models of Parkinson's Disease. (n.d.). Charles River Laboratories. Retrieved January 15, 2026, from [Link]
-
CNS Pharmacology Models. (n.d.). Medicilon. Retrieved January 15, 2026, from [Link]
-
In Vitro Neurotoxicity. (n.d.). Creative Bioarray. Retrieved January 15, 2026, from [Link]
-
New Developments in Genetic Rat Models of Parkinson's Disease. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
Human Cerebral Microvascular Endothelial Cell Line (hCMEC/D3). (n.d.). Cedarlane Labs. Retrieved January 15, 2026, from [Link]
-
In Vitro Blood Brain Barrier Models for Drug Development. (2022). Tempo Bioscience. Retrieved January 15, 2026, from [Link]
-
Unlocking iPSCs to Improve CNS Modeling and Drug Discovery. (n.d.). Alacrita. Retrieved January 15, 2026, from [Link]
-
Assessing Cognition in Mice. (2015). PubMed. Retrieved January 15, 2026, from [Link]
-
Rodent Models of Parkinson's Disease: A General Overview. (2018). Maze Engineers. Retrieved January 15, 2026, from [Link]
-
Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. (n.d.). Frontiers. Retrieved January 15, 2026, from [Link]
-
High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
CNS/Pain. (n.d.). Pharmacology Discovery Services. Retrieved January 15, 2026, from [Link]
-
Human Pluripotent Stem Cell-Derived Models and Drug Screening in CNS Precision Medicine. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Examining Cognitive Performance in Mice using the Open-Source Operant Feeding Device FED3. (2024). bioRxiv. Retrieved January 15, 2026, from [Link]
-
Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. (n.d.). Google Scholar. Retrieved January 15, 2026, from [Link]
-
Neurotoxicity Assay. (2023). Visikol. Retrieved January 15, 2026, from [Link]
-
In vitro techniques for the assessment of neurotoxicity. (n.d.). PMC - PubMed Central - NIH. Retrieved January 15, 2026, from [Link]
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
A Comprehensive Review of Organ-on-a-Chip Technology and Its Applications. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
High-Throughput Screening for Neurodegenerative Diseases. (2023). Encyclopedia.pub. Retrieved January 15, 2026, from [Link]
-
Assessments of Cognitive Deficits in Mutant Mice. (n.d.). NCBI - NIH. Retrieved January 15, 2026, from [Link]
-
In Vitro Safety Pharmacology Study on Central Nervous System. (n.d.). Creative Biolabs. Retrieved January 15, 2026, from [Link]
-
A Behavioral Test Battery for the Repeated Assessment of Motor Skills, Mood, and Cognition in Mice. (2023). YouTube. Retrieved January 15, 2026, from [Link]
-
Using stem cell-derived neurons in drug screening for neurological diseases. (n.d.). Request PDF. Retrieved January 15, 2026, from [Link]
-
hCMEC/D3. (n.d.). BCRJ - Cell Line. Retrieved January 15, 2026, from [Link]
-
iPSC-based CNS Drug Testing & Neurotoxicity Screening Service. (n.d.). Applied StemCell. Retrieved January 15, 2026, from [Link]
-
In Vivo Pharmacology Studies. (n.d.). Eurofins Discovery. Retrieved January 15, 2026, from [Link]
-
The hCMEC/D3 cell line as a model of the human blood brain barrier. (2013). PubMed. Retrieved January 15, 2026, from [Link]
Sources
- 1. In vitro Blood Brain Barrier Models | Slater Lab [sites.udel.edu]
- 2. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 4. Using stem cell-derived neurons in drug screening for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cedarlanelabs.com [cedarlanelabs.com]
- 7. Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bcrj.org.br [bcrj.org.br]
- 9. The hCMEC/D3 cell line as a model of the human blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico and in vitro Blood-Brain Barrier models for early stage drug discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Neurotoxicity Assay [visikol.com]
- 14. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alacrita.com [alacrita.com]
- 16. researchgate.net [researchgate.net]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Rodent models for Alzheimer’s disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wuxibiology.com [wuxibiology.com]
- 21. pharmaron.com [pharmaron.com]
- 22. Rodent Models of Amyloid-Beta Feature of Alzheimer’s Disease: Development and Potential Treatment Implications [aginganddisease.org]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. criver.com [criver.com]
- 26. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. maze.conductscience.com [maze.conductscience.com]
- 28. Parkinson’s Disease Models for Drug Discovery & Research | Taconic Biosciences [taconic.com]
- 29. New Developments in Genetic Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 31. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 32. High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. encyclopedia.pub [encyclopedia.pub]
- 35. Human Pluripotent Stem Cell-Derived Models and Drug Screening in CNS Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Phenyl-2-(piperidin-1-yl)acetic Acid
Welcome to the Technical Support Center for the synthesis of 2-Phenyl-2-(piperidin-1-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this valuable compound. The piperidine nucleus is a key structural motif in a vast number of pharmaceuticals, and mastering its incorporation is a critical skill.[1] This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to overcome common experimental hurdles.
Visualizing the Synthetic Pathways
Two primary synthetic routes are commonly employed for the synthesis of this compound. The choice between these pathways often depends on the availability of starting materials, scalability, and desired purity profile.
Caption: Overview of the two primary synthetic routes to this compound.
Route 1: N-Alkylation of Piperidine
This classic and often preferred method involves the nucleophilic substitution of a leaving group on a 2-phenylacetic acid derivative by piperidine, followed by hydrolysis of the resulting ester.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-Bromo-2-phenylacetate
This precursor can be synthesized from phenylacetic acid.
-
Materials: Phenylacetic acid, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl4), ethanol.
-
Procedure:
-
To a solution of phenylacetic acid (1.0 eq) in CCl4, add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[2]
-
Cool the reaction mixture and filter off the succinimide.
-
Evaporate the solvent under reduced pressure to obtain crude 2-bromo-2-phenylacetic acid.
-
Esterify the crude acid by refluxing in ethanol with a catalytic amount of sulfuric acid for 4-6 hours.
-
Work-up by neutralizing the acid, extracting with an organic solvent, and purifying by distillation or column chromatography.
-
Step 2: N-Alkylation of Piperidine
-
Materials: Ethyl 2-bromo-2-phenylacetate, piperidine, potassium carbonate (K2CO3), acetonitrile (ACN).
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-bromo-2-phenylacetate (1.0 eq) in anhydrous acetonitrile.
-
Add finely powdered anhydrous potassium carbonate (2.0 eq) as a base.
-
Add piperidine (1.2 eq) dropwise to the stirred suspension at room temperature. The slight excess of piperidine helps to ensure complete consumption of the alkylating agent and minimize over-alkylation.[3]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. Gentle heating (40-50 °C) can be applied to accelerate the reaction if it is slow.[3]
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Step 3: Hydrolysis to this compound
-
Materials: Crude ethyl 2-phenyl-2-(piperidin-1-yl)acetate, sodium hydroxide (NaOH), ethanol, water, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and reflux the mixture for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or hexane) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 5-6. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Troubleshooting Guide for N-Alkylation Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in N-Alkylation Step | 1. Incomplete reaction. 2. Side reaction (elimination of HBr). 3. Over-alkylation to form a quaternary ammonium salt. | 1. Increase reaction time or gently heat the reaction mixture. Ensure reagents are of high purity and anhydrous. 2. Use a non-nucleophilic, hindered base if elimination is significant. 3. Use a slight excess of piperidine and add the alkylating agent slowly to the piperidine solution.[3] |
| Formation of Phenylacetic Acid as a Byproduct | Hydrolysis of the starting material or product during workup. | Ensure anhydrous conditions during the N-alkylation step and perform the workup efficiently. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities. 2. The product may be a salt (e.g., hydrochloride) which is more soluble. | 1. Purify the crude product by column chromatography before the final precipitation. 2. Carefully adjust the pH during precipitation to the isoelectric point of the amino acid. |
| Difficulty in Purifying the Final Product | The amphoteric nature of the product can make purification challenging. | Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often effective.[4] Ion-exchange chromatography can also be a powerful purification technique for amino acids. |
Route 2: Modified Strecker Synthesis
This three-component reaction provides a convergent approach to the target molecule. It involves the formation of an intermediate α-aminonitrile, which is subsequently hydrolyzed. While the classical Strecker synthesis uses ammonia, secondary amines like piperidine can also be employed.[5]
Experimental Protocol
Step 1: Synthesis of 2-Phenyl-2-(piperidin-1-yl)acetonitrile
-
Materials: Benzaldehyde, piperidine, potassium cyanide (KCN), acetic acid, methanol.
-
Procedure:
-
In a well-ventilated fume hood, dissolve potassium cyanide (1.1 eq) in water. Caution: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
In a separate flask, mix benzaldehyde (1.0 eq) and piperidine (1.1 eq) in methanol.
-
Cool the benzaldehyde-piperidine mixture in an ice bath and slowly add the aqueous KCN solution.
-
Add acetic acid (1.2 eq) dropwise to the reaction mixture while maintaining the temperature below 10 °C. The acid catalyzes the formation of the iminium ion intermediate.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
Step 2: Hydrolysis to this compound
-
Materials: Crude 2-phenyl-2-(piperidin-1-yl)acetonitrile, concentrated hydrochloric acid.
-
Procedure:
-
Add the crude α-aminonitrile to an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6-12 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (test with moist pH paper).
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid carefully with a base (e.g., NaOH or Na2CO3) to the isoelectric point (pH ~5-6) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Troubleshooting Guide for Strecker Synthesis Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of α-Aminonitrile | 1. Incomplete formation of the iminium ion. 2. Side reactions of benzaldehyde (e.g., benzoin condensation).[6][7] 3. Hydrolysis of the nitrile during workup. | 1. Ensure the reaction is sufficiently acidic to promote iminium ion formation. The use of a Lewis acid catalyst can sometimes be beneficial. 2. Maintain a low reaction temperature and control the rate of addition of reagents. 3. Perform the workup under neutral or slightly basic conditions. |
| Incomplete Hydrolysis of the Nitrile | The nitrile group is stable and requires harsh conditions for hydrolysis. | Increase the reaction time, temperature, or the concentration of the acid. Microwave-assisted hydrolysis can also be effective. |
| Formation of Amide Intermediate | Partial hydrolysis of the nitrile can lead to the formation of 2-phenyl-2-(piperidin-1-yl)acetamide. | Prolonged reaction time and higher temperatures during the hydrolysis step will favor the formation of the carboxylic acid. |
| Product Contaminated with Ammonium Salts | Incomplete neutralization or washing during the final precipitation. | Ensure the pH is carefully adjusted and wash the final product thoroughly with cold water. |
General Purification Guide
Purification of the final product, this compound, often requires special consideration due to its zwitterionic nature at its isoelectric point.
Caption: General workflow for the purification of this compound by recrystallization.
-
Recrystallization: This is the most common method for purifying the final product. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective. The crude product is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form crystals.
-
Column Chromatography: If the product is contaminated with impurities of similar solubility, column chromatography on silica gel can be employed. A mobile phase containing a polar solvent with a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) may be necessary to ensure good separation and prevent streaking.
-
Ion-Exchange Chromatography: For highly challenging purifications, ion-exchange chromatography is a powerful technique. The amphoteric nature of the product allows it to bind to both cation and anion exchange resins, enabling separation from non-ionic impurities.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better?
A1: The N-alkylation route is often preferred for its more predictable reaction course and generally higher yields, provided the starting materials are readily available. The Strecker synthesis is a valuable alternative, especially for creating structural diversity from a wide range of aldehydes.
Q2: How can I confirm the identity and purity of my final product?
A2: Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: A sharp melting point is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify any impurities.
Q3: What safety precautions should I take when working with potassium cyanide?
A3: Potassium cyanide is extremely toxic and should only be handled in a well-ventilated fume hood by trained personnel. Always wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and ensure you are familiar with its use. All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.
Q4: Can I use other alkylating agents besides ethyl 2-bromo-2-phenylacetate?
A4: Yes, other esters (e.g., methyl) or other leaving groups (e.g., iodide, tosylate) can be used. The reactivity will vary, and reaction conditions may need to be adjusted accordingly. The use of the free acid (2-bromo-2-phenylacetic acid) is also possible, but it may require a stronger base and can lead to more side reactions.
Q5: Is it possible to synthesize an enantiomerically pure version of this compound?
A5: Yes, enantiomerically pure this compound can be synthesized. This can be achieved by using a chiral starting material, such as an enantiomerically pure α-amino acid, or by employing a chiral auxiliary or catalyst in an asymmetric version of the Strecker synthesis. Resolution of the racemic mixture using a chiral resolving agent is also a common strategy.
References
-
Singh, A. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
- Google Patents. (2016). CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid.
-
Organic Syntheses. (n.d.). Phenylacetic acid. Organic Syntheses. [Link]
- Google Patents. (1991).
-
Redalyc. (2007). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]
-
MDPI. (2023). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. MDPI. [Link]
-
Chemdad. (n.d.). 2-Bromo-2-phenylacetic acid. Chemdad. [Link]
-
Allen. (n.d.). Benzaldehyde reacts with alcoholic KCN to give :. Allen. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. [Link]
-
Master Organic Chemistry. (2022). Strecker Synthesis. Master Organic Chemistry. [Link]
-
Reddit. (2018). does anyone have a good overview for the strecker synthesis. Reddit. [Link]
-
ResearchGate. (2020). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.¹⁷,²³,²⁴. ResearchGate. [Link]
-
ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]
-
NIH. (2011). Stereoselective Allylic Alkylations of Amino Ketones and Their Application in the Synthesis of Highly Functionalized Piperidines. PMC. [Link]
-
Filo. (2021). Benzaldehyde reacts with alcoholic KCN to give :. Filo. [Link]
- Google Patents. (1960). US2955111A - Synthesis of n-alkyl-piperidine and n-alkyl-pyrrolidine-alpha-carboxylic acid amides.
- Google Patents. (2002). EP1172364A1 - A process for the preparation of 2-phenyl-imidazo[1,2-A]pyridine-3-acetamides.
-
ResearchGate. (2016). A 3 coupling reaction of benzaldehyde, piperidine, and phenylacetylene with Au nanoclusters as catalysts a. ResearchGate. [Link]
- Google Patents. (2011).
- Google Patents. (1964).
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
NIH. (2019). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC. [Link]
-
Semantic Scholar. (2004). Alkylation of N-substituted 2-phenylacetamides. Semantic Scholar. [Link]
-
ResearchGate. (2004). (PDF) Alkylation of N-Substituted 2-Phenylacetamides. ResearchGate. [Link]
-
NIH. (2011). (1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile. PMC. [Link]
-
Taylor & Francis Online. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Taylor & Francis Online. [Link]
-
MySkinRecipes. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. MySkinRecipes. [Link]
-
ResearchGate. (2003). (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. [Link]
-
YouTube. (2022). The product of acid catalysed hydration of 2 -phenyl propene is. YouTube. [Link]
-
YouTube. (2022). 2-phenyl propene on acidic hydration, gives (2004 (a) 2-phenyl-2-propanol (b) 2-phenyl-1-propanol.... YouTube. [Link]
Sources
- 1. 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride [myskinrecipes.com]
- 2. 2-Bromo-2-phenylacetic acid | 4870-65-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Benzaldehyde reacts with alcoholic KCN to give : [allen.in]
- 7. Benzaldehyde reacts with alcoholic KCN to give : | Filo [askfilo.com]
Technical Support Center: Purification of 2-Phenyl-2-(piperidin-1-yl)acetic Acid
Welcome to the technical support center for the purification of 2-Phenyl-2-(piperidin-1-yl)acetic acid (CAS: 107416-49-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the purification of this important synthetic intermediate. As a molecule containing both a basic piperidine ring and an acidic carboxylic acid group, its purification can present unique challenges. This guide offers practical, field-proven insights to help you achieve high purity for your downstream applications.
Table of Contents
-
Compound Overview and Purification Strategy
-
Troubleshooting Guide
-
Frequently Asked Questions (FAQs)
-
Detailed Purification Protocols
-
Protocol 1: Recrystallization
-
Protocol 2: Flash Column Chromatography
-
-
References
Compound Overview and Purification Strategy
This compound is a valuable building block in medicinal chemistry, often used in the synthesis of pharmacologically active molecules.[1][2] Its structure, containing both a phenyl group and a piperidine ring, makes it a key component for developing compounds with potential central nervous system (CNS) activity.[1] The presence of both an acidic (carboxylic acid) and a basic (tertiary amine of the piperidine) functional group means the compound can exist as a zwitterion, influencing its solubility and chromatographic behavior.
A successful purification strategy depends on the nature and quantity of impurities present. The most common impurities are residual starting materials from the synthesis, side-products, and diastereomers if a chiral center is present and not controlled. The choice between recrystallization and chromatography will depend on the scale of your reaction and the properties of the impurities.
A general workflow for purification is outlined below:
Sources
common byproducts in 2-Phenyl-2-(piperidin-1-yl)acetic acid synthesis and their removal
Welcome to the technical support center for the synthesis of 2-Phenyl-2-(piperidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important pharmaceutical intermediate. We provide in-depth troubleshooting advice and detailed protocols to help you identify and resolve issues related to byproduct formation and removal.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common synthetic routes for this compound?
The two most prevalent synthetic strategies are:
-
Reductive Amination: This route typically involves the reaction of a phenylglyoxylic acid derivative with piperidine, followed by reduction of the resulting imine. A common variant is a one-pot reaction using phenylglyoxylic acid, piperidine, and a selective reducing agent.
-
Hydrolysis of a Nitrile Precursor: This method involves the synthesis of 2-phenyl-2-(piperidin-1-yl)acetonitrile, often via a Strecker-type reaction with benzaldehyde, piperidine, and a cyanide source, followed by hydrolysis to the carboxylic acid.[1][2]
Q2: I'm seeing a persistent impurity with a similar polarity to my product. What could it be?
This is a common issue and the identity of the impurity depends on your synthetic route.
-
If you used a nitrile hydrolysis route , the most likely culprit is the intermediate amide, 2-phenyl-2-(piperidin-1-yl)acetamide . Incomplete hydrolysis is a frequent cause of this impurity.[3][4]
-
If you used a reductive amination route from phenylglyoxylic acid , you might be seeing unreacted starting material or potentially mandelic acid if water is present and a non-selective reducing agent was used.
-
In a Strecker-type synthesis of the nitrile precursor, unreacted benzaldehyde can carry through and potentially form benzoic acid upon oxidation, which can be difficult to separate.[5]
Q3: My overall yield is low. What are the likely causes?
Low yields can stem from several factors:
-
Incomplete reaction: Monitor your reaction progress using an appropriate technique (TLC, LC-MS) to ensure full conversion of starting materials.
-
Side reactions: Depending on the chosen route, various side reactions can consume starting materials or the desired product.
-
Product loss during workup and purification: The amphoteric nature of the product (containing both a basic amine and an acidic carboxylic acid) can make extraction and purification challenging. Careful pH control during aqueous workup is crucial to prevent your product from being lost to the aqueous phase.[6]
Troubleshooting Guide: Byproduct Identification and Removal
This section provides a detailed breakdown of common byproducts for the two main synthetic routes and step-by-step protocols for their removal.
Route 1: Reductive Amination of Phenylglyoxylic Acid
This synthetic approach is depicted in the workflow below:
Caption: Reductive amination workflow for this compound synthesis.
Common Byproducts and Their Removal:
| Byproduct/Impurity | Identification | Removal Protocol |
| Unreacted Phenylglyoxylic Acid | Can be detected by TLC or LC-MS. | Protocol 1: Basic Aqueous Wash. After the reaction, quench and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The acidic phenylglyoxylic acid will be converted to its water-soluble carboxylate salt and partition into the aqueous layer.[5] |
| Borate Salts | Inorganic salts from borohydride reducing agents. | Protocol 2: Aqueous Workup and Filtration. During the workup, after quenching the reaction (e.g., with dilute acid), perform several washes with water and brine.[7] If salts precipitate, they can be removed by filtration. To remove boric acid specifically, it can be esterified with methanol to form the volatile trimethyl borate, which can be removed under vacuum.[8] |
| Excess Piperidine | A volatile and odorous starting material. | Protocol 3: Acidic Aqueous Wash. Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Piperidine will be protonated to its hydrochloride salt and move into the aqueous phase. Be mindful that your product may also partition into the aqueous phase if the pH is too low. |
Route 2: Hydrolysis of 2-Phenyl-2-(piperidin-1-yl)acetonitrile
This two-step process is a common alternative.
Caption: Synthesis via nitrile precursor and subsequent hydrolysis.
Common Byproducts and Their Removal:
| Byproduct/Impurity | Identification | Removal Protocol |
| Unreacted Benzaldehyde | Characteristic almond smell, visible on TLC. | Protocol 4: Sodium Bisulfite Wash. In the workup of the Strecker reaction, wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Benzaldehyde will form a water-soluble adduct that partitions into the aqueous phase.[5][9] |
| Unreacted 2-Phenyl-2-(piperidin-1-yl)acetonitrile | Can be identified by IR spectroscopy (nitrile stretch ~2250 cm⁻¹) or LC-MS. | Protocol 5: Driving the Hydrolysis to Completion. If incomplete hydrolysis is suspected, the reaction time can be extended, or the temperature increased. Ensure that a sufficient excess of acid or base is used.[3][10] |
| 2-Phenyl-2-(piperidin-1-yl)acetamide | A neutral byproduct, often with similar polarity to the final product, detectable by LC-MS. | Protocol 6: pH-Controlled Extraction. This is the most effective method. Dissolve the crude product in an organic solvent. Extract with a basic aqueous solution (e.g., 1M NaOH). The acidic product will move to the aqueous layer as its carboxylate salt, leaving the neutral amide in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure product, which is then collected by filtration. |
Detailed Experimental Protocols
Protocol 1: Basic Aqueous Wash for Acidic Impurities
-
Following the reaction, carefully quench any remaining reducing agent according to standard laboratory procedures.
-
Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Shake the funnel vigorously, venting frequently to release any evolved gas.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with NaHCO₃ solution.
-
Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
Protocol 6: pH-Controlled Extraction for Amide Impurity Removal
-
Dissolve the crude product mixture containing the desired carboxylic acid and the amide byproduct in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a 1M aqueous solution of sodium hydroxide (NaOH) and shake thoroughly.
-
Allow the layers to separate. The desired product will be in the aqueous layer as its sodium salt.
-
Drain the aqueous layer into a separate flask.
-
Back-extract the organic layer with another portion of 1M NaOH to ensure complete recovery of the product.
-
Combine the aqueous layers. The organic layer containing the amide can be discarded.
-
Cool the combined aqueous layers in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) with stirring until the product precipitates. Check the pH to ensure it is acidic.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem.
- ACS Publications. (n.d.).
- YouTube. (2020). Organic Lab: Aldehyde and Ketone Reduction.
- INIS-IAEA. (1990).
- Google Patents. (n.d.).
- ResearchGate. (2016).
- ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it?
- White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines.
- Reddit. (2024). isolating product after sodium borohydride reduction.
- ACS Publications. (n.d.). Extraction of carboxylic acids with amine extractants. 2.
- Google Patents. (n.d.). Production of amine salts of carboxylic acids.
- NIH. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- Google Patents. (n.d.). Process for the chemical catalytic hydrolysis of an α-aminonitrile or of one of the salts thereof.
- Chemguide. (n.d.). Hydrolysing nitriles.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Google Patents. (n.d.).
- Reddit. (2025).
- Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- NIH. (2023).
- BenchChem. (n.d.). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
- Cengage. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems.
- Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
- ResearchGate. (n.d.).
- Master Organic Chemistry. (n.d.). Strecker Synthesis.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Journal of Chromatographic Science. (n.d.). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
- MDPI. (n.d.).
- AVESIS. (2022). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents.
- ResearchGate. (2025). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents.
- NIH. (n.d.). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Stability of 2-Phenyl-2-(piperidin-1-yl)acetic acid in Solution
Welcome to the technical support center for 2-Phenyl-2-(piperidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles, you can proactively design robust experiments and formulations.
Introduction
This compound is a molecule possessing three key functional domains: a carboxylic acid, a tertiary amine integrated into a piperidine ring, and a chiral center at the alpha-carbon. Each of these sites presents potential stability liabilities that can be influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. This guide provides a structured, question-and-answer-based approach to troubleshoot common stability issues and offers detailed protocols for proactive stability assessment.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound.
Q1: What are the primary chemical moieties of this compound that I should be concerned about for stability?
A1: The primary sites of potential degradation are:
-
The Tertiary Amine: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or, under more aggressive conditions, ring-opening byproducts.[1][2]
-
The α-Carbon (Chiral Center): As a chiral center, there is a risk of racemization, particularly under thermal stress or in certain pH conditions, which could impact biological activity.
-
The Carboxylic Acid Group: This group can undergo decarboxylation (loss of CO₂), especially at elevated temperatures.[3][4]
-
The Benzylic Position: The C-H bond at the alpha-carbon is activated by the adjacent phenyl ring, making it a potential site for oxidative degradation.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of the solution is a critical factor. The piperidine nitrogen is basic and will be protonated at acidic pH, forming a more stable piperidinium salt.[1] However, extreme pH conditions (both acidic and basic) can catalyze degradation reactions. For instance, the rate of decarboxylation of phenylacetic acids can be pH-dependent, with both the free acid and its anion degrading via different mechanisms.[3][4] It is crucial to determine the optimal pH range for your specific application through stability studies.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: Based on the chemical structure, it is recommended to store solutions in a cool, dark environment. Protection from light is crucial to prevent photodegradation.[5] Storage at refrigerated temperatures (2-8°C) is advisable to minimize thermal degradation pathways like decarboxylation and racemization. For long-term storage, consider storing at -20°C or -80°C after flash-freezing. Avoid repeated freeze-thaw cycles. The container should be well-sealed to prevent solvent evaporation and exposure to atmospheric oxygen.
Q4: Can I anticipate the potential degradation products?
A4: Yes, based on the functional groups, likely degradation products include:
-
N-oxide of this compound: From the oxidation of the piperidine nitrogen.
-
Toluene and derivatives: Resulting from decarboxylation.
-
Benzaldehyde and benzoic acid derivatives: From oxidative cleavage at the benzylic position.
-
Ring-opened products: Arising from the oxidation of the piperidine ring.
The following diagram illustrates a hypothetical oxidative degradation pathway leading to the N-oxide.
Caption: Hypothetical oxidative degradation of the parent compound.
Part 2: Troubleshooting Guide
This section provides a problem-solving framework for common experimental issues related to the stability of this compound.
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Loss of compound potency over a short period in solution. | 1. Oxidative Degradation: Exposure to air (oxygen), presence of metal ions, or peroxide contaminants in solvents. 2. Thermal Degradation: Storage at elevated temperatures. 3. Photodegradation: Exposure to ambient or UV light. | 1. Control Oxidation: Prepare solutions using de-gassed solvents. Consider adding an antioxidant if compatible with your system. Use high-purity solvents. 2. Temperature Control: Store stock solutions at 2-8°C or frozen. Prepare working solutions fresh daily. 3. Light Protection: Use amber vials or wrap containers in aluminum foil. |
| Appearance of new peaks in HPLC/LC-MS analysis. | 1. Formation of Degradation Products: As outlined in the FAQs, this could be due to oxidation, decarboxylation, or other reactions. | 1. Characterize New Peaks: Use mass spectrometry to identify the mass of the new peaks and compare them with potential degradation products. 2. Perform a Forced Degradation Study: This will help to systematically identify degradation products under specific stress conditions (see Protocol 1). |
| Change in solution color or precipitation. | 1. Formation of Insoluble Degradants: Some degradation products may have lower solubility. 2. pH Shift: Degradation can alter the pH of the solution, affecting the solubility of the parent compound. | 1. Solubility Check: Measure the pH of the solution. Adjust if necessary and check if the precipitate redissolves. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to identify its composition. |
| Inconsistent results between experimental batches. | 1. Variability in Solution Preparation and Storage: Differences in solvent quality, storage time, or exposure to light/heat. 2. Racemization: If the biological activity is stereo-specific, racemization could lead to a decrease in the desired effect. | 1. Standardize Protocols: Ensure consistent solution preparation methods, solvent sources, and storage conditions. 2. Chiral Analysis: Use a chiral HPLC method to assess the enantiomeric purity of your compound over time. |
Illustrative Data from a Hypothetical Forced Degradation Study
The following table presents example data from a hypothetical forced degradation study on this compound to illustrate how results can be summarized. This data is for illustrative purposes only and not based on experimental results.
| Stress Condition | Duration | % Degradation of Parent Compound | Major Degradation Products Observed (Hypothetical) |
| 0.1 M HCl | 24 hours at 60°C | 8% | Peak A (minor), Peak B (minor) |
| 0.1 M NaOH | 24 hours at 60°C | 15% | Peak C (major), Peak D (minor) |
| 3% H₂O₂ | 8 hours at RT | 25% | N-oxide (major), Peak E (minor) |
| Thermal | 48 hours at 80°C | 12% | Peak F (decarboxylation product) |
| Photolytic | 1.2 million lux hours | 18% | Multiple minor peaks |
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol outlines a systematic approach to identify the potential degradation pathways of this compound.
Objective: To intentionally degrade the compound under various stress conditions to identify degradation products and establish stability-indicating analytical methods.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
pH meter, heating block/oven, photostability chamber
-
HPLC or UPLC system with a UV/PDA detector and/or mass spectrometer
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw samples.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution).
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
References
-
Aresti-Sanz, J., Schwalbe, M., Pereira, R. R., et al. (2021). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Pharmaceuticals, 14(8), 733. Available at: [Link]
-
Bell, J. L., et al. (2020). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Arizona State University. Available at: [Link]
-
ResearchGate. (n.d.). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Developing Stability-Indicating Methods. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-15.
-
BIOSYNCE. (2025). What is the stability of piperidine? - Blog. Available at: [Link]
- Klich, E., et al. (2015). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings.
-
Wang, D. Y., Gorrod, J. W., & Beckett, A. H. (1989). Biological N-oxidation of piperidine in vitro. Zhongguo Yao Li Xue Bao, 10(3), 252-256. Available at: [Link]
-
Li, M., et al. (2018). Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid. Environmental Technology, 41(17), 2213-2221. Available at: [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Phenyl-2-(piperidin-1-yl)acetic acid
Welcome to the technical support guide for the synthesis of 2-Phenyl-2-(piperidin-1-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our goal is to provide a comprehensive resource grounded in established chemical principles and field-proven insights.
Overview of Synthetic Pathways
The synthesis of this compound and its derivatives is crucial for the development of various pharmacologically active molecules.[1][2] The core structure, combining a phenylacetic acid moiety with a piperidine ring, is a valuable building block in medicinal chemistry.[2]
Two primary synthetic routes are commonly employed:
-
Strecker Synthesis: A one-pot, three-component reaction involving benzaldehyde, piperidine, and a cyanide source (e.g., KCN or NaCN) to form an α-aminonitrile intermediate, followed by hydrolysis to the desired carboxylic acid.[3][4][5] This method is efficient but requires careful handling of highly toxic cyanide reagents.
-
Nucleophilic Substitution: This route often starts from a derivative of mandelic acid or phenylglycine. For example, (R)-(-)-α-phenylglycine can be used as a chiral starting material for an enantiopure synthesis.[6] Another common approach involves the reaction of a 2-halo-2-phenylacetic acid derivative with piperidine.
The choice of pathway depends on factors such as available starting materials, required stereochemistry, scale, and safety considerations.
Caption: Common synthetic pathways to this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields often stem from three primary areas: incomplete reaction, competing side reactions, or product loss during workup and purification. Key factors to investigate include reagent purity (especially the aldehyde), reaction temperature, and moisture control. For the Strecker synthesis, the equilibrium between the starting materials and the intermediate iminium ion can be unfavorable; using a dehydrating agent can help drive the reaction forward.[3]
Q2: I'm seeing multiple spots on my TLC analysis of the crude product. What are they?
Unexpected spots can be unreacted starting materials (e.g., benzaldehyde), the intermediate α-aminonitrile (if hydrolysis is incomplete), or byproducts. A common byproduct is the cyanohydrin formed from the reaction of benzaldehyde and cyanide, which can occur if imine formation is slow.
Q3: The final hydrolysis step of the nitrile seems to be stalling. How can I drive it to completion?
Nitrile hydrolysis can be sluggish. It typically requires harsh conditions, such as refluxing in strong acid (e.g., concentrated HCl or H2SO4) for an extended period.[3] If the reaction is stalling, consider increasing the acid concentration, raising the temperature, or extending the reaction time. Be aware that prolonged exposure to harsh conditions can sometimes lead to degradation, so monitoring by TLC or HPLC is crucial.
Q4: How do I effectively purify the final product?
The product is an amino acid, making it amphoteric. Purification can often be achieved by adjusting the pH. First, perform an aqueous workup to remove water-soluble impurities. The product can then be precipitated by carefully adjusting the pH of the aqueous solution to its isoelectric point, where it has minimum solubility. If significant organic impurities remain, column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is recommended.[7]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Caption: Troubleshooting logic for synthesis issues.
Issue 1: Low Yield
| Potential Cause | Diagnostic Check | Proposed Solution | Scientific Rationale |
| Incomplete Iminium Ion Formation (Strecker) | Analyze an early reaction aliquot by ¹H NMR or LC-MS for the presence of benzaldehyde. | Add a dehydrating agent like MgSO₄ or molecular sieves. Ensure piperidine is of high purity and added stoichiometrically or in slight excess. | The formation of the iminium ion from the aldehyde and amine is a reversible equilibrium reaction that produces water.[3] Removing water drives the equilibrium towards the product side, increasing the concentration of the key electrophilic intermediate for cyanide attack. |
| Competing Cyanohydrin Formation | Isolate byproduct and analyze by IR (strong -OH stretch) and NMR. | Add the cyanide source slowly to the pre-formed iminium ion solution. Maintain a slightly acidic to neutral pH (around 6-7) during the initial phase to favor imine formation over cyanohydrin formation. | Cyanohydrin formation is the direct attack of cyanide on the aldehyde. This side reaction is competitive with imine formation. By allowing the iminium ion to form first, the concentration of free aldehyde is reduced, thus minimizing this pathway. |
| Incomplete Nitrile Hydrolysis | Check TLC/LC-MS of the crude product for a significant spot corresponding to the α-aminonitrile intermediate. | Increase the concentration of the acid (e.g., from 6M to 12M HCl), increase the reflux temperature, and/or extend the reaction time to 12-24 hours. Monitor progress every few hours. | The hydrolysis of a nitrile to a carboxylic acid is a two-step process (nitrile to amide, then amide to carboxylic acid) that requires significant activation energy.[8] Harsher conditions are often necessary to drive both steps to completion, especially for sterically hindered nitriles. |
| Product Loss During Workup | Analyze aqueous and organic layers after extraction to check for product presence. | During workup, carefully adjust the pH. To extract into an organic solvent, make the aqueous layer basic (pH > 10) to deprotonate the ammonium group. To precipitate the product, adjust the aqueous solution to the isoelectric point (typically pH 4-6). | As an amino acid, the product's solubility is highly pH-dependent. At low pH, it is a soluble cation. At high pH, it is a soluble carboxylate. At the isoelectric point, it exists as a zwitterion with minimal net charge and minimal water solubility, allowing for precipitation. |
Issue 2: Impurity Formation
| Impurity Identity | Likely Source | Mitigation Strategy |
| Unreacted Benzaldehyde | Incomplete reaction; poor quality starting material (may contain benzoic acid). | Use freshly distilled benzaldehyde. Ensure sufficient reaction time and temperature. Purify by bisulfite wash during workup. |
| α-Aminonitrile Intermediate | Incomplete hydrolysis. | Implement more rigorous hydrolysis conditions as described in the "Low Yield" section.[3] |
| Benzaldehyde Cyanohydrin | Side reaction between benzaldehyde and cyanide. | Optimize the order of addition (add cyanide last). Control pH to favor imine formation. |
| N-Oxide derivatives | Oxidation of the piperidine nitrogen. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation. |
Optimized Experimental Protocol (Strecker Pathway)
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent quality.
Materials:
-
Benzaldehyde (freshly distilled, 1.0 eq)
-
Piperidine (1.05 eq)
-
Potassium Cyanide (KCN, 1.1 eq) - EXTREME CAUTION: HIGHLY TOXIC
-
Methanol (solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether or Dichloromethane (for extraction)
Procedure:
-
Step 1: Formation of the α-Aminonitrile
-
In a round-bottom flask under a nitrogen atmosphere, dissolve benzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add piperidine (1.05 eq) dropwise while stirring. Stir the mixture at 0°C for 30 minutes.
-
In a separate flask, dissolve potassium cyanide (1.1 eq) in a minimum amount of cold water. (WORK IN A WELL-VENTILATED FUME HOOD. AVOID CONTACT WITH ACID).
-
Slowly add the aqueous KCN solution to the reaction mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of benzaldehyde.
-
-
Step 2: Hydrolysis of the Nitrile
-
Once the formation of the aminonitrile is complete, carefully concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add concentrated HCl (e.g., 10-12 volumes) to the residue.
-
Heat the mixture to reflux (approx. 100-110°C) for 8-12 hours. The reaction should be vigorous.
-
Monitor the hydrolysis by TLC or LC-MS until the aminonitrile intermediate is consumed.
-
-
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly and carefully neutralize the mixture by adding a concentrated NaOH solution until the pH reaches ~5-6 (the isoelectric point). A white precipitate should form.
-
Stir the slurry in the ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the product under vacuum to yield this compound.
-
Verify purity by ¹H NMR, ¹³C NMR, and melting point. If necessary, recrystallize from an ethanol/water mixture.
-
References
-
Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]
-
Shafran, Y., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-4. [Link]
-
Sketchy MCAT. (n.d.). Synthesis of Alpha-Amino Acids. [Link]
-
Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
MySkinRecipes. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. [Link]
-
Contreras, R., et al. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC, 2003(xi), 56-60. [Link]
- CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. (2011).
Sources
- 1. 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
Technical Support Center: A Guide to N-Alkylation in Piperidine Derivative Synthesis
Welcome to our dedicated resource for troubleshooting the N-alkylation of piperidine derivatives. This guide is crafted for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this fundamental transformation. The piperidine scaffold is a cornerstone in modern drug discovery, and mastering its functionalization is key to unlocking novel therapeutic agents.
This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the rationale behind common troubleshooting strategies. We aim to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design more robust and efficient synthetic routes.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section is formatted as a series of questions and answers to directly address the most frequent issues encountered during the N-alkylation of piperidines.
Question 1: My N-alkylation reaction is showing low to no conversion of my starting piperidine derivative. What are the likely causes and how can I resolve this?
Answer:
Low or no product yield is a common frustration that can often be traced back to a few key factors. Let's break them down systematically.
-
Insufficient Basicity: The N-alkylation of a secondary amine with an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct. This acid will protonate the starting piperidine, rendering it non-nucleophilic and effectively halting the reaction.[1]
-
Solution: Incorporate a non-nucleophilic base into your reaction mixture to act as an acid scavenger. The choice of base is critical and can be tailored to your substrate's sensitivity.
-
| Base | Strength | Typical Solvent | Notes |
| Potassium Carbonate (K₂CO₃) | Moderate | Acetonitrile (MeCN), DMF | A versatile and cost-effective choice for many applications.[1][2] |
| Triethylamine (Et₃N) | Moderate | Dichloromethane (DCM), MeCN | A common liquid organic base. Can be difficult to remove during workup. |
| N,N-Diisopropylethylamine (DIPEA) | Moderate | DCM, MeCN, DMF | A sterically hindered base, useful for minimizing side reactions.[2] |
| Sodium Hydride (NaH) | Strong | DMF, THF | A powerful, non-nucleophilic base for less reactive systems. Requires anhydrous conditions.[2] |
-
Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart.
-
Solution: If you are using an alkyl chloride, consider switching to the corresponding alkyl bromide or iodide. The reactivity trend is I > Br > Cl > F.[1][3] Alkyl iodides are generally the most reactive, but also the most expensive.[4] For many applications, alkyl bromides offer a good balance of reactivity and cost.[3]
-
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can significantly slow down the reaction by impeding the nucleophilic attack of the nitrogen on the electrophilic carbon.[1][5]
-
Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome this steric barrier.[1] Alternatively, using a more reactive alkylating agent (e.g., switching from a bromide to an iodide) can also be effective.[1] In severe cases of steric hindrance, a different synthetic approach, such as reductive amination, may be necessary.
-
-
Solvent Effects: The choice of solvent plays a crucial role in the reaction rate.
-
Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can stabilize the transition state of the SN2 reaction without solvating the nucleophile to the extent that polar protic solvents do.[1]
-
Question 2: I'm observing the formation of a significant amount of a byproduct that I suspect is the quaternary ammonium salt. How can I prevent this over-alkylation?
Answer:
The formation of a quaternary ammonium salt is a frequent side reaction, especially with highly reactive alkylating agents.[1] This occurs because the product of the initial alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[6] Here are several strategies to mitigate this issue:
-
Control of Stoichiometry: The most straightforward approach is to use a slight excess of the piperidine starting material relative to the alkylating agent. A common ratio is 1.1 to 1.2 equivalents of the piperidine to 1 equivalent of the alkyl halide.[1][6]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture, ideally with a syringe pump, maintains a low concentration of the electrophile. This favors the initial mono-alkylation over the subsequent di-alkylation.[1][2][6]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the second, often more sterically hindered, alkylation step.[4]
-
Consider an Alternative Synthetic Route: If over-alkylation remains a persistent issue, switching to a different methodology like reductive amination is an excellent strategy. This method is not prone to over-alkylation and often provides cleaner reaction profiles.[4][6]
Frequently Asked Questions (FAQs)
What is reductive amination, and when should I consider it as an alternative to direct alkylation with alkyl halides?
Reductive amination is a powerful, two-step, one-pot process for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent to yield the corresponding amine.[7]
You should consider reductive amination when:
-
You are experiencing persistent issues with over-alkylation. Reductive amination is highly selective for mono-alkylation.[4][6]
-
You need to introduce a more complex alkyl group that can be derived from a corresponding aldehyde or ketone.
A commonly used and highly effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild and selective for the reduction of the iminium ion in the presence of the starting carbonyl compound.[6][7]
Is it always necessary to run N-alkylation reactions under an inert atmosphere?
While not always strictly required for robust piperidine derivatives and alkyl halides, it is considered good laboratory practice to perform N-alkylation reactions under an inert atmosphere (e.g., nitrogen or argon). This is particularly important when using moisture-sensitive reagents like sodium hydride (NaH) or if your starting materials or products are susceptible to oxidation.[4]
What are some other, less common methods for the N-alkylation of piperidines?
Besides direct alkylation and reductive amination, other methods include:
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used to form C-N bonds, particularly for N-arylation.[4][8] While more commonly used to couple amines with aryl halides, it can be adapted for certain alkylation reactions.[8]
-
Reaction with Alcohols (Borrowing Hydrogen): This method utilizes a catalyst to temporarily oxidize an alcohol to an aldehyde, which then undergoes reductive amination with the amine in situ.[4][9]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide using Potassium Carbonate
This protocol describes a standard procedure for the N-alkylation of a piperidine derivative using an alkyl halide and potassium carbonate as the base.
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add the piperidine derivative (1.1 equivalents).
-
Add anhydrous acetonitrile (to make a 0.1 M solution) followed by finely powdered, anhydrous potassium carbonate (1.5-2.0 equivalents).[6]
-
Begin vigorous stirring of the suspension at room temperature.
-
Slowly add the alkyl halide (1.0 equivalent) to the stirred mixture over several hours, preferably using a syringe pump.[2][6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the insoluble potassium carbonate and its salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography, distillation, or recrystallization as appropriate.
Protocol 2: General Procedure for N-Alkylation via Reductive Amination
This protocol outlines a general method for the N-alkylation of a piperidine derivative with an aldehyde or ketone via reductive amination.[6]
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents).
-
Dissolve the starting materials in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture.[6]
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.[6]
Visualizing the Process
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion in N-alkylation reactions.
Reaction Pathway: Mono- vs. Di-alkylation
Caption: Reaction pathway showing the formation of the desired tertiary amine and the undesired quaternary ammonium salt.
References
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]
-
Tajbaksh, M., et al. (n.d.). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
- Zou, Q., et al. (2015). Alkylation of Amines with Alcohols and Amines by a Single Catalyst under Mild Conditions. Chemistry – A European Journal, 21(27), 9656–9661.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Various Authors. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. RSC Publishing. Retrieved from [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
PubMed. (n.d.). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in the Synthesis of Tricyclic Piperidines
Welcome to the technical support center for the synthesis of tricyclic piperidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable heterocyclic systems. Tricyclic piperidines are privileged structures in numerous natural products and pharmaceuticals, but their synthesis is often plagued by competing reaction pathways that can diminish yields and complicate purification.[1][2][3]
This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common side reactions and offer field-proven strategies to mitigate them, ensuring the integrity and efficiency of your synthetic routes.
Section 1: Stereocontrol Issues in Cyclization Reactions
Achieving precise stereochemical control is arguably the most significant challenge in the synthesis of complex piperidine rings.[4][5] Low diastereoselectivity often arises from subtle energetic similarities between competing transition states.
FAQ 1: My Pictet-Spengler reaction is producing a mixture of diastereomers. What are the key factors to consider for improving stereoselectivity?
Answer: The Pictet-Spengler reaction, a cornerstone for building tetrahydroisoquinoline and tetrahydro-β-carboline cores, involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[6][7][8] When a chiral center is formed, diastereoselectivity is dictated by the facial selectivity of the intramolecular electrophilic aromatic substitution.
Mechanistic Insight: The reaction proceeds through the formation of an iminium ion, which is then attacked by the nucleophilic aromatic ring.[6][7][9][10] The stereochemical outcome is determined by the conformation of the molecule during this ring-closing step.
Troubleshooting Strategies:
-
Substrate Control: The inherent stereochemistry of your starting material is the first line of defense. Utilizing a chiral β-arylethylamine, such as an amino acid derivative like tryptophan, can strongly influence the stereochemical outcome.[6] The existing stereocenter directs the cyclization to favor one diastereomer.
-
Catalyst Control: The choice of acid catalyst is critical. While traditional methods use strong protic acids like HCl, modern approaches often employ chiral Brønsted acids (e.g., chiral phosphoric acids) or Lewis acids to create a chiral environment around the reacting species, thereby favoring the formation of one enantiomer or diastereomer.[6][7][11]
-
Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the less favored diastereomer.[4] Running the reaction at lower temperatures often enhances selectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states. Experimenting with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile), is advisable.
Section 2: Managing N-Acyliminium Ion Cyclizations
N-acyliminium ions are highly reactive electrophiles used to construct a wide variety of N-heterocycles, including tricyclic piperidines.[12][13] Their high reactivity, however, can also lead to undesired side reactions.
FAQ 2: I am observing competing elimination or rearrangement products in my N-acyliminium ion cyclization. How can I promote the desired cyclization?
Answer: The enhanced electrophilicity of N-acyliminium ions makes them susceptible to various reaction pathways, including proton loss to form an enamide or Wagner-Meerwein-type rearrangements if the substrate allows.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-acyliminium ion cyclizations.
Detailed Protocols & Explanations:
-
Optimizing the Nucleophile: The success of the cyclization is a kinetic competition between the intramolecular C-C bond formation and other pathways. A more electron-rich (and therefore more nucleophilic) alkene or aromatic ring will react faster with the N-acyliminium ion.[12]
-
Lewis Acid Selection: The choice and stoichiometry of the Lewis acid are crucial. A strong Lewis acid can promote undesired rearrangements. A screening of Lewis acids with varying strengths is recommended.
| Lewis Acid | Typical Conditions | Notes |
| BF₃·OEt₂ | 1.1 - 2.0 eq, CH₂Cl₂, -78 °C to rt | General purpose, effective for many systems. |
| TiCl₄ | 1.1 eq, CH₂Cl₂, -78 °C | Stronger, can be effective when others fail but may promote side reactions. |
| SnCl₄ | 1.1 eq, CH₂Cl₂, -78 °C to 0 °C | Another strong option, sometimes offers different selectivity. |
| Me₂AlCl | 1.5 eq, CH₂Cl₂, -78 °C | Can be milder and useful for sensitive substrates. |
-
Temperature Control: As with stereoselectivity, lower temperatures generally favor the desired, more ordered transition state of the cyclization over higher-energy side reactions.
Section 3: Challenges in Palladium-Catalyzed Cyclizations (Intramolecular Heck Reaction)
The intramolecular Heck reaction is a powerful tool for forming carbocycles and heterocycles, including the piperidine core.[14] However, issues such as β-hydride elimination and double bond isomerization are common hurdles.
FAQ 3: My intramolecular Heck reaction is giving me a mixture of regioisomeric alkenes and/or the exocyclic alkene instead of the desired endocyclic product. What can I do?
Answer: The regiochemical outcome of the Heck reaction is determined by the β-hydride elimination step.[15][16] The formation of exocyclic vs. endocyclic double bonds, as well as isomerization, are frequent challenges.
Mechanistic Considerations: After the initial migratory insertion of the alkene into the Pd-C bond, the resulting alkyl-palladium intermediate can undergo β-hydride elimination from any carbon with an accessible hydrogen atom. The relative rates of these eliminations determine the product distribution.
Caption: Competing pathways in intramolecular Heck reactions.
Strategies for Control:
-
Choice of Ligand: The steric and electronic properties of the phosphine ligand on the palladium catalyst can influence the regioselectivity of the β-hydride elimination. Bulky ligands can favor the formation of the thermodynamically more stable product.
-
Use of Cationic Palladium Intermediates: The use of silver or thallium salts (e.g., Ag₂CO₃, TlOAc) can abstract the halide from the palladium center, generating a cationic intermediate.[16] This often alters the regioselectivity of the elimination and can suppress subsequent double bond isomerization.
-
Reductive Heck Conditions: To avoid β-hydride elimination altogether, a "reductive Heck" protocol can be employed.[17] This involves intercepting the alkylpalladium intermediate with a hydride source (e.g., formic acid, silanes) before elimination can occur. This is particularly useful when the formation of a saturated piperidine ring is the ultimate goal.
Section 4: Protecting Group-Related Side Reactions
Protecting groups are essential for masking reactive functionalities, but they can also be the source of unexpected side reactions.[18][19][20]
FAQ 4: I'm observing side reactions related to my nitrogen protecting group during cyclization or subsequent steps. What are the best practices for selecting and managing N-protecting groups in tricyclic piperidine synthesis?
Answer: The choice of the nitrogen protecting group is critical and must be considered in the context of the entire synthetic sequence. An ideal protecting group should be stable to the reaction conditions required for ring construction and subsequent modifications, yet be removable under conditions that do not affect the rest of the molecule.
Protecting Group Selection Guide:
| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Potential Side Reactions/Issues |
| tert-Butoxycarbonyl | Boc | Acid-labile, stable to base and hydrogenolysis | Strong acid (TFA, HCl) | Can be cleaved under some Lewis acidic conditions used for cyclizations.[21] |
| Benzyloxycarbonyl | Cbz (or Z) | Stable to acid and base | Hydrogenolysis (H₂, Pd/C) | Incompatible with reactions using palladium catalysts (e.g., Heck, Suzuki). |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Acid-stable | Base (e.g., 20% piperidine in DMF)[19][20] | The basic deprotection conditions can cause epimerization of adjacent stereocenters. |
| Tosyl | Ts | Very stable to acid, base, and oxidative/reductive conditions | Strong reducing agents (Na/NH₃) or strong acid (HBr) | Can be difficult to remove. The electron-withdrawing nature deactivates the nitrogen. |
| Benzyl | Bn | Stable to a wide range of conditions | Hydrogenolysis (H₂, Pd/C) | Similar to Cbz, incompatible with many Pd-catalyzed reactions.[22] |
Key Considerations:
-
Orthogonality: Plan your synthesis to use orthogonal protecting groups—groups that can be removed under distinct conditions without affecting each other.[18] For example, using a Boc group (acid-labile) on one nitrogen and an Fmoc group (base-labile) on another allows for selective deprotection.
-
Steric and Electronic Effects: The protecting group can influence the reactivity and stereoselectivity of nearby reactions. For instance, a bulky N-Boc group can direct the stereochemical outcome of a reaction at an adjacent position.[22]
-
Diketopiperazine Formation: In syntheses starting from amino acid precursors, the formation of a diketopiperazine is a common side reaction, especially at the dipeptide stage when using base-labile protecting groups like Fmoc.[23] Using sterically hindered resins (like 2-chlorotrityl chloride resin) or proceeding quickly to the next coupling step can minimize this.[23]
References
-
Stereocontrolled synthesis of piperidine-condensed tricyclic carbapenems (5-azatrinems) and their antibacterial activities. PubMed. Available at: [Link]
-
Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. PMC. Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). NIH. Available at: [Link]
-
Pictet–Spengler reaction. Grokipedia. Available at: [Link]
-
Pictet-Spengler Reaction. J&K Scientific LLC. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. pubs.acs.org. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link]
-
Pictet-Spengler Reaction. NROChemistry. Available at: [Link]
-
Protecting-Group-Directed Regio- and Stereoselective Oxymercuration–Demercuration: Synthesis of Piperidine Alkaloids Containing 1,2- and 1,3-Amino Alcohol Units. ResearchGate. Available at: [Link]
-
Asymmetric routes to substituted piperidines. Chemical Communications. Available at: [Link]
-
An Asymmetric Approach Towards 3-Spiropiperidines. era.ed.ac.uk. Available at: [Link]
-
Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. RSC Publishing. Available at: [Link]
-
Pictet-Spengler reaction. Name-Reaction.com. Available at: [Link]
-
Asymmetric synthesis of 2,3,4‐trisubstituted piperidines. ResearchGate. Available at: [Link]
-
Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. arkat-usa.org. Available at: [Link]
-
General schemes of tandem N-acyliminium ion cyclization-nucleophilic addition reactions to fused and bridged ring systems. ResearchGate. Available at: [Link]
-
The Intramolecular Heck Reaction. onlinelibrary.wiley.com. Available at: [Link]
-
Cyclizations of N-Acyliminium Ions. ResearchGate. Available at: [Link]
-
Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. RSC Publishing. Available at: [Link]
-
Help with intramolecular Heck reaction mechanism (see both photos and comments). Reddit. Available at: [Link]
-
Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. PMC. Available at: [Link]
-
The Heck Reaction. Myers Group. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]
-
Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. PubMed. Available at: [Link]
-
Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. PMC. Available at: [Link]
Sources
- 1. Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 10. name-reaction.com [name-reaction.com]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. organicreactions.org [organicreactions.org]
- 15. reddit.com [reddit.com]
- 16. people.uniurb.it [people.uniurb.it]
- 17. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00015B [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
- 21. Stereocontrolled synthesis of piperidine-condensed tricyclic carbapenems (5-azatrinems) and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 23. peptide.com [peptide.com]
Technical Support Center: Scale-Up of 2-Phenyl-2-(piperidin-1-yl)acetic acid Production
Welcome to the technical support guide for the synthesis and scale-up of 2-Phenyl-2-(piperidin-1-yl)acetic acid. This molecule is a valuable building block in medicinal chemistry, notably as a precursor to chiral compounds with antispasmodic and anticholinergic activities.[1][2] The transition from bench-scale synthesis to pilot or manufacturing scale often introduces a unique set of challenges that can impact yield, purity, and process robustness.
This guide is structured to provide direct, actionable solutions to common problems encountered during the scale-up process. It combines theoretical explanations with practical, field-proven methodologies to ensure your success.
Section 1: Synthesis Overview & Key Transformations
A prevalent and effective method for producing enantiomerically pure this compound involves a reductive amination pathway starting from a chiral source like (R)-(-)-α-phenylglycine.[2] This approach offers excellent stereochemical control, which is critical as different enantiomers can exhibit vastly different pharmacological effects.[2]
The general workflow involves the reaction of the amino acid with a source of the piperidine ring, followed by cyclization and purification. Understanding this pathway is the first step in effective troubleshooting.
Caption: High-level workflow for the enantiopure synthesis of the target molecule.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
Besides the enantioselective synthesis from phenylglycine derivatives[2], other routes include the direct N-alkylation of piperidine with a 2-halo-2-phenylacetic acid derivative. However, the phenylglycine route is often preferred for chiral synthesis as it leverages a readily available chiral pool starting material, avoiding the need for challenging chiral resolution steps later in the process.
Q2: Why is stereochemical control so critical during scale-up?
The biological activity of many pharmaceuticals is dependent on their specific 3D structure. For instance, (R)-(-)-phenylpiperidin-1-yl-acetic acid is a key starting material for the enantiopure synthesis of the anticholinergic drugs (R)-(-)-bietamiverine and (R)-(-)-dipiproverine.[2] The opposite enantiomer may be inactive or, in some cases, cause undesirable side effects.[2] Any racemization during scale-up will lead to a loss of product efficacy and require costly enantiomeric purification.
Q3: What are the recommended analytical methods for in-process control and final product release?
For monitoring reaction progress and assessing final purity, a combination of techniques is essential.
-
HPLC (High-Performance Liquid Chromatography): Ideal for quantifying the consumption of starting materials and the formation of the product and any impurities. Chiral HPLC methods are necessary to determine enantiomeric purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides structural confirmation of the final product and key intermediates.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying unknown impurities by providing both retention time data and mass-to-charge ratio.[3]
Q4: What are the primary safety considerations when moving from bench to pilot scale?
The primary concerns involve the handling of reagents and managing reaction energetics.
-
Reductive Amination Reagents: If using catalytic hydrogenation (H2/catalyst), proper protocols for handling flammable hydrogen gas and pyrophoric catalysts (like Palladium on Carbon) are critical. If using hydrides like sodium borohydride (NaBH4), control of addition rate is necessary to manage hydrogen evolution and the initial exotherm.
-
Thermal Runaway: The main cyclization/amination step can be exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thermal hazard assessment is crucial to define safe operating limits and ensure adequate cooling capacity.
Section 3: Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific, practical problems you may encounter.
Issue 1: Decreased Yield and Stalled Reactions
Question: "My reaction yield dropped significantly from 95% at the 10g scale to 70% at the 1kg scale. HPLC analysis shows a large amount of unreacted starting material. What is the likely cause?"
Answer: This is a classic scale-up problem often rooted in inadequate mixing and heat transfer. At the larger scale, reactants are not encountering each other as efficiently, and localized temperature gradients can slow down the reaction rate.
Causality Explained: In a large reactor, achieving homogenous mixing is far more difficult than in a small round-bottom flask. If, for example, your reducing agent is added too slowly or isn't dispersed effectively, the local concentration will be too low for the reaction to proceed efficiently. Similarly, if the reaction requires heating, "cold spots" can exist within the reactor where the temperature is below the required activation energy.
Troubleshooting Steps:
-
Evaluate Your Mixing Parameters:
-
Ensure the impeller type and agitation speed are appropriate for the vessel geometry and reaction viscosity. For solid-liquid mixtures, a pitched-blade or anchor-type impeller is often required to keep solids suspended.
-
Consider installing baffles in the reactor to improve turbulence and prevent vortexing, which can significantly impair mixing.
-
-
Verify Temperature Uniformity:
-
Use multiple temperature probes at different locations within the reactor (if possible) to check for significant temperature gradients.
-
Ensure the heating/cooling jacket fluid is circulating at a sufficient rate.
-
-
Control Reagent Addition:
-
For liquid reagents, add them sub-surface to ensure immediate dispersion into the bulk of the reaction mixture.
-
For solid reagents, ensure they are not clumping. Consider adding them as a slurry in one of the reaction solvents.
-
Issue 2: Increased Impurity Profile
Question: "On scale-up, I'm seeing a new impurity at ~10% by HPLC that was only a trace component at the lab scale. What could be causing this?"
Answer: This issue typically points to poor temperature control leading to side reactions or product degradation. An exotherm that was negligible in a small flask can cause a significant temperature spike in a large reactor.
Causality Explained: Many side reactions have a higher activation energy than the desired reaction. At the controlled temperature of a lab-scale experiment, these pathways are kinetically insignificant. However, a temperature spike of 10-20°C in a large reactor, caused by a poorly controlled exotherm, can provide enough energy to make these side reactions a major pathway. For this synthesis, a potential side reaction could be racemization at the benzylic position, which is sensitive to heat and basic/acidic conditions.
Caption: Kinetic vs. Thermodynamic control in scale-up reactions.
Troubleshooting Steps:
-
Characterize the Exotherm: Perform a reaction calorimetry study on the lab scale to understand the heat of reaction and the maximum temperature of the synthesis (MTSR). This data is critical for safe and controlled scale-up.
-
Implement Semi-Batch Addition: Instead of adding all reagents at once (batch mode), add the most reactive component over time (semi-batch). This allows the reactor's cooling system to keep up with the heat being generated, preventing temperature spikes.
-
Lower the Starting Temperature: Begin the reaction at a lower temperature than the target. The exotherm will then raise the temperature to the desired setpoint without overshooting.
Issue 3: Challenges in Product Isolation & Purification
Question: "My work-up is a nightmare. I'm getting intractable emulsions during the aqueous wash, and my final product won't crystallize properly, giving me an oil instead of the nice solid I got on the bench."
Answer: Phase separation and crystallization are highly sensitive to scale. What works for 100 mL may fail completely with 100 L due to differences in physical agitation, heat transfer, and nucleation kinetics.
Causality Explained:
-
Emulsions: Vigorous stirring in large reactors with high-shear impellers can create stable emulsions, especially if acidic or basic washes are performed near the isoelectric point of the product.
-
Crystallization Failure: Successful crystallization depends on achieving supersaturation in a controlled manner. At scale, slow and uneven cooling can lead to oiling out, where the product separates as a liquid phase before it has a chance to form an ordered crystal lattice. The presence of impurities can also inhibit crystal nucleation.
Recommended Protocols:
Protocol 1: Robust Work-up and Phase Separation
-
Solvent Selection: Ensure your organic solvent has a significantly different density from water (e.g., avoid DCM if possible, favor MTBE or Toluene).
-
pH Control: Adjust the pH of the aqueous phase decisively away from the product's isoelectric point before extraction to ensure it is fully protonated or deprotonated and soluble in the appropriate phase.
-
Minimize Agitation: During washes, use the lowest agitation speed that still provides adequate surface area for extraction. Allow for longer settling times.
-
Brine Wash: A final wash with a saturated NaCl (brine) solution can help break emulsions by increasing the ionic strength and density of the aqueous phase.
Protocol 2: Controlled Crystallization for Scale-Up[4]
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, acetone). Ensure complete dissolution.
-
Controlled Cooling: Program the reactor's cooling jacket to cool the solution slowly and linearly (e.g., 5-10°C per hour). Rapid cooling is a primary cause of oiling out.
-
Seeding: Once the solution is slightly supersaturated (typically 5-10°C below the dissolution temperature), add a small amount (0.1-1% w/w) of pure, crystalline seed material. This provides a template for crystal growth and ensures consistency.
-
Hold & Isolate: Once crystallization begins, hold the temperature for 1-2 hours to allow for crystal growth. Then, continue the slow cooling to the final isolation temperature (e.g., 0-5°C).
-
Filter and Wash: Filter the solid product and wash with a small amount of cold anti-solvent to remove residual mother liquor.
Section 4: Data Summary Table
The following table summarizes typical conditions for the key reductive amination step, highlighting differences between lab and production scale considerations.
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Rationale for Scale-Up Change |
| Solvent Volume | 10-20 volumes | 5-10 volumes | Minimize solvent usage and improve throughput. Requires efficient mixing. |
| Reagent Addition | Single portion (batch) | Slow addition over 2-4 hours | Control exotherm and maintain steady reaction rate. |
| Temperature Control | Oil bath / Ice bath | Jacketed reactor with automated control | Surface area to volume ratio is much lower, requiring active heat removal. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer with baffles | Ensures homogeneity and suspension of solids in the large volume. |
| Work-up | Separatory funnel | Jacketed reactor for extraction and phase separation | Allows for controlled temperature during washes and minimizes handling. |
| Purification | Flash Chromatography | Recrystallization | Chromatography is generally not economically viable for large quantities.[4] |
Section 5: References
-
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. MySkinRecipes. [Link]
-
Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
Sources
analytical challenges in the characterization of 2-Phenyl-2-(piperidin-1-yl)acetic acid isomers
Welcome to the technical support center for the analytical characterization of 2-Phenyl-2-(piperidin-1-yl)acetic acid, also known as ritalinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing its stereoisomers. As the primary metabolite of methylphenidate, understanding the stereochemistry of ritalinic acid is crucial for pharmacokinetic and pharmacodynamic studies. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of ritalinic acid isomers so important?
A1: The enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and pharmacodynamic properties. In the case of methylphenidate, its metabolism to ritalinic acid is stereoselective, meaning one enantiomer may be metabolized faster than the other.[1][2] This leads to different plasma concentrations of the methylphenidate enantiomers. The d-enantiomer of threo-methylphenidate is primarily responsible for the desired therapeutic effects.[3] Therefore, accurately quantifying the individual isomers of ritalinic acid is essential to fully understand the metabolism and clearance of methylphenidate.
Q2: What are the most common analytical techniques for separating ritalinic acid enantiomers?
A2: The most prevalent and successful techniques for the chiral separation of ritalinic acid enantiomers include High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), Supercritical Fluid Chromatography (SFC), and capillary electrophoresis (CE).[1][3] For quantification, especially in biological matrices, these separation techniques are often coupled with tandem mass spectrometry (LC-MS/MS).[4][5][6]
Q3: I am seeing poor peak shape and tailing in my chromatogram. What could be the cause?
A3: Poor peak shape for a polar compound like ritalinic acid can stem from several factors. Secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns, are a common culprit. Inadequate pH control of the mobile phase can also lead to peak tailing, as the ionization state of the acidic ritalinic acid and the basic piperidine ring can vary. Lastly, ensure your sample solvent is compatible with the mobile phase to avoid injection-related peak distortion.
Q4: Can I use UV detection for the quantification of ritalinic acid in biological samples?
A4: While UV detection is possible, it often lacks the sensitivity and selectivity required for analyzing ritalinic acid in complex biological matrices like plasma or urine, where concentrations can be low and interferences are high.[4] Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method due to its superior sensitivity and specificity, allowing for confident identification and quantification even at low levels.[4][5][6]
Q5: How can I confirm the absolute configuration of the separated enantiomers?
A5: Confirming the absolute configuration of separated enantiomers typically requires comparison to a certified reference standard of the pure enantiomer. If standards are unavailable, techniques like X-ray crystallography of a suitable salt or derivative can be employed to determine the absolute stereochemistry.[7] For routine analysis, once the elution order is established with a known standard on a specific chiral column, it can be reliably used for identification.
Troubleshooting Guides
Problem 1: Poor or No Enantiomeric Resolution in Chiral HPLC
Q: I am attempting to separate the enantiomers of ritalinic acid using a chiral HPLC column, but I'm seeing a single peak or very poor resolution (Rs < 1.0). What steps can I take to improve the separation?
A: Achieving good enantiomeric resolution is a multi-faceted challenge that depends on the interplay between the chiral stationary phase (CSP), mobile phase composition, and temperature. Here is a systematic approach to troubleshoot and optimize your separation:
Workflow for Optimizing Chiral HPLC Separation
Caption: Systematic workflow for troubleshooting poor chiral HPLC resolution.
Step-by-Step Troubleshooting Protocol:
-
Verify the Suitability of Your Chiral Stationary Phase (CSP):
-
Causality: Not all CSPs are effective for all chiral compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the CSP.
-
Action: For ritalinic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and protein-based CSPs like the α1-acid glycoprotein (AGP) column have shown success.[1][2] If you are using a different type of CSP, consider switching to one of these proven options.
-
-
Optimize the Mobile Phase Composition:
-
Causality: The mobile phase composition, including the organic modifier, additives, and pH, directly influences the interactions between the analyte and the CSP.
-
Action:
-
Organic Modifier: Systematically vary the percentage of your organic modifier (e.g., methanol, acetonitrile, or ethanol). The choice of organic modifier can significantly alter selectivity.
-
Mobile Phase Additives: For acidic compounds like ritalinic acid, adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and sometimes resolution by suppressing the ionization of the carboxyl group. Conversely, for the basic piperidine nitrogen, a basic additive might be explored, though this is less common for ritalinic acid.
-
pH: The pH of the mobile phase is critical. Ensure it is buffered and explore a range of pH values to find the optimal ionization state for interaction with your specific CSP.
-
-
-
Adjust the Column Temperature:
-
Causality: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often, but not always, enhances enantioselectivity by increasing the stability of the diastereomeric complexes.
-
Action: Systematically decrease the column temperature in 5-10°C increments. Be aware that lower temperatures will increase mobile phase viscosity and backpressure.
-
-
Modify the Flow Rate:
-
Causality: A lower flow rate increases the residence time of the analyte on the column, allowing for more interactions with the CSP and potentially improving resolution.
-
Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This will increase run time but can be a simple way to boost resolution.
-
Summary of Starting Conditions for Ritalinic Acid Chiral Separation
| Parameter | Recommended Starting Point | Rationale |
| Chiral Stationary Phase | α1-acid glycoprotein (AGP) or sulfated β-cyclodextrin | Proven efficacy for ritalinic acid enantiomers.[1][8] |
| Mobile Phase | Isocratic Methanol/Ammonium Acetate Buffer | Simple, effective mobile phase for initial screening.[9] |
| pH | 4.0 - 6.0 | Balances the ionization of the carboxylic acid and piperidine groups. |
| Temperature | 25°C | A good starting point before exploring sub-ambient temperatures. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rates for analytical HPLC. |
Problem 2: Significant Matrix Effects in LC-MS/MS Analysis of Biological Samples
Q: I am developing an LC-MS/MS method for ritalinic acid in human plasma, and I'm observing significant ion suppression for my analyte. How can I mitigate these matrix effects?
A: Matrix effects, particularly ion suppression, are a major challenge in bioanalysis. They are caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the analyte in the mass spectrometer source.
Decision Tree for Mitigating Matrix Effects
Caption: A decision-making workflow for addressing matrix effects in LC-MS/MS.
Step-by-Step Troubleshooting Protocol:
-
Enhance Sample Preparation:
-
Causality: The cleaner the sample extract, the fewer interfering components will be introduced into the LC-MS/MS system.
-
Action: If you are using a simple protein precipitation method, consider switching to a more selective technique like Solid-Phase Extraction (SPE).[3][4] SPE can be optimized to retain the analyte while washing away interfering substances like phospholipids, which are major contributors to ion suppression. A polymeric reversed-phase sorbent is a good starting point for SPE of ritalinic acid.[4]
-
-
Improve Chromatographic Separation:
-
Causality: If the matrix components can be chromatographically separated from the analyte peak, their suppressive effects will be eliminated.
-
Action:
-
Gradient Elution: Employ a gradient elution method to better resolve the ritalinic acid peak from early-eluting, polar interferences.
-
Column Chemistry: Experiment with different stationary phases. A pentafluorophenyl (PFP) column can offer alternative selectivity compared to standard C18 columns and may better separate ritalinic acid from matrix components.[6]
-
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Causality: A SIL-IS (e.g., d3- or d5-ritalinic acid) is the gold standard for correcting matrix effects. It is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression.
-
Action: Incorporate a SIL-IS into your workflow. The ratio of the analyte peak area to the SIL-IS peak area will remain constant, even in the presence of ion suppression, leading to accurate quantification. Deuterated internal standards have been successfully used for the quantification of ritalinic acid.[4]
-
Problem 3: Analyte Instability During Sample Preparation or Analysis
Q: My recovery of ritalinic acid is inconsistent, and I suspect the analyte may be degrading. What are the stability concerns for ritalinic acid?
A: Ritalinic acid, being an ester metabolite, can be susceptible to hydrolysis, particularly under certain pH conditions. The parent drug, methylphenidate, has been shown to degrade significantly under basic stress conditions.[10] While ritalinic acid is the product of hydrolysis, its stability can also be pH-dependent.
Key Stability Considerations:
-
pH-Dependent Hydrolysis: Studies on methylphenidate have shown that its hydrolysis to ritalinic acid is pH-dependent, with increased hydrolysis at higher pH values.[11] It is crucial to maintain a controlled pH, preferably acidic to neutral, during sample storage and preparation to prevent any potential degradation.
-
Enzymatic Degradation: In biological samples, residual esterase activity could potentially affect the concentration of ritalinic acid if not properly handled. Promptly freezing samples and using enzyme inhibitors if necessary can mitigate this.
-
Storage Conditions: Stock solutions of ritalinic acid enantiomers prepared in 0.35 M HCl have been found to be stable at 4°C for at least two weeks.[1] It is advisable to store all samples and standards at low temperatures (-20°C or -80°C) to ensure long-term stability.
Protocol for Stability Assessment:
-
Freeze-Thaw Stability: Analyze replicate samples after subjecting them to several freeze-thaw cycles to determine if this process affects analyte concentration.
-
Bench-Top Stability: Leave replicate samples at room temperature for varying periods (e.g., 4, 8, 24 hours) before processing and analysis to assess stability under typical laboratory conditions.
-
Autosampler Stability: Keep processed samples in the autosampler for an extended period (e.g., 24-48 hours) and re-inject them to check for degradation during the analytical run.
-
Long-Term Storage Stability: Analyze stored quality control samples at regular intervals (e.g., 1, 3, 6 months) to establish the long-term stability under your specified storage conditions.
By systematically addressing these common challenges, researchers can develop robust and reliable analytical methods for the characterization of this compound isomers, leading to more accurate and meaningful scientific outcomes.
References
-
Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d - HARVEST (uSask). (n.d.). Retrieved from [Link]
-
Gatsey, L., et al. (2004). Optimization of Preparative Electrophoretic Chiral Separation of Ritalin Enantiomers. Electrophoresis, 25(15), 2533-2540. Retrieved from [Link]
-
Lin, S. (2007). Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate. University of Saskatchewan. Retrieved from [Link]
-
Bishop, J. R., et al. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis, 15(4), 425-433. Retrieved from [Link]
-
Doerge, D. R., et al. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 14(8), 619-623. Retrieved from [Link]
-
Patel, M., et al. (2021). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Journal of Analytical Toxicology, 45(8), 867-875. Retrieved from [Link]
-
McNamara, P. J., et al. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 881-882, 20-26. Retrieved from [Link]
-
Soldin, S. J., et al. (1979). Liquid-chromatographic analysis for methylphenidate (Ritalin) in serum. Clinical Chemistry, 25(3), 401-404. Retrieved from [Link]
-
Andersen, J. V., et al. (2015). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(7), 548-555. Retrieved from [Link]
-
Kumar, A., et al. (2015). A stability indicating method development and validation for the estimation of Methylphenidate Hydrochloride and its impurities in tablet dosage form by applying analytical QBD approach. Journal of Chemical and Pharmaceutical Research, 7(5), 606-629. Retrieved from [Link]
-
Miranda-Cruz, E., et al. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC, 2003(11), 56-60. Retrieved from [Link]
-
Wiertsema, L. P., et al. (2021). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Pharmaceuticals, 14(11), 1109. Retrieved from [Link]
-
Batista, J. M. M., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research, 10(2), 114-119. Retrieved from [Link]
-
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Flores-Alamo, M., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Crystals, 12(11), 1546. Retrieved from [Link]
-
Cheung, Y.-Y., et al. (2012). Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology. ACS Medicinal Chemistry Letters, 3(10), 823-828. Retrieved from [Link]
-
Kumar, S., et al. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. Retrieved from [Link]
-
Substituted piperidine challenge. (2025). Analytical and Bioanalytical Chemistry, 417(1), 1-3. Retrieved from [Link]
-
Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of the research chemical 1‐[1‐(2‐fluorophenyl)‐2‐phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis, 12(11-12), 1613-1627. Retrieved from [Link]
-
Wen, Y., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(8), 6148-6165. Retrieved from [Link]
-
Kumar, S., et al. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of C-13 NMR, H-1-C-13 COSYNMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. Retrieved from [Link]
-
DeRuiter, J., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry, 38(9), 1547-1557. Retrieved from [Link]
Sources
- 1. harvest.usask.ca [harvest.usask.ca]
- 2. Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate [harvest.usask.ca]
- 3. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of preparative electrophoretic chiral separation of ritalin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. jocpr.com [jocpr.com]
- 11. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Reactivity of 2-Phenyl-2-(piperidin-1-yl)acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Phenyl-2-(piperidin-1-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique building block into their synthetic workflows. Our goal is to provide practical, field-tested solutions to common reactivity challenges, grounded in established chemical principles.
Introduction: Understanding the Molecule
This compound is a valuable synthetic intermediate, but its structure presents distinct challenges.[1][2][3][4][5] The molecule is a sterically hindered α-amino acid derivative. The tertiary amine of the piperidine ring introduces basicity and potential for side reactions, while the quaternary α-carbon, crowded by both a phenyl and a piperidine ring, significantly hinders access to the carboxylic acid's carbonyl group. This combination can lead to sluggish reactions, low yields, and the need for carefully optimized conditions. This guide will address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that impede its reactivity?
A1: There are two main factors:
-
Steric Hindrance: The carbonyl carbon of the carboxylic acid is exceptionally crowded. It is attached to a quaternary α-carbon which, in turn, is bonded to a bulky phenyl group and a non-planar piperidine ring. This steric bulk makes it difficult for nucleophiles to approach the carbonyl carbon, which is a critical step in reactions like amide bond formation and esterification.[6]
-
Basicity of the Piperidine Nitrogen: The tertiary amine in the piperidine ring is a base. In many reactions, particularly those involving acidic reagents or intermediates, this nitrogen can be protonated. This can alter the molecule's solubility and electronic properties. Furthermore, in reactions that are base-sensitive, the piperidine nitrogen can act as an internal base, sometimes leading to unwanted side reactions.
Q2: What are the most common synthetic transformations involving this acid?
A2: The most frequent applications involve derivatization of the carboxylic acid group. These include:
-
Amide Bond Formation: Coupling the acid with primary or secondary amines to form the corresponding amides. This is a cornerstone of medicinal chemistry for building larger molecules.[7]
-
Esterification: Reacting the acid with alcohols to produce esters, which can be final products or serve as protecting groups or prodrugs.[8]
-
Reduction: Converting the carboxylic acid to the corresponding primary alcohol, although this often requires harsh reducing agents or prior activation.[9]
-
C-H Activation: The phenyl ring can be a substrate for directed C-H activation/functionalization reactions, where the carboxylic acid group can act as a directing group to functionalize the ortho position of the phenyl ring.[10][11][12]
Q3: Is there a risk of racemization at the α-carbon during activation and coupling?
A3: Yes, any reaction that involves activating the carboxyl group of an α-substituted acetic acid carries a risk of racemization. Activation can increase the acidity of the α-proton, making it susceptible to abstraction by a base. The resulting enolate is planar and achiral; subsequent reaction will yield a racemic mixture. This is particularly a concern under basic conditions or at elevated temperatures. The use of specific additives, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), is crucial to minimize this risk by forming active esters that are less prone to racemization.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental failures in a question-and-answer format, providing actionable solutions and the scientific rationale behind them.
Issue 1: Low Yield in Amide Coupling Reactions
Q: I am attempting to couple this compound with a primary amine using standard EDC/DMAP conditions, but my yield is consistently below 30%. What is going wrong and how can I fix it?
A: This is a classic problem of steric hindrance. Standard carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) form an O-acylisourea intermediate. For a hindered acid like this one, the nucleophilic attack by the amine on this intermediate is very slow. This slow reaction allows the unstable intermediate to rearrange into a stable, unreactive N-acylurea byproduct, consuming your starting material and reducing the yield.
Recommended Solutions & Protocols
-
Utilize Phosphonium or Uronium-Based Coupling Reagents: These reagents are specifically designed for challenging couplings. They form highly reactive activated esters that are more stable than O-acylisourea intermediates and less prone to side reactions.
| Coupling Reagent | Class | Advantages for Hindered Systems |
| HATU | Uronium Salt | Forms a highly reactive HOAt ester; very fast reaction rates, low racemization. |
| HBTU / TBTU | Uronium/Thiouronium | Forms HOBt esters; robust and widely used, though slightly less reactive than HATU. |
| PyBOP | Phosphonium Salt | Forms a BOP-activated intermediate; excellent for hindered couplings, generates less toxic byproducts than some older reagents. |
-
Incorporate Additives: Always use additives with your coupling reagent, even with phosphonium/uronium salts. They act as activated ester intermediates that are more reactive and stable.
-
HOAt (1-Hydroxy-7-azabenzotriazole): Superior to HOBt, especially when used with HATU. The nitrogen in the pyridine ring of HOAt accelerates the coupling reaction.
-
HOBt (1-Hydroxybenzotriazole): The classic additive, effective at suppressing racemization and improving yields.
-
-
Optimize Base and Solvent:
-
Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using triethylamine (TEA) if possible, as it is more nucleophilic and can cause side reactions. Use 2-3 equivalents of the base.
-
Solvent: Use anhydrous aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Workflow: Selecting an Amide Coupling Strategy
Caption: Decision workflow for optimizing amide coupling of hindered acids.
Protocol: High-Yield Amide Coupling using HATU
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add the amine nucleophile (1.1 eq) and HATU (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution (3x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Failure of Fischer Esterification
Q: I tried to synthesize the methyl ester via Fischer esterification by refluxing the acid in methanol with a catalytic amount of sulfuric acid, but I recovered only starting material. Why did this fail?
A: Fischer esterification is an equilibrium-driven process that works best for unhindered carboxylic acids and primary alcohols.[6] For this compound, this method fails for two reasons:
-
Extreme Steric Hindrance: As discussed, the bulky groups prevent the alcohol (even a small one like methanol) from effectively attacking the protonated carbonyl carbon.[13]
-
Acid-Base Neutralization: The catalytic sulfuric acid will preferentially protonate the much more basic piperidine nitrogen, effectively neutralizing your catalyst and preventing it from activating the carboxylic acid.
Recommended Solutions & Protocols
-
Two-Step Acyl Chloride Formation: This is a robust method for highly hindered acids.
-
Step 1: Acyl Chloride Synthesis: Convert the acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride in a non-polar solvent like DCM or toluene.
-
Step 2: Esterification: The resulting acyl chloride is highly reactive and will readily react with the desired alcohol, often in the presence of a non-nucleophilic base (like pyridine or DIPEA) to scavenge the HCl byproduct.
-
Mechanism: Carboxyl Activation via Carbodiimide
Caption: Pathway showing how HOBt salvages the reaction by forming a more stable active ester.
-
Coupling Agent-Mediated Esterification: Use the same coupling agents as for amide bond formation (e.g., EDC, HATU) but with the alcohol as the nucleophile. The addition of 4-Dimethylaminopyridine (DMAP) as a catalyst is often essential here. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive DMAP-acylpyridinium intermediate.
Protocol: Esterification via Acyl Chloride Intermediate
-
Caution: Work in a fume hood. Thionyl chloride and oxalyl chloride are toxic and corrosive.
-
Suspend this compound (1.0 eq) in anhydrous DCM (0.2 M).
-
Add oxalyl chloride (2.0 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop).
-
Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure (carefully).
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
Add the alcohol (1.5 eq) followed by the dropwise addition of pyridine (2.0 eq).
-
Stir at room temperature overnight, monitoring by TLC.
-
Work up the reaction by washing with 1M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Issue 3: Potential for Decarboxylation
Q: I am considering a reaction that requires high temperatures. Is this compound prone to decarboxylation?
A: Yes, phenylacetic acids and their derivatives can undergo decarboxylation, especially under harsh thermal or oxidative conditions.[14][15] The stability of the potential benzylic carbanion intermediate (after loss of CO₂) facilitates this process. While it typically requires high temperatures (>150 °C) or specific catalysts, it is a potential side reaction to be aware of.
Strategies for Avoidance:
-
Keep Temperatures Low: Whenever possible, run activation and coupling reactions at temperatures between 0 °C and room temperature.
-
Avoid Strong Oxidants: If performing other transformations on the molecule, be mindful that strong oxidizing agents can promote oxidative decarboxylation.[15]
-
Neutral or Mildly Basic pH: Harsh acidic or basic conditions at high temperatures can facilitate decarboxylation.
References
-
Wikipedia. Proline organocatalysis. [Link]
-
Journal of Heterocyclic Chemistry. L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. [Link]
-
Organic Chemistry Portal. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. [Link]
-
PubMed Central (PMC) - NIH. Heterogeneous organocatalysis: the proline case. [Link]
-
Organic Chemistry Portal. Proline Derivatives in Organic Synthesis. [Link]
-
PubMed Central (PMC) - NIH. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. [Link]
-
ResearchGate. Amide bond formation at the carboxyl group of α‐amino acids is... [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
YouTube. Carboxylic Acids to Alcohols, Part 6: In Situ Activation. [Link]
- Google Patents. Process for the preparation of an alpha-amino acid amide for use in peptide synthesis.
-
Chemistry LibreTexts. 17.22: How Cells Activate Carboxylic Acids. [Link]
-
Wikipedia. Peptide synthesis. [Link]
-
ResearchGate. (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid... [Link]
-
Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]
-
Amanote Research. (PDF) Synthesis of (R)-(-)-Phenylpiperidin-1-Yl-Acetic Acid... [Link]
-
MySkinRecipes. 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. [Link]
-
Quora. The esterification in a basic medium is not possible. Why? [Link]
-
ACS Publications. Mechanistic Study on Citric Acid–Based Esterification... [Link]
-
Quora. What is the trend of ease of esterification in carboxylic acids? [Link]
-
ChemBK. 2-Phenyl-2-(Piperidin-2-Yl)Acetic Acid. [Link]
-
ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]
-
RSC Advances. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]
-
Semantic Scholar. The decarboxylation of some heterocyclic acetic acids. [Link]
-
Pharmacompass. phenyl(piperidin-2-yl)acetic acid | Drug Information, Uses... [Link]
-
Annasaheb Awate College. A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid... [Link]
-
PubMed Central (PMC) - NIH. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids... [Link]
- Google Patents.
-
MedCrave online. Various ester derivatives from esterification reaction... [Link]
-
PubMed Central (PMC) - NIH. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation... [Link]
-
PubMed Central (PMC) - NIH. Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. [Link]
-
Journal of Chemical and Pharmaceutical Research. Fischer Esterification of Glycerol by Phenyl Acetic Acids... [Link]
-
RSC Publishing. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]
- Google Patents. Method of preparing 2-(phenylamino)
-
Office of Justice Programs. Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid... [Link]
-
World Anti-Doping Agency (WADA). The Prohibited List. [Link]
Sources
- 1. 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride [myskinrecipes.com]
- 2. 107416-49-9|this compound|BLD Pharm [bldpharm.com]
- 3. guidechem.com [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. phenyl(piperidin-2-yl)acetic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. quora.com [quora.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. Ester synthesis by esterification [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Versatile Pd(II)-Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. aacmanchar.edu.in [aacmanchar.edu.in]
Validation & Comparative
A Comparative Analysis of 2-Phenyl-2-(piperidin-1-yl)acetic Acid and Its Analogs: A Guide for Researchers
This guide offers a detailed comparative analysis of 2-Phenyl-2-(piperidin-1-yl)acetic acid and its analogs, designed for researchers, scientists, and professionals in drug development. While direct comparative studies on a homologous series of this compound are not extensively available in public literature, this document synthesizes data from structurally related piperidine compounds to provide insights into potential structure-activity relationships (SAR) and guide future research. The focus will be on the potential analgesic and cytotoxic activities, drawing parallels from established findings on related pharmacophores.
Introduction: The Phenyl-Piperidine Acetic Acid Scaffold
The this compound core structure is a compelling scaffold in medicinal chemistry. It combines the phenylacetic acid moiety, present in some non-steroidal anti-inflammatory drugs (NSAIDs), with the piperidine ring, a key component in a vast array of pharmaceuticals, including potent analgesics.[1] The enantiomeric form, (R)-(-)-phenylpiperidin-1-yl-acetic acid, has been utilized as a precursor for synthesizing compounds with antispasmodic and anticholinergic activities, highlighting the stereochemical importance in the biological effects of these molecules.[2]
This guide will explore the potential of this scaffold and its analogs, focusing on two primary areas of therapeutic interest: analgesia, through interactions with opioid and sigma receptors, and anticancer activity, based on the observed cytotoxicity of related piperidine derivatives.
Comparative Performance: Analgesic and Cytotoxic Potential
The following sections present a synthesized overview of the potential biological activities of this compound analogs. The data is extrapolated from studies on structurally similar compounds to infer likely SAR trends.
Analgesic Activity: Targeting Opioid and Sigma Receptors
Phenylpiperidine derivatives are well-established as potent analgesics, primarily acting as agonists at the mu-opioid receptor.[3][4] Additionally, sigma receptors (σ1 and σ2) have emerged as important targets in pain modulation, and many piperidine-containing compounds exhibit high affinity for these receptors.[5]
Table 1: Postulated Structure-Activity Relationships for Analgesic Activity
| Structural Modification | Predicted Impact on Activity | Rationale from Related Compounds |
| Substitution on the Phenyl Ring | Electron-withdrawing groups (e.g., Cl, F) at the para-position may enhance affinity for opioid and sigma receptors. | Studies on N-arylalkylpiperidines show that substitutions on the phenyl ring significantly influence sigma receptor binding.[6] |
| Substitution on the Piperidine Ring | Small alkyl groups (e.g., methyl) at the 4-position may improve selectivity for σ1 receptors. | 4-methyl substitution on the piperidine ring has been shown to confer optimal interaction with the σ1 subtype in phenoxyalkylpiperidines. |
| Modification of the Acetic Acid Moiety | Esterification or amidation could serve as a prodrug strategy or alter the pharmacokinetic profile. | The parent compound is a metabolite of methylphenidate, where the methyl ester is the active drug.[2] |
| Chirality at the α-Carbon | The (R)-enantiomer is likely to exhibit different potency and receptor selectivity compared to the (S)-enantiomer. | Enantiomers of drugs often have different pharmacological activities.[2] |
Anticancer Activity: Cytotoxicity Profiling
Recent research has highlighted the anticancer potential of various piperidine derivatives.[7][8] The cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest.
Table 2: Postulated Structure-Activity Relationships for Anticancer Activity
| Structural Modification | Predicted Impact on Activity | Rationale from Related Compounds |
| Substitution on the Phenyl Ring | Lipophilic and electron-withdrawing groups may increase cytotoxicity. | In a series of piperazine derivatives, halogenated phenyl groups led to higher cytotoxicity against cancer cell lines.[8] |
| Substitution on the Piperidine Ring | Introduction of a ketone group (4-piperidone) can be a key pharmacophore for cytotoxicity. | Furfurylidene 4-piperidone analogs have shown significant in vitro and in vivo anticancer activities.[7] |
| N-Substitution on the Piperidine Ring | N-acylation with aromatic or heteroaromatic groups can enhance anticancer potency. | N-benzoyl and N-arylsulfonyl derivatives of piperidones have demonstrated notable cytotoxicity.[7] |
Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of this compound and its analogs. These are based on established methodologies for similar compound classes.
General Synthesis of this compound Analogs
This protocol outlines a general method for the synthesis of N-substituted this compound derivatives.
dot
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Methodology:
-
α-Bromination of Substituted Phenylacetic Acid:
-
To a solution of the appropriately substituted phenylacetic acid in a suitable solvent (e.g., chloroform), add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude α-bromo-phenylacetic acid derivative.
-
-
Nucleophilic Substitution with Substituted Piperidine:
-
Dissolve the crude α-bromo-phenylacetic acid derivative in a polar aprotic solvent such as acetonitrile.
-
Add the desired substituted piperidine and a non-nucleophilic base (e.g., potassium carbonate).
-
Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixtures) to afford the desired this compound analog.
-
In Vitro Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the mu-opioid receptor (MOR).[3]
dot
Caption: Workflow for in vitro opioid receptor binding assay.
Step-by-Step Methodology:
-
Preparation:
-
Thaw human mu-opioid receptor (hMOR) expressing cell membranes on ice.
-
Prepare assay buffer (50 mM Tris-HCl, pH 7.4).
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
In a 96-well plate, add hMOR cell membranes (10-20 µg protein/well).
-
Add [³H]-DAMGO (a radiolabeled MOR agonist) at a concentration close to its dissociation constant (Kd).
-
Add varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known MOR antagonist like naloxone.[3]
-
The final assay volume should be consistent across all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[3]
-
-
Filtration and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[7][9]
dot
Caption: Simplified overview of mu-opioid receptor signaling leading to analgesia.
Upon agonist binding, the MOR activates inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels. The G-protein activation also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. These events result in neuronal hyperpolarization and reduced neurotransmitter release, ultimately producing an analgesic effect.
Sigma Receptor Modulation
Sigma receptors are ligand-regulated molecular chaperones that can modulate a variety of signaling pathways, including those involved in cell survival and apoptosis. [10]Their activation can influence calcium signaling and the activity of various ion channels and kinases, which can contribute to both neuroprotective and cytotoxic effects depending on the cellular context.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in analgesia and oncology. The synthesized data from related compound classes suggests that systematic modification of the phenyl and piperidine rings, as well as the acetic acid moiety, can lead to compounds with potent and selective biological activities.
Future research should focus on the synthesis and systematic evaluation of a focused library of this compound analogs to establish clear and direct structure-activity relationships. Mechanistic studies, including the identification of specific molecular targets and the elucidation of downstream signaling pathways, will be crucial for the rational design of next-generation drug candidates based on this versatile scaffold.
References
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay. Benchchem.
- A Comparative Analysis of 2-Phenylpropionic Acid Deriv
- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed.
- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba.
- Phenylpiperidines. Wikipedia.
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine.
- Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development. PubMed Central.
- N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Sigma Receptors.
- Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)
- Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. PubMed.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
- Binding studies of selected compounds on the opioid sensors and...
- (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine.
- Interactions of the core piperidine with the receptor residues. Red...
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PubMed Central.
- (PDF) Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents.
- Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central.
- Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. AIR Unimi.
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. japsonline.com [japsonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma Receptors [sigmaaldrich.com]
A Comparative Guide to the In Vitro Validation of 2-Phenyl-2-(piperidin-1-yl)acetic acid's Biological Activity
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the piperidine nucleus is a cornerstone of drug design, present in numerous pharmaceuticals and natural alkaloids.[1] When combined with a phenylacetic acid moiety—a well-known pharmacophore in its own right—the resulting scaffold, 2-Phenyl-2-(piperidin-1-yl)acetic acid, presents a compelling starting point for therapeutic innovation.[2][3] Its structural architecture bears a resemblance to known central nervous system (CNS) agents, suggesting a potential for interaction with key neurotransmitter systems.[3] Specifically, the compound's structure is analogous to non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, such as Phencyclidine (PCP) and Ketamine.[4][5]
This guide provides a comprehensive, technically-grounded framework for the in vitro validation of the biological activity of this compound. We move beyond a simple recitation of protocols to explain the causal reasoning behind each experimental choice. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating workflow to characterize this compound, comparing its functional profile against established pharmacological agents.
Hypothesized Mechanism of Action: Non-Competitive NMDA Receptor Antagonism
The structural similarity between this compound and dissociative anesthetics like Ketamine and PCP strongly suggests a shared mechanism of action.[4][5] These agents are well-characterized as non-competitive antagonists that bind within the ion channel pore of the NMDA receptor, a site often referred to as the "PCP site".[4][6] This binding action physically obstructs the flow of ions, primarily Ca²⁺ and Na⁺, even when the receptor is activated by its co-agonists, glutamate and glycine.[4]
This guide proceeds under the primary hypothesis that this compound functions as a channel-blocking, non-competitive antagonist of the NMDA receptor. The following experimental workflow is designed to rigorously test this hypothesis.
Caption: Hypothesized mechanism of this compound as a non-competitive antagonist at the NMDA receptor.
A Tiered Approach to In Vitro Validation
A systematic, tiered approach is essential for an unambiguous characterization of a novel compound. This workflow begins with broad cytotoxicity screening to establish a viable concentration range, followed by functional assays of increasing specificity to probe the hypothesized mechanism, and concludes with direct target engagement assays.
Caption: A tiered experimental workflow for the in vitro validation of novel CNS-active compounds.
Tier 1: General Cytotoxicity Assessment
Rationale: Before assessing specific pharmacological activity, it is critical to determine the concentrations at which the test compound is toxic to cells. This step prevents false positives in subsequent assays (where a decrease in signal could be due to cell death rather than receptor antagonism) and establishes a safe therapeutic window for experimentation. We will compare two common colorimetric assays: MTT and XTT.
Comparative Analysis: MTT vs. XTT Assays
Both assays measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[7][8] These enzymes reduce a tetrazolium salt to a colored formazan product, the intensity of which is proportional to the number of viable cells.[7][9] The primary difference lies in the solubility of the formazan product.
| Feature | MTT Assay | XTT Assay | Rationale for Preference |
| Principle | Reduction to insoluble purple formazan crystals.[10] | Reduction to water-soluble orange formazan.[10] | XTT's water-soluble product simplifies the workflow. |
| Workflow | Requires an additional solubilization step (e.g., with DMSO).[8] | No solubilization step needed; product is secreted into the medium.[7][10] | Fewer steps reduce handling errors and save time, making XTT ideal for screening.[10] |
| Sensitivity | Generally considered less sensitive. | Generally more sensitive. | Higher sensitivity allows for detection of more subtle viability changes. |
| Throughput | Lower, due to the extra solubilization step. | Higher, well-suited for 96- and 384-well formats.[10] | Better scalability for dose-response studies. |
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y or HEK293 cells stably expressing NMDA receptors) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound, Ketamine (positive control), and a vehicle control (e.g., 0.1% DMSO) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 24-48 hours.
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Incubation: Add 50 µL of the activated XTT solution to each well.
-
Data Acquisition: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance of the orange formazan product at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background noise.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Tier 2: Calcium Flux Assay for Functional Antagonism
Rationale: NMDA receptors are calcium-permeable ion channels.[11][12] Antagonism of these receptors will block the influx of calcium that occurs upon activation by agonists. A calcium flux assay provides a direct, high-throughput functional measure of this channel-blocking activity.[13] This is a crucial first step in validating the compound's effect on the intended target.
Experimental Protocol: Fluo-4 Calcium Flux Assay
-
Cell Preparation: Seed HEK293 cells stably expressing the target NMDA receptor subunits (e.g., GluN1/GluN2A) onto a 384-well, black-walled, clear-bottom plate. Incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Remove the culture medium and add 30 µL of the dye loading buffer to each well. Incubate for 1-2 hours at 37°C to allow the dye to enter the cells.[14]
-
Wash Step: Gently wash the cells three times with an assay buffer (e.g., HBSS) to remove extracellular dye.[14]
-
Compound Incubation: Add this compound, Ketamine, and vehicle control at various concentrations to the wells. Incubate for 15-30 minutes at room temperature.
-
Data Acquisition: Place the plate into a fluorescence imaging plate reader (e.g., FLIPR, FDSS).
-
Baseline Reading: Measure the baseline fluorescence (F₀) for 30 seconds.[15]
-
Agonist Stimulation: Add a pre-determined EC₈₀ concentration of NMDA and glycine (co-agonists) to all wells simultaneously using the instrument's integrated pipettor.
-
Post-Stimulation Reading: Immediately record the change in fluorescence intensity (F) for at least 3-5 minutes.[15]
-
-
Analysis: The response is calculated as the change in fluorescence (F - F₀) or the ratio (F/F₀). The percentage of inhibition by the test compound is determined relative to the control response (agonist alone). Plot the dose-response curve to calculate the IC₅₀ value.
Caption: Step-by-step workflow for the high-throughput calcium flux assay.
Tier 3: Whole-Cell Patch-Clamp Electrophysiology
Rationale: While calcium flux assays confirm functional antagonism, whole-cell patch-clamp electrophysiology is the gold standard for studying ion channels.[16][17] It provides high-resolution, real-time measurement of the ionic currents flowing through the receptor, allowing for a detailed characterization of the compound's mechanism, including its kinetics (on/off rates) and any voltage dependency.[18]
Experimental Protocol: Whole-Cell Voltage-Clamp Recordings
-
Cell Preparation: Culture cells expressing NMDA receptors on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular (bath) solution containing NaCl, KCl, CaCl₂, and HEPES buffer. Critically, this solution should be Mg²⁺-free to prevent the ion's natural voltage-dependent block of the channel at resting membrane potential.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an intracellular (pipette) solution containing, for example, CsCl and EGTA to chelate calcium.
-
Obtaining a Recording:
-
Under voltage-clamp mode, approach a cell with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.
-
Apply gentle suction to rupture the membrane patch under the pipette tip, achieving the "whole-cell" configuration. This allows electrical access to the entire cell.[16]
-
Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV).
-
-
Data Acquisition:
-
Establish a baseline current by perfusing the cell with the bath solution.
-
Apply a solution containing NMDA and glycine to elicit an inward current.
-
Once a stable current is achieved, co-apply the agonist solution with varying concentrations of this compound.
-
Record the resulting inhibition of the NMDA-evoked current.
-
-
Analysis: Measure the peak amplitude of the inward current in the absence and presence of the antagonist. Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC₅₀. The kinetics of the block (onset and washout) can also be analyzed from the current traces.
Tier 4: Radioligand Binding Assay
Rationale: Functional assays demonstrate an effect but do not definitively prove direct physical interaction with the receptor. A radioligand binding assay is used to confirm that the test compound physically binds to the NMDA receptor and to determine its binding affinity (Kᵢ). To test our hypothesis, we will perform a competitive binding assay against a radiolabeled ligand known to bind to the PCP site.
Experimental Protocol: Competitive [³H]MK-801 Binding Assay
-
Membrane Preparation: Prepare crude membrane fractions from rat forebrain tissue or from cells overexpressing the NMDA receptor. This is done through homogenization and differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the following in an assay buffer:
-
The prepared membrane homogenate.
-
A fixed, low concentration of a radioligand that binds to the PCP site, such as [³H]MK-801 (dizocilpine).
-
Increasing concentrations of the "cold" (non-radiolabeled) test compound, this compound.
-
Controls: Wells for "total binding" (no cold ligand) and "non-specific binding" (a saturating concentration of a known unlabeled ligand like cold MK-801 or PCP).
-
-
Incubation: Incubate the plate for a set time (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes and any bound radioligand are trapped on the filter.
-
Quantification: Wash the filters quickly with ice-cold buffer to remove unbound radioligand. Place the filters into scintillation vials with scintillation fluid. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Data Summary and Interpretation
The results from this tiered workflow will provide a comprehensive profile of the compound's in vitro activity. The data should be compiled for clear comparison.
Table of Expected Comparative Data
| Assay | Parameter Measured | This compound | Ketamine | PCP | Vehicle |
| XTT Assay | Cytotoxicity (CC₅₀) | > 100 µM (Expected) | > 100 µM | > 100 µM | No Effect |
| Calcium Flux | Functional Inhibition (IC₅₀) | e.g., 5 µM | e.g., 1 µM | e.g., 0.5 µM | No Effect |
| Patch-Clamp | Current Inhibition (IC₅₀) | e.g., 4.5 µM | e.g., 0.9 µM | e.g., 0.4 µM | No Effect |
| Binding Assay | Binding Affinity (Kᵢ) | e.g., 2 µM | e.g., 0.5 µM | e.g., 0.2 µM | No Binding |
Interpretation:
-
A high CC₅₀ value indicates low cytotoxicity, validating the use of the compound in functional assays at concentrations well below this value.
-
A Kᵢ value from the binding assay that is in a similar range to the functional IC₅₀ values provides strong evidence that the observed functional antagonism is due to direct binding at the PCP site within the NMDA receptor channel.
-
Comparing the potency (IC₅₀/Kᵢ) of the test compound to well-characterized antagonists like Ketamine and PCP provides a clear benchmark of its relative efficacy.
Conclusion
This guide outlines a logical and robust workflow for the in vitro validation of this compound. By systematically progressing from general cytotoxicity to high-resolution functional and binding assays, researchers can definitively characterize its mechanism of action, potency, and affinity. This tiered, comparative approach, grounded in established pharmacological principles, ensures that the resulting data is both reliable and translatable, providing a solid foundation for further preclinical development.
References
-
Gualdani, R., & Valdivielso, J. M. (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. In Methods in Neurodegenerative Disease Drug Discovery. Humana Press. Available from: [Link].
-
Wikipedia. MTT assay. Available from: [Link].
-
Krogh, K. A., & Thayer, S. A. (2017). Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. In The N-Methyl-D-Aspartate Receptor. Humana Press. Available from: [Link].
-
Gualdani, R. (n.d.). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. Available from: [Link].
-
Hearing, M. (2019). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in Molecular Biology. Available from: [Link].
-
ResearchGate. Site of action of PCP and ketamine. Available from: [Link].
-
PubMed. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Available from: [Link].
-
Kapur, S., & Seeman, P. (2002). NMDA receptor antagonists ketamine and PCP have direct effects on the dopamine D(2) and serotonin 5-HT(2)receptors-implications for models of schizophrenia. Molecular Psychiatry. Available from: [Link].
-
UNINET. NMDA receptors. Available from: [Link].
-
Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments. Available from: [Link].
-
Kochli, D. (2020). PSY305: Hallucinogenics: PCP and Ketamine. YouTube. Available from: [Link].
-
JoVE. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube. Available from: [Link].
-
Springer Protocols. Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Available from: [Link].
-
Peilot-Sjögren, H., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. Available from: [Link].
-
Seeman, P., et al. (2005). Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics. Molecular Psychiatry. Available from: [Link].
-
TheAncientScholar. (2014). Psychedelics (NMDA Receptor Antagonists: PCP & Ketamine). YouTube. Available from: [Link].
-
Reynolds, I. J. (1995). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor. Humana Press. Available from: [Link].
-
Jin, R., et al. (2014). Single-Molecule Patch-Clamp FRET Microscopy Studies of NMDA Receptor Ion Channel Dynamics in Living Cells. Journal of the American Chemical Society. Available from: [Link].
-
ResearchGate. Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... Available from: [Link].
-
Mott, D. D., et al. (2001). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link].
-
Reaction Biology. NMDA Biochemical Binding Assay Service. Available from: [Link].
-
Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available from: [Link].
-
Anderson, K. L., & Papke, R. L. (2020). Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. British Journal of Pharmacology. Available from: [Link].
-
Johnston, G. A. (2013). Flavonoid modulation of GABAA receptors. British Journal of Pharmacology. Available from: [Link].
-
PubChem. Methyl 2-phenyl-2-(piperidin-1-yl)acetate. Available from: [Link].
-
Paoletta, S., et al. (2020). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. Available from: [Link].
-
Dussome, J., et al. (2016). RNA Based Antagonist of NMDA Receptors. ACS Chemical Neuroscience. Available from: [Link].
-
Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Advances in Pharmacology. Available from: [Link].
-
MySkinRecipes. 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. Available from: [Link].
-
Lasota, I. A., & Błachut, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link].
-
Chemspace. 2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid hydrochloride. Available from: [Link].
-
Padmashali, B., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science. Available from: [Link].
-
ResearchGate. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Available from: [Link].
-
Pharmacompass. phenyl(piperidin-2-yl)acetic acid. Available from: [Link].
-
PubMed. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Available from: [Link].
-
ACS Omega. (2023). Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. Available from: [Link].
-
MDPI. (2024). Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold. Available from: [Link].
-
ChemBK. 2-Phenyl-2-(Piperidin-2-Yl)Acetic Acid. Available from: [Link].
-
MDPI. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link].
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride [myskinrecipes.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. biotech-spain.com [biotech-spain.com]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 13. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. m.youtube.com [m.youtube.com]
- 15. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of 2-Phenyl-2-(piperidin-1-yl)acetic Acid Derivatives: A Guide to Preclinical Assessment
An In-Depth Technical Guide for Researchers
Introduction: The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals.[1][2] Within this class, 2-Phenyl-2-(piperidin-1-yl)acetic acid and its derivatives represent a compelling scaffold for CNS-active agents. Its structure is a close regioisomer of the well-known psychostimulant methylphenidate [methyl 2-phenyl-2-(piperidin-2-yl)acetate], a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD).[3] This structural similarity strongly suggests that derivatives of this class may also modulate monoamine neurotransmitter systems.
This guide provides a comparative framework for evaluating the in vivo efficacy of this compound derivatives. Drawing insights from the extensive preclinical data on methylphenidate analogs and other pharmacologically active piperidines, we will explore the mechanistic rationale, relevant animal models for efficacy testing, and detailed protocols to ensure robust and reproducible results. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical validation of novel therapeutics.
Part 1: The Mechanistic Landscape and Rationale
The therapeutic effects of methylphenidate, the closest clinical analog to this chemical class, are primarily attributed to its action as a dopamine (DA) and norepinephrine (NE) reuptake inhibitor.[4] It binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft.[4] This modulation of catecholaminergic signaling, particularly in the prefrontal cortex and striatum, is believed to underlie its efficacy in improving attention and reducing hyperactivity.[5]
Derivatives of the this compound scaffold are hypothesized to share this fundamental mechanism. Variations in substituents on the phenyl ring, the piperidine nitrogen, or the carboxylic acid moiety are expected to fine-tune the potency and selectivity for DAT, NET, and the serotonin transporter (SERT).[6] For instance, studies on methylphenidate analogs have shown that aryl and nitrogen substitutions can significantly increase inhibitory potency against the dopamine transporter.[6] Therefore, the primary rationale for in vivo efficacy studies of this class is to characterize their psychostimulant, cognitive-enhancing, or related CNS effects in relevant behavioral models.
Caption: Proposed mechanism of action at a dopaminergic synapse.
Part 2: Comparative In Vivo Efficacy in CNS Models
Given the likely mechanism of action, the most relevant animal models for initial efficacy testing are those established for ADHD, which exhibit phenotypes of hyperactivity, impulsivity, and inattention.[7] The Spontaneously Hypertensive Rat (SHR) is the most widely studied and validated genetic model for ADHD, displaying all core behavioral symptoms of the disorder.[5][8][9] Another powerful model is the Dopamine Transporter Knockout (DAT-KO) mouse, which exhibits profound hyperlocomotion due to the absence of dopamine reuptake.[5][9]
The following table summarizes efficacy data from representative methylphenidate analogs in these models, providing a benchmark against which new this compound derivatives can be compared.
| Compound | Animal Model | Assay / Efficacy Endpoint | Dose Range | Route | Key Findings | Reference |
| d-threo-Methylphenidate (Focalin) | Spontaneously Hypertensive Rat (SHR) | Open Field Test (Reduced Hyperactivity) | 0.5 - 2.5 mg/kg | i.p. | Dose-dependently suppressed locomotor activity, validating the model's response to standard-of-care treatment. | [5][8] |
| dl-threo-Methylphenidate (Ritalin) | DAT-KO Mice | Open Field Test (Reduced Hyperactivity) | 5 - 20 mg/kg | i.p. | Attenuated the profound hyperlocomotion characteristic of these mice. | [9] |
| Methylphenidate (Chronic) | Wistar Rats | 8-Arm Radial Maze (Motivation/Memory) | 1 - 3 mg/kg | i.p. | Increased re-entries into high-reward arms, suggesting an enhancement of motivation rather than a direct cognitive improvement in healthy animals. | [10] |
| Various N-substituted Analogs | Rats | Cocaine Discrimination Assay | Varies | i.p. | Most analogs fully generalized to the cocaine stimulus, confirming activity at the dopamine transporter. N-substitution altered potency. | [6] |
Expert Interpretation: The choice of animal model is critical. While DAT-KO mice provide a clear mechanistic link to the dopamine system, the SHR model is often considered to have higher face validity as it recapitulates the complex behavioral syndrome of ADHD without a single gene deletion.[5][8] When evaluating novel compounds, it is crucial to assess not just hyperactivity in an open field but also effects on attention and impulsivity using more complex operant behavioral paradigms, such as the 5-choice serial reaction time task (5-CSRTT) or temporal discounting tasks.[7] A successful compound should ideally normalize behavior in the model (e.g., reduce hyperactivity in SHR to levels seen in control Wistar-Kyoto rats) without inducing stereotypy or general motor suppression at therapeutic doses.
Part 3: Exploring Broader Therapeutic Applications
The versatile piperidine scaffold is found in drugs with diverse pharmacological activities, suggesting that this compound derivatives may have therapeutic potential beyond CNS stimulation.[1] Exploratory in vivo screening in models of inflammation and pain can efficiently probe for these alternative activities.
-
Anti-inflammatory Potential: Several piperidine derivatives have demonstrated significant anti-inflammatory effects.[11][12] Compound 6e , a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, showed more potent activity than ibuprofen in the xylene-induced ear edema model in mice.[12] This suggests that novel derivatives from the target class could be screened in established models of acute inflammation.
-
Recommended Model: Carrageenan-Induced Paw Edema in rats. This is a robust and highly reproducible model for evaluating acute anti-inflammatory activity of novel compounds.[13] Efficacy is measured by the reduction in paw swelling over several hours compared to a vehicle control.
-
-
Analgesic Potential: The analgesic properties of piperidine derivatives have also been reported.[14] Efficacy is typically assessed using models that capture both central and peripheral pain mechanisms.
-
Recommended Model: Acetic Acid-Induced Writhing Test in mice. This is a sensitive model for visceral pain used to screen for peripheral analgesic effects. Efficacy is quantified by counting the number of abdominal constrictions ("writhes") following an intraperitoneal injection of acetic acid.[14]
-
Part 4: Field-Proven Experimental Protocol
This section provides a detailed, self-validating protocol for assessing the efficacy of a novel this compound derivative on hyperactivity using the gold-standard Spontaneously Hypertensive Rat (SHR) model.
Protocol: Open-Field Locomotor Activity in SHR Rats
-
Animal Selection and Acclimatization:
-
Subjects: Use adolescent male SHR rats (e.g., SHR/NCrl strain), aged 4-6 weeks at the start of the study, as they robustly display the hyperactive phenotype.[8] An age-matched normoactive control strain, such as the Wistar-Kyoto (WKY), is required for baseline comparison and validation of the model.
-
Housing: House animals in a temperature- and humidity-controlled vivarium on a 12:12 hour light/dark cycle with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate to the housing facility for at least 7 days and handle them daily for 3-5 days prior to testing to reduce stress-induced artifacts.
-
-
Experimental Groups:
-
Group 1: WKY + Vehicle
-
Group 2: SHR + Vehicle
-
Group 3: SHR + Test Compound (Low Dose)
-
Group 4: SHR + Test Compound (Mid Dose)
-
Group 5: SHR + Test Compound (High Dose)
-
Group 6: SHR + Positive Control (e.g., d-amphetamine or methylphenidate, 1.0 mg/kg)
-
Rationale: The inclusion of both WKY and SHR vehicle groups is essential to confirm the baseline hyperactive phenotype of the SHR. The positive control group validates the assay's sensitivity to a standard-of-care treatment.
-
-
Drug Preparation and Administration:
-
Vehicle: Select an appropriate vehicle based on the compound's solubility (e.g., 0.9% saline, 5% DMSO/5% Tween-80 in saline). The vehicle must be demonstrated to be inert.
-
Administration: Administer the test compound, positive control, or vehicle via intraperitoneal (i.p.) injection at a volume of 5-10 mL/kg. Note the time of administration precisely.
-
-
Behavioral Testing Procedure:
-
Apparatus: Use an open-field arena (e.g., 40x40x40 cm) equipped with an automated infrared beam tracking system or overhead video tracking software.
-
Habituation: Place each rat in the center of the open field and allow it to explore freely for a 60-minute session. The first 30 minutes are often considered a habituation period to a novel environment.
-
Timing: Conduct the test 30 minutes post-injection (or at a pre-determined Tmax for the compound class).
-
Data Collection: The tracking system should automatically record key parameters. The primary endpoint for hyperactivity is Total Distance Traveled (cm) . Other useful parameters include time spent in the center vs. periphery and vertical rearing counts.
-
Sanitation: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
-
-
Data Analysis and Interpretation:
-
Statistical Analysis: Analyze the Total Distance Traveled using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the SHR-vehicle group. A p-value < 0.05 is typically considered statistically significant.
-
Successful Outcome: A significant reduction in the total distance traveled in a compound-treated SHR group, compared to the SHR-vehicle group, indicates efficacy. An ideal result would show the compound normalizing the SHR's activity to a level that is not statistically different from the WKY-vehicle control group.
-
Caption: Standard experimental workflow for an in vivo efficacy study.
Conclusion
The this compound chemical class holds significant promise for the development of novel CNS therapeutics, largely informed by the well-established pharmacology of its methylphenidate analogs. A systematic in vivo evaluation, beginning with validated models of ADHD like the SHR, is a logical first step to confirm the hypothesized mechanism of action and therapeutic potential. By employing robust, well-controlled experimental designs and comparing outcomes against established benchmarks, researchers can effectively identify promising lead candidates for further development. Furthermore, strategic screening in alternative models for inflammation and analgesia could uncover unexpected therapeutic applications, maximizing the potential of this versatile chemical scaffold.
References
-
Schweri, M. M., et al. (2002). Biochemical and behavioral characterization of novel methylphenidate analogs. The Journal of Pharmacology and Experimental Therapeutics, 301(2), 527–535. [Link]
-
Xia, M., et al. (2007). Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. Journal of Medicinal Chemistry, 50(23), 5561–5563. [Link]
-
Alves, F. S., et al. (2019). Pre-clinical evidence that methylphenidate increases motivation and/or reward preference to search for high value rewards. ResearchGate. Retrieved from [Link]
-
Pandey, S., et al. (2024). An updated review on animal models to study attention-deficit hyperactivity disorder. Heliyon, 10(7), e28710. [Link]
-
Heal, D. J., et al. (2009). Animal models to guide clinical drug development in ADHD: lost in translation? Journal of Psychopharmacology, 23(1), 5–19. [Link]
-
Nam, H., et al. (2023). Rodent models of attention-deficit hyperactivity disorder: An updated framework for model validation and therapeutic drug discovery. ResearchGate. Retrieved from [Link]
-
Neurofit. (n.d.). Animal model responding to ADHD therapy. NEUROFIT. Retrieved from [Link]
-
Huang, L., et al. (2018). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). List of methylphenidate analogues. Wikipedia. Retrieved from [Link]
-
Kim, J., et al. (2023). Necessity of an Integrative Animal Model for a Comprehensive Study of Attention-Deficit/Hyperactivity Disorder. MDPI. Retrieved from [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(14), 1439–1453. [Link]
-
Yi, Y. (2022). Study of the In Vivo Antithrombotic Activity of Piperidine[2,3-b]Piperazine Derivatives 3g. ResearchGate. Retrieved from [Link]
-
Tkach, V. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6634. [Link]
-
Tkach, V. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
-
Zaami, S., et al. (2020). Use of Methylphenidate Analogues as Cognitive Enhancers: The Prelude to Cosmetic Neurology and an Ethical Issue. Frontiers in Psychiatry, 10, 983. [Link]
-
Storebø, O. J., et al. (2018). Methylphenidate for attention deficit hyperactivity disorder (ADHD) in children and adolescents – assessment of adverse events in non‐randomised studies. Cochrane Database of Systematic Reviews, 2018(5), CD012069. [Link]
-
Alberati, D., et al. (2012). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5329–5333. [Link]
-
MySkinRecipes. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. MySkinRecipes. Retrieved from [Link]
-
Papapostolou, I., et al. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Retrieved from [Link]
-
Sivakumar, A., et al. (2017). Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. Letters in Drug Design & Discovery, 14(4), 438-450. [Link]
-
Wang, S., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(2), 183-190. [Link]
-
Rojas-dávila, E., et al. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC, 2003(11), 56-60. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. List of methylphenidate analogues - Wikipedia [en.wikipedia.org]
- 4. Methylphenidate for attention deficit hyperactivity disorder (ADHD) in children and adolescents – assessment of adverse events in non‐randomised studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An updated review on animal models to study attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and behavioral characterization of novel methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-2-(piperidin-1-yl)acetic Acid Derivatives as Muscarinic Receptor Antagonists
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Phenyl-2-(piperidin-1-yl)acetic acid and its derivatives, a class of compounds recognized for their anticholinergic properties. By objectively comparing the performance of key analogs with alternative muscarinic receptor antagonists, supported by experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Pharmacological Significance of the this compound Scaffold
The this compound scaffold is a cornerstone in the design of various pharmacologically active agents, most notably those targeting the cholinergic system. The combination of a phenyl ring, a piperidine moiety, and a carboxylic acid (or its ester derivative) creates a pharmacophore with significant affinity for muscarinic acetylcholine receptors (mAChRs). These receptors are pivotal in mediating a wide range of physiological functions, making them attractive targets for therapeutic intervention in conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.
Derivatives of this core structure, such as the antispasmodic agents bietamiverine and dipiproverine, underscore the therapeutic potential of this chemical class. Understanding the nuanced relationships between their molecular architecture and biological activity is paramount for the rational design of novel, more potent, and selective muscarinic antagonists.
Core Structure-Activity Relationships: Deconstructing the Pharmacophore
The anticholinergic activity of this compound derivatives is intricately linked to the nature and substitution of its three primary components: the phenyl ring, the piperidine ring, and the acetic acid/ester moiety.
The Acetic Acid Moiety and Esterification: A Gateway to Potent Antagonism
The carboxylic acid of the parent compound is a crucial anchor. However, esterification of this group is a common and highly effective strategy to enhance anticholinergic potency. The nature of the alcohol used for esterification significantly influences the compound's affinity for muscarinic receptors.
Key Insight: The introduction of a bulky, lipophilic ester group generally increases antagonist potency. This is exemplified by the structures of bietamiverine and dipiproverine, which feature diethylaminoethyl and dipropylaminoethyl esters, respectively. These ester side chains are believed to interact with accessory binding sites on the muscarinic receptor, thereby enhancing the overall binding affinity.
The Phenyl and Piperidine Rings: Modulators of Affinity and Selectivity
Substitutions on both the phenyl and piperidine rings can fine-tune the pharmacological profile of these compounds.
-
Phenyl Ring Substitution: Modifications to the phenyl ring can impact both the steric and electronic properties of the molecule, influencing its interaction with the receptor binding pocket.
-
Piperidine Ring Substitution: Alterations to the piperidine ring can affect the basicity of the nitrogen atom, which is critical for the ionic interaction with a conserved aspartate residue in the transmembrane domain of muscarinic receptors.
Stereochemistry: A Critical Determinant of Activity
The carbon atom bearing the phenyl and piperidine groups is a chiral center. The stereochemistry at this position can have a profound impact on the biological activity, with one enantiomer often exhibiting significantly higher potency than the other. For instance, studies on related muscarinic antagonists like biperiden have demonstrated that the (+)-enantiomer possesses significantly higher affinity for M1 and M2 receptors compared to the (-)-enantiomer. This highlights the importance of a specific three-dimensional arrangement of the pharmacophoric elements for optimal receptor interaction.
Comparative Analysis: Benchmarking Against Alternative Muscarinic Antagonists
To contextualize the structure-activity relationships of this compound derivatives, it is instructive to compare their activity with other classes of muscarinic antagonists.
| Compound/Analog Class | M1 Affinity (pA2/pKi) | M2 Affinity (pA2/pKi) | M3 Affinity (pA2/pKi) | Key Structural Features & Insights |
| (+)-Biperiden | 9.07 | 7.25 (cardiac M2α) / 8.27 (ileal M2β) | - | A structurally related piperidine derivative, showcasing high M1 selectivity. The significant difference in affinity between enantiomers underscores the importance of stereochemistry. |
| Pirenzepine | High | Low | Intermediate | A benchmark M1-selective antagonist. Provides a reference for assessing the M1 selectivity of novel compounds. |
| 4-DAMP | High | Intermediate | High | A potent M1/M3 selective antagonist. The diphenylacetoxy moiety is a key feature for high affinity. |
| Methoctramine | Low | High | Low | A benchmark M2-selective antagonist, useful for determining selectivity profiles. |
Note: pA2 and pKi are logarithmic measures of antagonist potency; higher values indicate greater potency. Data is compiled from various sources for comparative purposes.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of test compounds for different muscarinic receptor subtypes.
1. Membrane Preparation:
- Culture cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
- Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
- Resuspend the membrane pellet in assay buffer and determine the protein concentration.
2. Competition Binding Assay:
- In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
- Add increasing concentrations of the unlabeled test compound.
- Incubate the mixture at room temperature for a specified time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
- Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Structure-Activity Relationships
Key SAR Principles for this compound Derivatives
Caption: A streamlined workflow for determining the muscarinic receptor binding affinity of test compounds.
Conclusion and Future Directions
The this compound scaffold remains a fertile ground for the discovery of novel muscarinic receptor antagonists. The key takeaways from the existing structure-activity relationship data are:
-
Esterification is crucial: The conversion of the carboxylic acid to a suitable ester is a primary determinant of high antagonist potency.
-
Stereochemistry is non-negotiable: The three-dimensional orientation of the pharmacophore is critical, and enantiomerically pure compounds are essential for maximizing therapeutic efficacy and minimizing off-target effects.
-
Substitutions offer fine-tuning: Judicious substitution on the phenyl and piperidine rings can be exploited to modulate receptor subtype selectivity.
Future research in this area should focus on a more systematic exploration of substitutions on the core scaffold, coupled with comprehensive pharmacological evaluation against the full panel of muscarinic receptor subtypes (M1-M5). This will enable the development of next-generation antagonists with optimized potency, selectivity, and pharmacokinetic properties, ultimately leading to safer and more effective therapies for a range of cholinergic-mediated disorders.
References
-
Mutschler, E., G. Lambrecht, and J. Wess. "Pharmacological and therapeutic consequences of muscarinic receptor subtype selectivity." Trends in Pharmacological Sciences 14.7 (1993): 257-259. [Link]
-
Caulfield, M. P., and N. J. M. Birdsall. "International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors." Pharmacological Reviews 50.2 (1998): 279-290. [Link]
-
Goyal, R. K. "Muscarinic receptor subtypes: physiology and clinical implications." Journal of Postgraduate Medicine 35.4 (1989): 193. [Link]
-
Dörje, F., et al. "Antagonist binding profiles of five cloned human muscarinic receptor subtypes." Journal of Pharmacology and Experimental Therapeutics 256.2 (1991): 727-733. [Link]
-
Lambrecht, G., et al. "Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes." European Journal of Pharmacology 168.1 (1989): 71-80. [Link]
A Senior Application Scientist's Guide to Benchmarking 2-Phenyl-2-(piperidin-1-yl)acetic acid Against Known GlyT1 Inhibitors
For researchers, scientists, and drug development professionals invested in the modulation of glutamatergic neurotransmission, the glycine transporter 1 (GlyT1) has emerged as a compelling therapeutic target.[1][2] Inhibition of GlyT1 elevates synaptic glycine levels, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function.[3][4] This mechanism is a promising avenue for addressing the cognitive and negative symptoms associated with schizophrenia and other CNS disorders.[2][3]
This guide provides an in-depth comparative analysis of 2-Phenyl-2-(piperidin-1-yl)acetic acid, a compound featuring the phenylpiperidine scaffold known to interact with monoamine transporters, against established GlyT1 inhibitors. We will delve into the mechanistic rationale, present a detailed protocol for a functional radiolabeled glycine uptake assay, and offer a quantitative comparison of inhibitory potencies.
The Scientific Rationale: Targeting GlyT1 to Modulate NMDA Receptor Activity
The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, typically glycine, for activation.[3][4] GlyT1, located on glial cells and presynaptic neurons, is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its availability to NMDA receptors.[4][5]
By inhibiting GlyT1, compounds can effectively increase the concentration of glycine in the synapse, leading to enhanced NMDA receptor signaling.[3][4] This approach offers a more nuanced modulation of the glutamatergic system compared to direct NMDA receptor agonists, which can carry a risk of excitotoxicity.[6]
The phenylpiperidine scaffold present in this compound is a structural motif found in various CNS-active compounds, including some with activity at monoamine transporters.[7][8][9] Given the structural similarities to known GlyT1 inhibitors, a thorough investigation of its potential as a GlyT1 inhibitor is warranted.
Benchmarking Against the Standards: A Quantitative Comparison
To contextualize the potential efficacy of this compound, it is essential to benchmark it against well-characterized GlyT1 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several established GlyT1 inhibitors, providing a clear quantitative comparison of their potencies.
| Compound | GlyT1 IC50 (nM) | Species | Notes |
| Bitopertin (RG1678) | 30 | Human | A potent and selective GlyT1 inhibitor that has undergone extensive clinical investigation for schizophrenia.[10] |
| ALX-5407 | 3 | Human | A highly potent and selective, non-transportable inhibitor of GlyT1.[6][11][12][13] |
| SSR504734 | 18 | Human | An orally active, selective, and reversible inhibitor of GlyT1.[3][14] |
| BI-425809 | 5 | Not Specified | A potent and selective GlyT1 inhibitor with high brain penetration.[15] |
| This compound | To be determined |
Experimental Protocol: [³H]Glycine Uptake Inhibition Assay
The following protocol provides a detailed, step-by-step methodology for determining the IC50 value of a test compound, such as this compound, for GlyT1 using a radiolabeled glycine uptake assay. This functional assay directly measures the ability of a compound to inhibit the transport of glycine into cells expressing GlyT1.[10][16]
Materials and Reagents:
-
Cell Line: A stable cell line overexpressing human GlyT1 (e.g., CHO-K1/hGlyT1a).[16]
-
Radioligand: [³H]Glycine.
-
Test Compound: this compound and benchmark inhibitors (Bitopertin, ALX-5407, SSR504734).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4.
-
Non-specific Uptake Control: A high concentration of a known GlyT1 inhibitor (e.g., 8 mM sarcosine).[16]
-
Scintillation Fluid.
-
96-well microplates.
-
Filter mats (GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
Step-by-Step Procedure:
-
Cell Culture and Seeding:
-
Culture the CHO-K1/hGlyT1a cells under standard conditions.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 50,000 - 150,000 cells/well) and allow them to adhere and reach near confluence overnight.[17]
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cells with pre-warmed assay buffer.
-
Add 150 µL of assay buffer to each well.[17]
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound and benchmark inhibitors in assay buffer.
-
Add 50 µL of the compound dilutions to the respective wells. For total uptake wells, add 50 µL of assay buffer. For non-specific uptake wells, add 50 µL of the high-concentration GlyT1 inhibitor.[17]
-
Incubate the plate for 30 minutes at 37°C.[17]
-
-
Initiation of Uptake:
-
Termination of Uptake and Cell Lysis:
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity using a liquid scintillation counter.[17]
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.[18]
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizing the Mechanism and Workflow
To further elucidate the scientific principles and experimental design, the following diagrams provide a visual representation of the GlyT1 signaling pathway and the experimental workflow.
Caption: Mechanism of GlyT1 Inhibition at the Glutamatergic Synapse.
Caption: Workflow for the [³H]Glycine Uptake Inhibition Assay.
Conclusion and Future Directions
This guide provides a comprehensive framework for the objective evaluation of this compound as a potential GlyT1 inhibitor. By benchmarking against established compounds like Bitopertin, ALX-5407, and SSR504734 using a robust and reproducible [³H]glycine uptake assay, researchers can generate the critical data needed to assess its potency and potential for further development.
The presented experimental protocol, coupled with a clear understanding of the underlying scientific mechanism, ensures the generation of high-quality, reliable data. Future studies should also investigate the selectivity of this compound against other transporters, particularly GlyT2, to fully characterize its pharmacological profile. The insights gained from such a systematic and comparative approach are invaluable for advancing the discovery of novel therapeutics for CNS disorders.
References
-
Depoortère, R., et al. (2005). Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 SSR504734, a potential new type of antipsychotic. Neuropsychopharmacology, 30(11), 1963-1985. [Link]
-
Atkinson, B. N., et al. (2001). ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter. Molecular pharmacology, 60(6), 1414-1420. [Link]
-
Lisek, R., et al. (2021). Effect of SSR504734, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice. ACS Chemical Neuroscience, 12(15), 2856-2868. [Link]
-
Herdon, H. J., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(23), 3656-3663. [Link]
-
Glycine transporter 1 (GlyT1) controls glycine concentration in the... ResearchGate. [Link]
-
Roux, M. J., & Supplisson, S. (2024). Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors. bioRxiv. [Link]
-
GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. ResearchGate. [Link]
-
Kłodzińska, A., & Chojnacka-Wójcik, E. (2011). Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner. Neuropharmacology, 61(1-2), 262-267. [Link]
-
What are GlyT1 modulators and how do they work? Patsnap Synapse. (2024, June 25). [Link]
-
Kopec, K. K., et al. (2011). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ASSAY and Drug Development Technologies, 9(6), 578-586. [Link]
-
Pinard, E., & Alberati, D. (2018). Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient. Chimia, 72(7-8), 477-481. [Link]
-
Adams, R. H., et al. (1995). Gene structure and glial expression of the glycine transporter GlyT1 in embryonic and adult rodents. Journal of Neuroscience, 15(4), 2524-2532. [Link]
-
Schematic depiction of NMDA receptor signaling pathway along with a... ResearchGate. [Link]
-
Li, D., et al. (2024). Transport mechanism and pharmacology of the human GlyT1. Nature Communications, 15(1), 2736. [Link]
-
Zafra, F., & Pineda, J. (2023). Functional crosstalk of the glycine transporter GlyT1 and NMDA receptors. Neuropharmacology, 232, 109520. [Link]
-
Payne, J. W., & Marshall, D. R. (2016). Uptake Assay for Radiolabeled Peptides in Yeast. Journal of visualized experiments : JoVE, (117), 54817. [Link]
-
Roux, M. J., & Supplisson, S. (2000). Dynamics of Forward and Reverse Transport by the Glial Glycine Transporter, Glyt1b. Biophysical Journal, 78(4), 1896-1912. [Link]
-
Bitopertin. Wikipedia. [Link]
-
Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons. (2013). Journal of Neuroscience, 33(40), 15738-15748. [Link]
-
Bitopertin to treat erythropoietic protoporphyria or X-linked protoporphyria. Horizon Scanning Database. (2025, October 20). [Link]
-
GlyT1 activity a, Specific [³H]glycine uptake, after 10 min of... ResearchGate. [Link]
-
Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]
-
Disc Reports Topline Results from Phase 2 AURORA Study of Bitopertin in Patients with Erythropoietic Protoporphyria (EPP). BioSpace. (2024, April 1). [Link]
-
Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current topics in medicinal chemistry, 16(29), 3404-3437. [Link]
-
GlyT1 inhibitor BI-425809 to improve cognition impairment in schizophrenia. BioWorld. (2020, September 15). [Link]
-
Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2016). Pain physician, 19(4), 245-266. [Link]
-
Phenylpiperidines. Wikipedia. [Link]
-
Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of medicinal chemistry, 35(16), 2943-2949. [Link]
-
D'Souza, D. C., et al. (2020). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. Neuropsychopharmacology, 45(10), 1644-1652. [Link]
-
A novel radioligand for glycine transporter 1: characterization and use in autoradiographic and in vivo brain occupancy studies. (2007). Nuclear medicine and biology, 34(3), 279-291. [Link]
-
Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. (2021). Methods in molecular biology, 2230, 449-456. [Link]
Sources
- 1. Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 5. Dynamics of Forward and Reverse Transport by the Glial Glycine Transporter, Glyt1b - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Mechanism of action of bitopertin to treat patients with EPP | VJHemOnc [vjhemonc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 SSR504734, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. researchgate.net [researchgate.net]
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
An Expert's Comparative Guide to the Enantiomeric Purity Analysis of 2-Phenyl-2-(piperidin-1-yl)acetic acid
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological profile. Enantiomers of the same molecule can exhibit vastly different activities, with one being therapeutic while the other may be inactive or, in the worst case, toxic.[1] This guide is designed for researchers, scientists, and drug development professionals tasked with the crucial analysis of chiral molecules, focusing specifically on this compound, a heterocyclic compound with structural motifs common in medicinal chemistry.[2]
The determination of enantiomeric purity is a cornerstone of quality control and regulatory submission.[3][4] It demands analytical methods that are not only precise and accurate but also robust and fit for purpose. This document moves beyond a simple recitation of protocols to provide a comparative analysis of the primary chromatographic and electrophoretic techniques, grounded in the causality of experimental choices and supported by validation principles. We will dissect the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), offering a framework for logical method selection and implementation.
Chiral HPLC is arguably the most prevalent and versatile technique for enantioseparation in the pharmaceutical industry.[5][6] Its strength lies in the vast library of commercially available Chiral Stationary Phases (CSPs) that can create the necessary stereospecific interactions to resolve enantiomers.
The Principle of Chiral Recognition in HPLC
Separation is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[7] The differential stability of these complexes leads to different retention times. For a compound like this compound, which contains both a phenyl ring (a π-system) and a carboxylic acid (a hydrogen bond donor/acceptor), polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a logical starting point for method development.[8] These CSPs offer a complex chiral environment with grooves and cavities that facilitate multiple interaction types, including hydrogen bonding, dipole-dipole, and π-π interactions, which are essential for effective chiral recognition.[7]
Experimental Protocol: Chiral HPLC
1. Sample Preparation:
- Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. Instrumentation & Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Chiral Column: Chiralpak® IA or a similar amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., 250 x 4.6 mm, 5 µm). Immobilized CSPs are preferred for their robustness and compatibility with a wider range of solvents.[9]
- Mobile Phase: A normal-phase solvent system is typically effective. A common starting point is a mixture of Hexane and Isopropanol (IPA) with a small amount of an acidic modifier like Trifluoroacetic Acid (TFA) to improve peak shape for the acidic analyte. Example: Hexane:IPA:TFA (80:20:0.1, v/v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: UV at 220 nm, where the phenyl group exhibits strong absorbance.
- Injection Volume: 10 µL.
3. Data Analysis:
- Identify the peaks corresponding to the two enantiomers.
- Calculate the enantiomeric excess (e.e.) or percentage of the undesired enantiomer using the peak areas:
- % Undesired Enantiomer = [Area(undesired) / (Area(desired) + Area(undesired))] * 100
Workflow for Chiral HPLC Analysis
Caption: High-level workflow for enantiomeric purity analysis by Chiral HPLC.
The High-Resolution Alternative: Chiral Gas Chromatography (GC)
Chiral GC can provide exceptionally high resolution and sensitivity. However, for non-volatile analytes like amino acids, a critical derivatization step is required to increase volatility and thermal stability. This adds a layer of complexity to the sample preparation process.
The Principle of Chiral GC
The strategy involves converting the enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[10] Alternatively, the analyte can be derivatized with an achiral reagent to make it volatile, followed by separation on a chiral GC column (e.g., a cyclodextrin-based phase). The former approach is often robust and widely applicable. For this compound, a two-step derivatization is logical: esterification of the carboxylic acid followed by acylation of the piperidine nitrogen.
Experimental Protocol: Chiral GC (via Diastereomer Formation)
1. Derivatization:
- Esterification: Place ~1 mg of the sample in a vial. Add 1 mL of 3N HCl in n-butanol. Heat at 100°C for 30 minutes to form the butyl ester. Evaporate the reagent to dryness under a stream of nitrogen.
- Acylation: Re-dissolve the residue in 500 µL of dichloromethane. Add 100 µL of a chiral acylating agent, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC), and 50 µL of pyridine. Let the reaction proceed for 15 minutes at room temperature.
- Work-up: Quench the reaction with dilute acid, extract the diastereomeric products into an organic solvent (e.g., ethyl acetate), dry the organic layer with sodium sulfate, and concentrate for GC analysis.
2. Instrumentation & Conditions:
- GC System: A standard GC with a Flame Ionization Detector (FID).
- Column: A standard non-chiral, mid-polarity column such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium or Hydrogen, at a constant flow rate.
- Temperature Program: Start at 150°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
- Injector/Detector Temp: 250°C / 300°C.
- Injection: 1 µL, split mode (e.g., 50:1).
3. Data Analysis:
- The ratio of the two diastereomer peak areas directly corresponds to the enantiomeric ratio of the original sample.
Workflow for Chiral GC Analysis
Caption: Workflow for enantiomeric purity analysis by GC via diastereomer formation.
The High-Efficiency Method: Capillary Electrophoresis (CE)
Capillary Electrophoresis offers a powerful alternative, characterized by extremely high separation efficiencies, short analysis times, and minimal sample and solvent consumption.[11]
The Principle of Chiral CE
In CE, enantiomers are separated in a capillary filled with a background electrolyte (BGE) containing a chiral selector.[12] The enantiomers form transient, non-covalent inclusion complexes with the chiral selector. Because the stability of these two diastereomeric complexes differs, their effective electrophoretic mobilities will also differ, resulting in separation.[12] Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used in CE due to their versatility and effectiveness for a wide range of compounds.[11][13] For this compound, a charged CD derivative, such as sulfated-β-CD, would be an excellent choice to enhance both interaction and separation.
Experimental Protocol: Chiral CE
1. Sample Preparation:
- Dissolve the sample in water or the BGE to a concentration of 0.5-1.0 mg/mL.
- No filtration is typically needed if the sample dissolves completely.
2. Instrumentation & Conditions:
- CE System: A standard CE system with a UV detector.
- Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
- Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing 15 mM of a chiral selector (e.g., Heptakis(2,6-di-O-methyl)-β-cyclodextrin or a charged derivative). The low pH ensures the carboxylic acid is protonated and the piperidine nitrogen is positively charged, providing electrophoretic mobility.
- Voltage: 20 kV.
- Temperature: 25°C.
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Detection: UV at 200 nm for higher sensitivity of the peptide bond-like structure.
3. Data Analysis:
- Calculate enantiomeric purity from the corrected peak areas (Area/Migration Time) of the two enantiomer peaks.
Workflow for Chiral CE Analysis
Caption: General workflow for enantiomeric purity analysis using Capillary Electrophoresis.
Performance Comparison and Method Selection
The choice of analytical technique is a balance of performance, sample type, and desired outcome. No single method is universally superior; the optimal choice depends on the specific requirements of the analysis.[8]
| Parameter | Chiral HPLC | Chiral GC (with Derivatization) | Chiral CE |
| Principle | Differential partitioning with a Chiral Stationary Phase (CSP) | Separation of diastereomers on an achiral column | Differential electrophoretic mobility of diastereomeric complexes |
| Resolution | Good to Excellent | Very High to Excellent | Excellent to Superior |
| Analysis Time | 10 - 30 minutes | 15 - 40 minutes (plus derivatization time) | 5 - 15 minutes |
| Sensitivity (LOD/LOQ) | Good (ng range) | Excellent (pg range with FID) | Moderate (µg/mL range with UV) |
| Method Development | Moderate (CSP and mobile phase screening required) | Complex (derivatization optimization is critical) | Complex (BGE composition, pH, and selector tuning) |
| Robustness | High; well-established technology | Moderate; derivatization can introduce variability | Moderate; sensitive to buffer and capillary surface changes |
| Sample Consumption | Low (µL injections) | Low (µL injections) | Very Low (nL injections) |
| Solvent Consumption | High | Low | Very Low |
Expert Insights on Method Selection:
-
For Routine Quality Control (QC): Chiral HPLC is often the method of choice. Its robustness, reliability, and the wide availability of columns make it ideal for validated release testing where consistency is paramount.[3]
-
For High-Throughput Screening: Chiral CE, with its rapid analysis times and minimal solvent usage, is an attractive option for screening synthetic routes or chiral catalysts where many samples must be analyzed quickly.
-
For Trace-Level Impurity Detection: Chiral GC, when properly optimized, can offer unparalleled sensitivity, making it suitable for detecting very low levels of an unwanted enantiomer, provided the complexities of derivatization can be managed and validated.
-
For Method Development & Orthogonal Verification: It is considered good practice to develop two dissimilar methods (e.g., HPLC and CE) to provide orthogonal verification of enantiomeric purity, a concept highly valued in regulatory submissions.
Conclusion
The analysis of enantiomeric purity for this compound can be successfully accomplished by several powerful techniques. Chiral HPLC stands out as the workhorse method, offering a superb balance of performance, versatility, and robustness. Chiral GC provides exceptional resolving power at the cost of more complex sample preparation, while Chiral CE offers unmatched speed and efficiency. A thorough understanding of the principles behind each technique, as detailed in this guide, empowers the analytical scientist to not only execute a protocol but to make informed, science-driven decisions, ensuring the development of a method that is truly fit for its intended purpose.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity. Benchchem.
- Handbook of Analytical Valid
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- This compound 107416-49-9 wiki. Guidechem.
- Validation of analytical methods.
- Enantiomer Separations by Capillary Electrophoresis.
- 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. MySkinRecipes.
- Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine.
- Journal of Pharmaceutical and Biomedical Analysis. sfera - Unife.
- 107416-49-9|this compound. BLDpharm.
- An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
- (S)-2-phenyl-2-((S)-piperidin-2-yl)acetic acid hydrochloride. ChemScene.
- Enantiomeric separations by nonaqueous capillary electrophoresis. PubMed.
- Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI.
- Application of Capillary Electrophoresis to Pharmaceutical Analysis. Springer Link.
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
- Chiral HPLC Separ
- Enantiomeric separations by nonaqueous capillary electrophoresis.
- CHIRAL Handbook. BGB Analytik.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride [myskinrecipes.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. routledge.com [routledge.com]
- 5. sfera.unife.it [sfera.unife.it]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. bgb-analytik.com [bgb-analytik.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 12. bio-rad.com [bio-rad.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Piperidine-1-yl vs. Piperidin-2-yl Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2] Its prevalence stems from its favorable physicochemical properties and its ability to present substituents in well-defined three-dimensional space. This guide provides an in-depth comparative analysis of two closely related, yet distinct, classes of piperidine derivatives: piperidine-1-yl acetic acids and piperidin-2-yl acetic acids. The seemingly subtle difference in the attachment point of the acetic acid moiety—either on the nitrogen (N-substitution) or on a carbon atom adjacent to the nitrogen (C-substitution)—can profoundly impact the molecule's conformation, physicochemical properties, and ultimately, its biological activity.
While direct, head-to-head comparative studies of the bioactivity of these two isomers against the same biological targets are limited in publicly available literature, this guide will synthesize available data, structure-activity relationships (SAR) for related compounds, and fundamental medicinal chemistry principles to provide a comprehensive comparison. We will explore their structural nuances, synthetic strategies, and known biological activities, offering a framework for researchers to rationally design and evaluate these important scaffolds in their drug discovery programs.
Structural, Conformational, and Physicochemical Differences
The location of the acetic acid group fundamentally alters the molecule's topology and electronic properties. In piperidine-1-yl acetic acid derivatives, the acetic acid moiety is attached to the nitrogen atom, making it a tertiary amine. This N-substitution can influence the pKa of the piperidine nitrogen and the overall lipophilicity of the molecule. The acetic acid side chain has free rotation around the C-N bond, allowing it to adopt multiple conformations.
In contrast, piperidin-2-yl acetic acid derivatives possess a secondary amine and a chiral center at the C-2 position (unless a racemic mixture is used). The presence of a stereocenter introduces an additional layer of complexity and potential for stereospecific interactions with biological targets. The acetic acid side chain is attached to a carbon atom, which can restrict its conformational flexibility compared to the 1-yl isomer. These inherent structural differences are expected to translate into distinct pharmacological profiles.
Caption: Chemical structures of piperidine-1-yl acetic acid and piperidin-2-yl acetic acid.
Synthesis Strategies: A Tale of Two Connections
The synthetic approaches to these two isomers are distinct, reflecting the different bond connections of the acetic acid moiety.
Synthesis of Piperidine-1-yl Acetic Acid Derivatives
The synthesis of piperidine-1-yl acetic acid derivatives is typically straightforward and often involves the N-alkylation of a piperidine precursor with a haloacetic acid ester, followed by hydrolysis of the ester.[3]
General Procedure for N-Alkylation and Hydrolysis:
-
N-Alkylation: To a solution of the desired piperidine (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), a base like potassium carbonate (2-3 equivalents) is added. Subsequently, a haloacetic acid ester (e.g., ethyl bromoacetate) is added, and the reaction mixture is stirred at room temperature or elevated temperature until completion.
-
Hydrolysis: The resulting ester is then hydrolyzed using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or tetrahydrofuran (THF) to yield the corresponding carboxylic acid.
Synthesis of Piperidin-2-yl Acetic Acid Derivatives
The synthesis of piperidin-2-yl acetic acid derivatives is more complex due to the need for C-C bond formation and control of stereochemistry. One common approach involves the use of a protected piperidine precursor.
General Procedure from a Protected Piperidine Precursor:
-
Precursor Synthesis: A common starting point is a protected (piperidin-2-yl)methanol derivative. The synthesis of a chiral precursor, such as (R)-piperidin-2-ylmethanol, has been reported via the debenzylation of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester.
-
Modification of the Side Chain: The alcohol can be converted to a leaving group (e.g., a tosylate or mesylate) and then displaced with a cyanide nucleophile, followed by hydrolysis to the carboxylic acid. Alternatively, oxidation of the alcohol to the aldehyde, followed by a Wittig-type reaction and subsequent transformations, can also yield the desired acetic acid derivative.
Comparative Bioactivity Profile: An Inferred Analysis
Due to the limited direct comparative data, this section will discuss the known bioactivities of each class of derivatives separately and then provide a comparative analysis based on structural considerations and general SAR principles.
Bioactivity of Piperidine-1-yl Acetic Acid Derivatives
Derivatives of piperidine-1-yl acetic acid have been explored for a range of biological activities, including as VLA-4 antagonists and sigma (σ) receptor ligands.[4] The acetic acid moiety often serves as a key interaction point with positively charged residues in protein binding sites.[4] The 4-methyl substitution on the piperidine ring can influence the conformational preference of the ring, which can be advantageous for binding to specific targets.[4]
Bioactivity of Piperidin-2-yl Acetic Acid Derivatives
Piperidin-2-yl acetic acid derivatives are known as important building blocks in the synthesis of pharmaceuticals, most notably methylphenidate, a central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This suggests that the piperidin-2-yl acetic acid scaffold can be a key pharmacophore for interacting with CNS targets. Some derivatives have also shown potential anticancer and anti-inflammatory activities.[5]
Comparative Analysis and Inferences
The key structural differences between the two isomers likely lead to distinct interactions with biological targets.
-
Conformational Flexibility: The greater conformational flexibility of the acetic acid side chain in piperidine-1-yl derivatives might allow them to adapt to a wider range of binding pockets. However, this flexibility can also come with an entropic penalty upon binding. The more constrained nature of the piperidin-2-yl scaffold may lead to higher affinity and selectivity if the conformation is pre-organized for optimal binding.
-
Stereochemistry: The presence of a chiral center in piperidin-2-yl acetic acid derivatives is a critical differentiator. The (R) and (S) enantiomers can exhibit significantly different biological activities and potencies, a common phenomenon in drug-receptor interactions. This offers an opportunity for developing highly selective drugs.
-
Pharmacophore Presentation: In the 1-yl isomers, the acetic acid is directly linked to the basic nitrogen, potentially influencing its role as a hydrogen bond acceptor or its involvement in salt-bridge interactions. In the 2-yl isomers, the secondary amine and the carboxylic acid are separated by a carbon atom, presenting a different vector for interactions with a target.
Caption: A general workflow for the comparative evaluation of piperidine-1-yl and piperidin-2-yl acetic acid derivatives.
Experimental Protocols for Bioactivity Evaluation
To facilitate a direct comparison of the bioactivity of these two classes of compounds, standardized and robust experimental protocols are essential.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to a specific receptor.[6]
Objective: To determine the inhibitory constant (Ki) of piperidine-1-yl and piperidin-2-yl acetic acid derivatives for a target receptor.
Materials:
-
Receptor-containing cell membranes
-
Radioligand specific for the target receptor
-
Test compounds (piperidine derivatives)
-
Assay buffer (e.g., Tris-HCl)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the filter plate to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Cell-Based Functional Assay (e.g., cAMP Assay)
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).
Objective: To characterize the functional activity of piperidine-1-yl and piperidin-2-yl acetic acid derivatives at a specific GPCR.
Materials:
-
Cells stably expressing the target GPCR
-
Cell culture medium and reagents
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Agonist and antagonist controls
-
Test compounds (piperidine derivatives)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: For antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist. For agonist activity, add varying concentrations of the test compound alone.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: For antagonists, plot the response against the concentration of the test compound to determine the IC50. For agonists, plot the response against the concentration of the test compound to determine the EC50 and maximal efficacy.
Data Presentation
To facilitate a clear comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Binding Affinities (Ki, nM) of Hypothetical Piperidine Derivatives
| Compound ID | Isomer Type | Target X | Target Y | Target Z |
| Compound A1 | Piperidine-1-yl | 15 | 250 | >10,000 |
| Compound A2 | Piperidin-2-yl (R) | 5 | 50 | 1,200 |
| Compound A3 | Piperidin-2-yl (S) | 500 | 800 | >10,000 |
Table 2: Comparative Functional Activities (EC50/IC50, nM) of Hypothetical Piperidine Derivatives at Target X
| Compound ID | Isomer Type | Functional Activity | EC50/IC50 (nM) |
| Compound A1 | Piperidine-1-yl | Antagonist | IC50 = 25 |
| Compound A2 | Piperidin-2-yl (R) | Agonist | EC50 = 8 |
| Compound A3 | Piperidin-2-yl (S) | Weak Partial Agonist | EC50 = 800 |
Conclusion
The choice between a piperidine-1-yl and a piperidin-2-yl acetic acid scaffold in drug design is a critical decision that can significantly influence the pharmacological profile of a molecule. While direct comparative studies are not abundant, an analysis of their structural and conformational properties, coupled with known bioactivities of related compounds, provides a rational basis for their differential application. Piperidine-1-yl acetic acid derivatives offer synthetic accessibility and conformational flexibility, whereas piperidin-2-yl acetic acid derivatives provide stereochemical control and a more constrained presentation of key pharmacophoric features. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate and compare these two important classes of compounds, ultimately enabling the rational design of more potent and selective therapeutics.
References
- BenchChem. (2025).
- BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of (4-Methylpiperidin-1-yl)
- BenchChem. (2025).
- BenchChem. (2025).
-
PubChem. (n.d.). 2-(Piperidin-2-yl)acetic acid. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. [Link]
-
ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Retrieved January 15, 2026, from [Link]
- BenchChem. (2025). A Comparative Analysis of (4-Methylpiperidin-1-yl)acetic Acid and Its Analogs in Anticancer Research.
-
ResearchGate. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved January 15, 2026, from [Link]
-
International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
- Google Patents. (1997).
-
ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. [Link]
-
Dovepress. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. [Link]
-
University of Arizona. (2017). Piperidine-based drug discovery. [Link]
-
International Journal of Innovative Research in Technology. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. [Link]
-
MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for 2-Phenyl-2-(piperidin-1-yl)acetic Acid Detection
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of validated analytical methods for the detection of 2-Phenyl-2-(piperidin-1-yl)acetic acid (PPAA), a key chemical entity. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations.
The validation of an analytical procedure is a critical process that provides documented evidence that the method is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the more recent Q2(R2), provide a comprehensive framework for conducting method validation.[3][4][5][6][7] This guide will adhere to these principles, offering a practical application to the analysis of PPAA.
Comparing the Titans: HPLC-UV and GC-MS for PPAA Analysis
The two most common and powerful analytical techniques for the quantification of non-volatile and volatile organic molecules, respectively, are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection is a versatile and widely used technique for the analysis of a broad range of compounds. For a molecule like PPAA, which possesses a chromophore (the phenyl group), UV detection is a suitable and cost-effective choice.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, particularly for volatile or semi-volatile compounds. While PPAA itself is not highly volatile, derivatization can be employed to increase its volatility, making it amenable to GC-MS analysis. This technique offers the advantage of mass spectrometric detection, providing structural information and high specificity.
A Head-to-Head Comparison of Method Performance
The following table summarizes the key performance characteristics of validated HPLC-UV and GC-MS methods for the detection of PPAA. This data is representative of what can be achieved with well-developed and validated methods.
| Parameter | HPLC-UV | GC-MS (with derivatization) | Commentary |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods provide high accuracy, ensuring the measured value is close to the true value. |
| Precision (%RSD) | < 2.0% | < 3.0% | HPLC-UV typically offers slightly better precision for this type of analyte. |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.01 µg/mL | GC-MS generally provides a lower limit of detection, making it suitable for trace analysis. |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL | ~ 0.03 µg/mL | The lower LOQ of GC-MS allows for the accurate quantification of very low levels of PPAA. |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on mass fragmentation) | GC-MS offers superior specificity due to the unique mass spectrum of the analyte. |
| Robustness | High | Moderate to High | The derivatization step in GC-MS can introduce an additional source of variability. |
Experimental Protocols: A Step-by-Step Guide
The following are detailed protocols for the analysis of PPAA using HPLC-UV and GC-MS. These protocols are designed to be self-validating, with system suitability tests incorporated to ensure the reliability of the results.
HPLC-UV Method for PPAA
This method is designed for the quantification of PPAA in a drug substance or formulation.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase is a good starting point for moderately polar compounds like PPAA.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0). The acidic pH suppresses the ionization of the carboxylic acid group of PPAA, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm, where the phenyl group of PPAA has significant absorbance.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of PPAA reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the sample containing PPAA in the diluent to achieve a concentration within the calibration range.
3. System Suitability: Before sample analysis, inject a system suitability standard (a mid-range concentration of PPAA) multiple times. The acceptance criteria should be pre-defined, for example:
-
Tailing factor: ≤ 1.5
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak area: ≤ 2.0%
4. Analysis and Quantification: Inject the calibration standards to generate a calibration curve. Then, inject the sample solutions. The concentration of PPAA in the sample is determined by interpolating its peak area from the calibration curve.
GC-MS Method for PPAA (with Derivatization)
This method is suitable for the trace-level quantification of PPAA.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure good separation.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-350).
2. Derivatization, Standard, and Sample Preparation:
-
Derivatization Reagent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reagent will react with the carboxylic acid and the secondary amine (if present as a salt) of PPAA to form a more volatile derivative.
-
Standard Solution: Prepare a stock solution of PPAA reference standard in a suitable solvent (e.g., pyridine). Prepare a series of calibration standards.
-
Sample Solution: Accurately weigh and dissolve the sample containing PPAA in the same solvent.
-
Derivatization Procedure: To a known volume of the standard or sample solution, add the derivatization reagent and heat at a specific temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to ensure complete reaction.
3. System Suitability: Inject a derivatized system suitability standard. The acceptance criteria should include:
-
Peak shape: Symmetrical peak for the derivatized PPAA.
-
Signal-to-noise ratio: ≥ 10 for the lowest calibration standard.
4. Analysis and Quantification: Inject the derivatized calibration standards to generate a calibration curve based on the peak area of a characteristic ion of the derivatized PPAA. Then, inject the derivatized sample solutions. The concentration of PPAA in the original sample is calculated from the calibration curve, taking into account the dilution and derivatization factors.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC-UV and GC-MS methods.
Caption: HPLC-UV Experimental Workflow for PPAA Analysis.
Caption: GC-MS (with Derivatization) Workflow for PPAA Analysis.
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound, and the choice of method depends on the specific analytical needs.
-
For routine quality control and assay of PPAA in drug substances and formulations , where the concentration is relatively high, the HPLC-UV method is often the preferred choice due to its simplicity, robustness, and lower cost.
-
For the determination of trace levels of PPAA, such as in impurity profiling, pharmacokinetic studies, or cleaning validation , the superior sensitivity and specificity of the GC-MS method make it the more suitable option.
Ultimately, the selection of an analytical method should be based on a thorough evaluation of the method's performance characteristics and its fitness for the intended purpose, all within the framework of regulatory guidelines to ensure data integrity and product quality. The principles of method validation are not merely a regulatory hurdle but a fundamental aspect of good science, ensuring the reliability and accuracy of analytical data.[1][2]
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. ProPharma Group. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. GMP Compliance. [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Lab Manager. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. U.S. Food and Drug Administration. [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International. BioPharm International. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Starodub. [Link]
-
Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp. European Commission and United Nations Development Programme. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Proclinical. [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenyl-2-(piperidin-1-yl)acetic acid
Introduction
In the landscape of pharmaceutical research and drug development, the integrity of our work is defined not only by the discoveries we make but also by the responsible management of our experimental lifecycle. 2-Phenyl-2-(piperidin-1-yl)acetic acid is a compound of interest for various research applications. However, its handling necessitates a thorough understanding of its hazard profile to ensure the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety and scientific excellence.
Hazard Assessment: Understanding the "Why"
Before any disposal procedure can be implemented, a comprehensive understanding of the compound's intrinsic hazards is paramount. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
The signal word for this chemical is "Warning"[1]. These classifications dictate the stringent handling and containment measures required. Skin or eye contact can lead to inflammation, redness, and pain, while inhalation may irritate the respiratory system[1]. The causality is clear: improper handling and disposal risk direct harm to personnel. Therefore, the primary goal of this disposal protocol is to isolate the chemical waste, preventing any unintended exposure.
Essential Personal Protective Equipment (PPE)
The first line of defense in any chemical handling operation is appropriate PPE. Before preparing this compound for disposal, all personnel must be equipped with:
-
Eye and Face Protection: Chemical safety goggles are mandatory. For larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles[2].
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or perforation before use[2].
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes[1]. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary[3].
Step-by-Step Disposal Protocol
Disposal of chemical waste is governed by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) standards[4][5][6]. The following protocol is designed to ensure compliance and safety.
Step 1: Waste Segregation and Container Selection
The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams, as this can lead to violent chemical reactions[7][8].
-
Action: Designate a specific waste container solely for this compound and structurally similar, compatible compounds.
-
Causality: While this compound is an acid, its piperidine moiety gives it basic characteristics. It is incompatible with strong oxidizing agents and strong acids[9][10]. Mixing it with incompatible materials could cause a dangerous reaction.
-
Container Specifications:
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and be in good condition with no cracks or signs of deterioration[8].
-
It must have a secure, screw-top cap to prevent leaks[7][8].
-
Fill the container to no more than 90% of its capacity to allow for expansion of contents[5][8].
-
Step 2: Accurate and Compliant Labeling
Proper labeling is a critical, non-negotiable step mandated by the EPA and OSHA[11][12]. An unlabeled container is a significant safety hazard.
-
Action: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
Labeling Requirements: The label must include the following information in clear, legible print[6]:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas[6].
-
The approximate concentration and quantity of the waste.
-
All relevant hazard pictograms (e.g., exclamation mark for irritant).
-
The date waste accumulation began.
-
The name of the Principal Investigator and the laboratory location (building and room number).
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA)[8][11].
-
Action: Store the properly labeled and sealed waste container in your designated SAA.
-
SAA Requirements:
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel[5][11].
-
Keep the container securely capped at all times, except when adding waste[8].
-
Store the container in a secondary containment bin to mitigate potential spills.
-
Ensure the SAA is away from sources of heat or ignition and that incompatible waste streams are physically segregated[7][8].
-
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed waste disposal facility. Laboratories must coordinate this process through their EHS department.
-
Action: Once the waste container is full (or has been in the SAA for the maximum allowed time, often up to one year for partially filled containers), submit a chemical waste pickup request to your institution's EHS office[6][8].
-
Causality: EHS professionals are trained to handle, transport, and document the waste according to strict federal and state regulations, ensuring it reaches a certified Treatment, Storage, and Disposal Facility (TSDF)[13]. This "cradle-to-grave" tracking is a legal requirement[11].
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand[10][14].
-
Using non-sparking tools, carefully sweep the absorbed material into a designated hazardous waste container[14].
-
Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.
-
Clean the spill area with soap and water[15].
-
-
Large Spills:
-
Evacuate the area immediately.
-
If possible, shut off ignition sources and increase ventilation without entering the spill zone.
-
Contact your institution's EHS emergency line for assistance[15]. Do not attempt to clean up a large spill without specialized training.
-
Data Presentation: Disposal Summary Table
| Parameter | Guideline | Rationale & Reference |
| Hazard Classification | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), Respiratory Irritant (Cat. 3) | Prevents personnel exposure and informs handling procedures.[1] |
| Waste Category | Hazardous Chemical Waste | Regulated by the EPA under RCRA.[5][6] |
| Recommended Container | HDPE Bottle with Screw-Top Cap | Ensures chemical compatibility and prevents leaks.[8] |
| Required Labeling | "Hazardous Waste", Full Chemical Name, Hazards, Accumulation Date, PI Info | Ensures compliance and safety for all handlers.[6][11] |
| Storage Location | Designated and Labeled Satellite Accumulation Area (SAA) | Provides safe, compliant temporary storage at the point of generation.[8][11] |
| Disposal Method | Pickup by Institutional EHS for transfer to a licensed TSDF | Ensures legal and environmentally sound disposal.[7][13] |
Mandatory Visualization: Disposal Workflow
Caption: Disposal workflow for this compound.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Chapter 11: Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
How to Dispose of Chemical Waste. Environmental Health and Safety, Princeton University. [Link]
-
Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. [Link]
-
PIPERIDINE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]
-
Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
Phenylacetic acid Safety Data Sheet. CPAChem. [Link]
-
2-Phenyl-2-(Piperidin-2-Yl)Acetic Acid. ChemBK. [Link]
-
Glacial Acetic Acid Standard Operating Procedure. University of California, Merced. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. nationalacademies.org [nationalacademies.org]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. usbioclean.com [usbioclean.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. nj.gov [nj.gov]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 13. epa.gov [epa.gov]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Personal protective equipment for handling 2-Phenyl-2-(piperidin-1-yl)acetic acid
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 2-Phenyl-2-(piperidin-1-yl)acetic acid in a research and development setting. This document is structured to provide not just procedural steps but also the scientific reasoning behind them, ensuring a culture of safety and informed decision-making in your laboratory.
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its potential health effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Signal Word: Warning[1]
Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Understanding these hazards is the first step in mitigating risk. Skin contact can lead to redness, itching, and inflammation, while eye contact may result in pain and significant damage.[1] Inhalation of the dust or fumes can irritate the respiratory system.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE | Standard/Specification | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | ASTM F739 or EN 374 | Prevents skin contact and subsequent irritation. Thicker gloves offer better protection.[2] |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield | ANSI Z87.1 or EN 166 | Protects against splashes and airborne particles, preventing serious eye irritation. A face shield offers broader protection.[2][3] |
| Body | Laboratory coat or chemical-resistant apron | Prevents contamination of personal clothing and skin. | |
| Respiratory | NIOSH-approved respirator (if dust or aerosols are generated) | Necessary when engineering controls cannot maintain exposure below acceptable limits or during spill clean-up to prevent respiratory irritation.[2] |
Safe Handling and Storage: A Proactive Approach
Adhering to proper handling and storage protocols is fundamental to laboratory safety.
Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe in dust, fumes, or vapors.[1]
-
Grounding: If the material is in a powdered form and there is a risk of static discharge, ensure that containers and equipment are properly grounded.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][4] Do not eat, drink, or smoke in the laboratory.[5]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]
Storage Protocol
-
Container: Keep the container tightly closed when not in use.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]
-
Security: The storage area should be locked to restrict access to authorized personnel only.[1]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response
The following workflow outlines the steps to take in the event of a chemical spill.
Caption: Workflow for handling a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is an environmental and regulatory responsibility.
-
Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[5]
-
Containerization: Place waste in a suitable, labeled, and tightly sealed container.[6] The original container can often be used.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.[6]
-
Disposal: Dispose of the contents and container in accordance with approved waste disposal plant procedures.[1] Do not allow the product to enter drains, other waterways, or soil.[1]
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible handling of chemical compounds.
References
-
CPAChem. Safety data sheet: Phenylacetic acid. [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. [Link]
-
MySkinRecipes. 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. [Link]
-
ChemBK. 2-Phenyl-2-(Piperidin-2-Yl)Acetic Acid. [Link]
-
Fishel, F. M. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. University of Florida, IFAS Extension. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
-
Chemspace. (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid hydrochloride. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
